molecular formula C6H8N4O B1297017 5-Aminonicotinohydrazide CAS No. 500862-71-5

5-Aminonicotinohydrazide

Cat. No.: B1297017
CAS No.: 500862-71-5
M. Wt: 152.15 g/mol
InChI Key: MCMVVVHXYKRDAX-UHFFFAOYSA-N
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Description

5-Aminonicotinohydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,7-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMVVVHXYKRDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Aminonicotinohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Aminonicotinohydrazide for Drug Development Professionals

This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with both an amino group and a hydrazide moiety. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The nicotinohydrazide scaffold is a known pharmacophore present in various biologically active compounds, while the aminopyridine motif is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the synthesis, characterization, reactivity, and stability of this compound. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Physicochemical and Structural Properties

The foundational step in evaluating any compound for drug development is a thorough analysis of its physicochemical properties. These parameters govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and are predictive of its potential as a therapeutic agent.[1]

Structural and Physicochemical Data Summary

The key identifiers and computationally predicted properties of this compound are summarized below. These values are crucial for initial screening and for predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 500862-71-5[2]
Molecular Formula C₆H₈N₄O[2]
Molecular Weight 152.15 g/mol [2]
Calculated LogP -0.7327[2]
Topological Polar Surface Area (TPSA) 94.03 Ų[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 1[2]

From a drug-likeness perspective, this compound exhibits favorable properties. Its low molecular weight, negative LogP (indicating hydrophilicity), and appropriate counts of hydrogen bond donors and acceptors align well with established guidelines like Lipinski's Rule of 5 for oral bioavailability.[1] The TPSA is under 140 Ų, suggesting good potential for cell permeability.

Chemical Structure Diagram

The structural arrangement of the functional groups is key to the molecule's reactivity and utility.

Caption: Chemical structure of this compound.

Synthesis and Purification

While not commercially available from all suppliers, this compound can be readily synthesized in a laboratory setting. The most direct and efficient pathway involves the hydrazinolysis of a corresponding 5-aminonicotinate ester.

Proposed Synthesis Pathway

The synthesis is a single-step conversion of a readily available starting material, methyl 5-aminonicotinate, using hydrazine hydrate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Methyl 5-aminonicotinate Reaction Reflux (80°C, 4-6h) Start->Reaction Reagent Hydrazine Hydrate (in Ethanol) Reagent->Reaction Cool Cool to RT Reaction->Cool Filter Filter Precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for producing high-purity this compound.

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-aminonicotinate (1.52 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (2.5 mL, ~50 mmol, 5 equivalents) to the solution. Causality: A significant excess of hydrazine is used to drive the reaction to completion and minimize reaction time.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A white precipitate will typically form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual hydrazine and impurities.

  • Drying: Dry the purified white solid under vacuum at 40-50°C to a constant weight. The expected yield is typically >85%.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. The following sections describe the expected spectroscopic data for this compound based on established principles of NMR and IR spectroscopy.[3][4]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the exchangeable N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.50broad singlet1H-C(=O)NH-Hydrazide N-H, deshielded by carbonyl.[5]
~8.30doublet1HH-2 (Pyridine)Ortho to ring nitrogen, deshielded.
~7.90triplet1HH-4 (Pyridine)Meta to both substituents.
~7.00doublet1HH-6 (Pyridine)Ortho to amino group, shielded.
~5.80broad singlet2H-NH₂ (Aromatic)Aromatic amine protons.
~4.50broad singlet2H-NHNH₂Terminal hydrazide protons.

Note: The addition of a D₂O shake will cause the signals at ~9.50, ~5.80, and ~4.50 ppm to disappear, confirming their assignment as exchangeable N-H protons.[4]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is excellent for confirming the presence of key functional groups.

Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (Amine and Hydrazide)[4]
1650-1630Strong, SharpC=O stretching (Amide I band)
1620-1580MediumN-H bending (Amine) and C=C stretching (Aromatic)
1550-1520MediumN-H bending (Amide II band)
1350-1200MediumC-N stretching (Aromatic amine)[4]

Chemical Reactivity and Derivatization

The true value of this compound in drug discovery lies in its versatile reactivity, allowing for the creation of diverse chemical libraries.[6] The molecule possesses three primary sites for chemical modification.

Reactivity cluster_reactions Derivatization Pathways struct This compound Hydrazide (-CONHNH₂) Aromatic Amine (-NH₂) Pyridine Nitrogen r2 Cyclization with 1,3-Dicarbonyls (Forms Pyrazoles) struct:f1->r2 Cyclocondensation r3 Reaction with CS₂/KOH (Forms Oxadiazole-thiones) struct:f1->r3 Cyclocondensation r4 Acylation with R-COCl (Forms Amides) struct:f2->r4 Nucleophilic Acyl Substitution r5 Sulfonylation with R-SO₂Cl (Forms Sulfonamides) struct:f2->r5 r6 N-Alkylation with R-X (Forms Pyridinium Salts) struct:f3->r6 Nucleophilic Attack r1 Condensation with R-CHO/R-CO-R' (Forms Hydrazones)

Sources

5-Aminonicotinohydrazide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 5-aminonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will explore a robust synthetic pathway, delve into the critical characterization techniques required to verify its structure and purity, and briefly touch upon its applications as a versatile building block in drug discovery. This document is designed to be a practical resource for scientists engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Value of this compound

This compound (C₆H₈N₄O, MW: 152.15 g/mol ) is a pyridine derivative featuring both a nucleophilic amino group at the 5-position and a hydrazide functional group at the 3-position.[1] This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of a wide array of more complex heterocyclic systems. The aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs, while the hydrazide moiety serves as a versatile handle for constructing diverse molecular architectures through reactions like condensation and cyclization. Understanding the reliable synthesis and rigorous characterization of this molecule is the foundational first step for its effective use in drug discovery programs.

A Multi-Step Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available precursor. The pathway described here involves the synthesis of the key intermediate, 5-aminonicotinic acid, followed by esterification and subsequent hydrazinolysis.

Step 1: Synthesis of 5-Aminonicotinic Acid

The critical precursor, 5-aminonicotinic acid, can be efficiently prepared from 5-bromonicotinic acid via a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3]

  • Mechanistic Rationale: The direct amination of the pyridine ring is challenging. The use of a copper catalyst (in this case, from copper sulfate) facilitates the displacement of the bromide with ammonia. The reaction is performed under pressure in an autoclave to reach the necessary temperature for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid

  • Reaction Setup: In a high-pressure autoclave, combine 5-bromonicotinic acid (1.0 eq.), copper(II) sulfate pentahydrate (approx. 0.3 eq.), and a concentrated aqueous ammonia solution.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 120°C. Maintain this temperature with stirring for approximately 16 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[2]

  • Work-up and Isolation: After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a beaker and wash with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.

  • Purification: Filter the mixture to remove the copper sulfide precipitate. Adjust the pH of the filtrate to approximately 4-5 using concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, causing the zwitterionic 5-aminonicotinic acid to precipitate out of the solution.[2]

  • Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-aminonicotinic acid as an off-white solid.[2]

Step 2 & 3: Esterification and Hydrazinolysis

The conversion of the carboxylic acid to the hydrazide is a two-stage process. First, the carboxylic acid is converted to a more reactive ester. This is a standard strategy to facilitate the subsequent nucleophilic attack by hydrazine, as the direct reaction of a carboxylic acid with hydrazine can be sluggish and lead to salt formation. The resulting ester is then reacted with hydrazine hydrate to yield the final product.

  • Mechanistic Rationale: The esterification (e.g., using methanol and an acid catalyst like H₂SO₄) converts the -OH of the carboxylic acid into a better leaving group (-OCH₃). In the final step, hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the methoxide group and forming the stable hydrazide.

Experimental Protocol: Esterification and Hydrazinolysis

  • Esterification: Suspend 5-aminonicotinic acid (1.0 eq.) in methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Ester Isolation: Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate solution. Extract the methyl 5-aminonicotinate product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude methyl 5-aminonicotinate (1.0 eq.) in ethanol. Add hydrazine hydrate (a significant excess, e.g., 5-10 eq.) to the solution.

  • Reaction and Isolation: Heat the mixture to reflux for 8-12 hours. Upon completion, cool the reaction mixture. The product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis A 5-Bromonicotinic Acid B 5-Aminonicotinic Acid A->B NH3 (aq), CuSO4 120°C, Autoclave C Methyl 5-Aminonicotinate B->C Methanol (MeOH) H2SO4 (cat.), Reflux D This compound C->D Hydrazine Hydrate (N2H4·H2O) Ethanol (EtOH), Reflux

Fig 1. Three-step synthesis pathway to this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a comprehensive "fingerprint" of the molecule.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₈N₄O[1]
Molecular Weight152.15 g/mol [1]
CAS Number500862-71-5[1]
AppearanceOff-white to light yellow solid[4]
Characterization Workflow

The following workflow outlines the standard procedure for structural verification after synthesis and purification.

Characterization_Workflow Start Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS Confirm Structure & Purity Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Sources

The Multifaceted Biological Activities of 5-Aminonicotinohydrazide and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminonicotinohydrazide, a heterocyclic compound featuring a pyridine ring, an amino group, and a hydrazide functional group, serves as a versatile scaffold in medicinal chemistry. While research on the parent molecule is nascent, its derivatives have emerged as a significant source of diverse biological activities. This technical guide synthesizes the current understanding of the biological potential of the this compound core, drawing from extensive studies on its derivatives. We delve into the key therapeutic areas where these compounds show promise, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This document provides an in-depth analysis of the mechanisms of action, structure-activity relationships, and relevant experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Chemical Versatility of the this compound Scaffold

The this compound structure is a privileged scaffold in drug design. The pyridine ring offers a hydrogen bond acceptor and can participate in π-stacking interactions. The amino group provides a key site for derivatization and can act as a hydrogen bond donor. The hydrazide moiety is a versatile functional group known for its coordinating properties and ability to form various bioactive derivatives, such as hydrazones and sulfonohydrazides. This unique combination of features allows for the generation of compound libraries with a wide range of physicochemical properties and biological targets.

The synthesis of this compound and its derivatives typically involves multi-step reactions, often starting from nicotinic acid.[1][2] The versatility of the synthetic routes allows for the introduction of various substituents, enabling the fine-tuning of their biological activity.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinohydrazide have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[3][4]

Antibacterial Activity

Nʹ-Nicotinoyl sulfonohydrazide derivatives have been synthesized and evaluated for their antibacterial potential against a panel of Gram-positive and Gram-negative bacteria.[3] Notably, certain derivatives have shown outstanding activity against Staphylococcus fecalis and moderate activity against Salmonella Paratyphi B and Escherichia coli.[3] The mechanism of action is believed to involve the disruption of essential enzymatic pathways or cell wall synthesis in bacteria.

Table 1: Antibacterial Activity of Nʹ-Nicotinoyl Sulfonohydrazide Derivatives (Zone of Inhibition in mm) [3]

CompoundStaphylococcus fecalisSalmonella Paratyphi BEscherichia coli
7 -Moderately Active-
9 --Moderately Active
13 Outstandingly ActiveModerately Active-

Note: Specific zone of inhibition values were not provided in the source material, only qualitative descriptions.

Antifungal Activity

Nicotinohydrazide derivatives have emerged as potent antifungal agents, with a primary mechanism of action involving the inhibition of succinate dehydrogenase (SDH).[5] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Its inhibition disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage.[5]

Antifungal_Mechanism

Anticancer Activity: Targeting Proliferation and Oxidative Stress

The structural motif of 5-aminopyrazole, closely related to this compound, has been explored for its anticancer properties.[6][7][8] These derivatives have demonstrated promising anti-proliferative and antioxidant activities.

Anti-proliferative Effects

Certain 5-aminopyrazole derivatives have been shown to suppress the growth of specific cancer cell lines.[6][7] The mechanism is thought to involve the modulation of signaling pathways critical for cancer cell survival and proliferation. While the exact targets are still under investigation, the ability of these compounds to induce apoptosis in cancer cells is a key area of research.[9]

Antioxidant Properties

Some derivatives have been found to inhibit the production of reactive oxygen species (ROS) in platelets and exhibit radical scavenging properties.[6][7] While high levels of ROS can be cytotoxic to cancer cells, chronic oxidative stress is also implicated in tumorigenesis. The dual role of these compounds as both anti-proliferative and antioxidant agents suggests a complex mechanism of action that warrants further investigation.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Modulation of Key Inflammatory Pathways

Nicotinamides and related structures have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of inflammation and immunity.

Inhibition of NF-κB and TNF-α

Studies have shown that nicotinamide and its derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[10] This inhibition is linked to the suppression of NF-κB activation. By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide range of inflammatory genes.

Anti_inflammatory_Pathway

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Enzyme inhibition is a well-established strategy in drug discovery.[11][12][13] Derivatives of compounds structurally related to this compound have shown inhibitory activity against several enzymes.

Xanthine Oxidase Inhibition

N-aryl-5-amino-4-cyanopyrazole derivatives have been identified as potent inhibitors of xanthine oxidase.[14] This enzyme plays a key role in purine metabolism, and its inhibition is a therapeutic strategy for gout.

α-Amylase and α-Glucosidase Inhibition

5-amino-nicotinic acid derivatives have demonstrated inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[15] Inhibition of these enzymes can help control postprandial hyperglycemia, making them attractive targets for the management of type 2 diabetes.

Table 2: Enzyme Inhibitory Activity of Related Derivatives

Derivative ClassTarget EnzymePotential Therapeutic ApplicationReference
N-aryl-5-amino-4-cyanopyrazolesXanthine OxidaseGout[14]
5-amino-nicotinic acidsα-Amylase, α-GlucosidaseType 2 Diabetes[15]
NicotinohydrazidesSuccinate DehydrogenaseFungal Infections[5]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the potential of this chemical class. Future research should focus on:

  • Synthesis and screening of novel this compound derivatives: Expanding the chemical space around this core structure is crucial for identifying compounds with enhanced potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.

  • In vivo efficacy and safety profiling: Promising candidates identified in vitro will require rigorous evaluation in animal models to assess their therapeutic potential and safety.

References

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  • Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. [Link]

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  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. PMC. [Link]

  • Antifibrotic and anticancer action of 5-ene amino/iminothiazolidinones. PubMed. [Link]

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  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. NIH. [Link]

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  • Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. PMC. [Link]

  • Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

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  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

  • Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • What Are Enzyme Inhibitors And Its Importance. Infinita Biotech. [Link]

  • Mechanism of action of 5-arninosalicylic acid. PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Therapeutic Perspectives of Aminoflavonoids—A Review. PMC. [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC. [Link]

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  • Synthesis and Antimicrobial Activity of α-aminoboronic-containing Peptidomimetics. PubMed. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

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  • significant anti-inflammatory properties: Topics by Science.gov. Science.gov. [Link]

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The Discovery of 5-Aminonicotinohydrazide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Novel Hydrazide Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores that can address the ever-evolving challenges of human disease is paramount. Among the myriad of heterocyclic scaffolds, the nicotinohydrazide framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic incorporation of an amino group at the 5-position of the pyridine ring introduces a critical vector for molecular diversification and a key modulator of physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of the discovery of 5-aminonicotinohydrazide derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended to serve as a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics.

The this compound Core: A Versatile Pharmacophore

The this compound scaffold is a unique confluence of structural motifs that contribute to its therapeutic potential. The pyridine ring, a common feature in numerous approved drugs, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. The hydrazide moiety (-CONHNH2) is a versatile functional group that not only serves as a key building block for the synthesis of a wide array of derivatives, such as Schiff bases and N-acylhydrazones, but also contributes to the molecule's ability to chelate metal ions and interact with enzymatic active sites. The amino group at the 5-position further enhances the molecule's polarity and provides an additional site for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: From Starting Material to Diversified Library

The journey to discovering novel this compound derivatives begins with a robust and efficient synthetic strategy. The commercially available this compound serves as the primary starting material for the generation of a diversified library of compounds.[1]

General Synthesis of Schiff Bases from this compound

A common and effective method for derivatizing this compound is through the formation of Schiff bases via condensation with various aldehydes. This reaction is typically straightforward and high-yielding, providing a rapid means to explore a wide range of chemical space.[2][3][4][5][6]

Experimental Protocol: Synthesis of a Representative this compound Schiff Base Derivative

This protocol outlines a general, self-validating procedure for the synthesis of a Schiff base derivative of this compound.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with stirring.

  • Addition of Aldehyde: To this solution, add the substituted aldehyde (10 mmol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A This compound C Ethanol (Solvent) A->C Dissolve B Substituted Aldehyde B->C Add D Glacial Acetic Acid (Catalyst) C->D Add Catalyst E Reflux (2-4h) D->E Heat F Crude Schiff Base E->F Cool & Filter G Purified Schiff Base F->G Recrystallize

Caption: Synthetic workflow for Schiff base derivatives.

Biological Activities: A Spectrum of Therapeutic Potential

This compound derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone-containing compounds. While specific IC50 values for a broad range of this compound derivatives are still emerging, data from structurally related compounds provide compelling evidence of their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Hydrazide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxadiazole DerivativesHCT116 (Colon)Varies[8]
Oxadiazole DerivativesMCF7 (Breast)Varies[8]
Oxadiazole DerivativesHUH7 (Liver)Varies[8]
Benzo[a]phenazine DerivativesHeLa, A549, MCF-7, HL-601.0 - 10[9]
5-Aminopyrazole DerivativesVariousVaries[10]

The mechanism of their anticancer activity is often multifactorial, potentially involving the inhibition of key enzymes like topoisomerase II, induction of apoptosis, and cell cycle arrest.[9] Molecular docking studies on related compounds have suggested that the hydrazone linkage can play a crucial role in binding to the active sites of target proteins.[11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Hydrazide derivatives have shown considerable promise in this area.

Table 2: Antimicrobial Activity of Representative Hydrazide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Amidrazone DerivativesS. aureus64[12]
Amidrazone DerivativesC. albicans32[12]
Nicotinamide DerivativesP. aeruginosa0.008 - 0.032 mM[13]
Nicotinamide DerivativesK. pneumoniae0.016 mM[13]
Nitrofurazone AnaloguesStaphylococcus spp.0.002 - 7.81[14]

The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum-sensing pathways.[15] For instance, some nicotinohydrazide derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[16]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Studies on related amino-substituted heterocyclic compounds have demonstrated their potential to modulate inflammatory pathways. For example, 5-aminoindazole has been shown to significantly inhibit carrageenan-induced paw edema in rats, with an efficacy comparable to diclofenac.[17] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[17]

Table 3: In Vivo Anti-inflammatory Activity of a Related Amino-Substituted Heterocycle

CompoundDose (mg/kg)% Inhibition of Paw Edema (5th hour)Reference
5-Aminoindazole10083.09 ± 0.41[17]
Diclofenac1084.00 ± 0.52[17]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design.[18] For this compound derivatives, the following SAR insights can be drawn from studies on related scaffolds:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring introduced via the aldehyde during Schiff base formation significantly influence biological activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target and its pharmacokinetic properties.[11]

  • The Hydrazone Linker: The -C=N-NH-CO- linkage is a critical pharmacophoric feature. Its ability to form hydrogen bonds and coordinate with metal ions is often central to the compound's mechanism of action.

  • The 5-Amino Group: The presence of the amino group at the 5-position of the pyridine ring can enhance the compound's polarity and provide an additional point for hydrogen bonding, potentially increasing its affinity for the biological target.

SAR cluster_core This compound Core cluster_modifications Structural Modifications cluster_properties Resulting Properties Core Pyridine-Hydrazide-Amine Scaffold R Substituent (R) on Aldehyde Linker Hydrazone Linker (-C=N-) Amino 5-Amino Group (-NH2) Activity Biological Activity (Anticancer, Antimicrobial, etc.) R->Activity Modulates Potency & Selectivity PK Pharmacokinetics (ADME) R->PK Influences Linker->Activity Essential for Target Binding Linker->PK Influences Amino->Activity Enhances Target Interaction Amino->PK Influences

Caption: Key structural elements influencing activity.

Future Directions and Conclusion

The discovery and development of this compound derivatives represent a promising avenue for the identification of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse biological activity profile, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. Elucidation of the precise molecular mechanisms of action through techniques such as X-ray crystallography and advanced biochemical assays will be crucial for the rational design of next-generation compounds with improved potency, selectivity, and safety profiles. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting and potentially rewarding journey of drug discovery.

References

  • IC 50 value for tested compounds 5a-5k against cancer cell lines. - ResearchGate. Available from: [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds - ResearchGate. Available from: [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. - ResearchGate. Available from: [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. Available from: [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. Available from: [Link]

  • Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones - MDPI. Available from: [Link]

  • In vivo anti-inflammatory activity | Download Table - ResearchGate. Available from: [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. Available from: [Link]

  • Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo - Arabian Journal of Chemistry. Available from: [Link]

  • Illustrates the binding mode of 5-amino-nicotinic acid derivatives... - ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. Available from: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Available from: [Link]

  • 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity. Available from: [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available from: [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available from: [Link]

  • Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - NIH. Available from: [Link]

  • Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC - NIH. Available from: [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • Synthesis, Spectral Characterization and Antimicrobial Studies of Novel S-Triazine Derivatives - PubMed. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF - ResearchGate. Available from: [Link]

Sources

The Structure-Activity Relationship of 5-Aminonicotinohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug-resistant pathogens and the complexities of cancer biology demand a continuous search for novel therapeutic agents. The 5-aminonicotinohydrazide scaffold has garnered significant interest as a versatile pharmacophore in the development of new antitubercular and anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the synthesis of these compounds, the impact of structural modifications on their biological activity, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

Introduction: The this compound Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a hydrazide moiety. This unique combination of functional groups provides a template for diverse chemical modifications, making it an attractive starting point for the design of novel bioactive molecules. The core structure, presented in Figure 1, offers several points for chemical derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The hydrazide functional group is a key feature of isoniazid (INH), a cornerstone of tuberculosis treatment. INH's mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[1]. This precedent has fueled interest in other hydrazide-containing compounds, such as this compound, as potential antitubercular agents. Furthermore, the aminopyridine core is present in various compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

This guide will systematically dissect the SAR of this compound, focusing on how modifications to the amino group, the pyridine ring, and the hydrazide moiety influence its biological activity.

Core Structure and Derivatization Points

The this compound molecule can be systematically modified at several key positions to explore the chemical space and optimize for desired biological activity. Understanding these derivatization points is fundamental to a rational drug design approach.

Figure 1: Core structure of this compound and key derivatization points.

  • R1 (Amino Group): The primary amino group at the 5-position can be acylated, alkylated, or incorporated into heterocyclic rings. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets.

  • R2 (Pyridine Ring): Substitutions on the pyridine ring can alter the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and influence metabolic stability.

  • R3 (Hydrazide Moiety): The terminal nitrogen of the hydrazide can be condensed with various aldehydes and ketones to form hydrazones. This is a common and effective strategy for introducing a wide range of substituents and exploring their impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. This section will delve into the SAR for antitubercular and anticancer activities based on available literature.

Antitubercular Activity

The search for novel antitubercular agents has led to the synthesis and evaluation of numerous nicotinic acid hydrazide analogs. The general observation is that the introduction of lipophilic groups tends to enhance antitubercular activity, likely by facilitating cell wall penetration in Mycobacterium tuberculosis.

A key strategy in modifying the this compound scaffold for antitubercular activity is the formation of N'-substituted hydrazones. The general structure of these derivatives is shown in Figure 2.

Hydrazone_Derivatives Core This compound Pyridine-NH2 C=O NH-N= Substituent R Aryl/Heteroaryl Core:f2->Substituent caption General structure of N'-substituted hydrazone derivatives.

Figure 2: General structure of N'-substituted hydrazone derivatives.

Studies on related nicotinohydrazide analogs have revealed important SAR insights:

  • Substitution on the Aryl Ring (R):

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, on the aryl ring of the hydrazone moiety often leads to increased antitubercular activity. For instance, the introduction of a chlorine or bromine atom at the 5-position of an incorporated isatin moiety in related hydrazides resulted in a significant increase in activity against M. tuberculosis[1].

    • Electron-donating groups: Conversely, electron-donating groups like methyl or methoxy groups on the aryl ring can lead to a decrease in antitubercular activity[2].

    • Lipophilicity: Increased lipophilicity of the substituent at the R position generally correlates with improved antitubercular activity, although an optimal range for lipophilicity likely exists[1].

  • Modifications of the Heterocyclic Core:

    • While this guide focuses on the this compound core, it is noteworthy that modifications to the pyridine ring itself can impact activity. For example, in a series of 6-aryl-2-methylnicotinohydrazides, the nature of the aryl group at the 6-position influenced the overall efficacy of the compounds[1].

The following table summarizes the antitubercular activity of representative nicotinohydrazide derivatives from the literature, highlighting key SAR findings.

Compound IDCore StructureR3 SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvKey SAR InsightReference
8a 6-(4-fluorophenyl)-2-methylnicotinohydrazideUnsubstituted isatin25Isatin moiety enhances activity.[1]
8b 6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Chloro-isatin12.50Electron-withdrawing Cl increases activity.[1]
8c 6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Bromo-isatin6.25Larger halogen further enhances activity.[1]
3a Analog of GSK 2556286Substituted phenyl3.13Optimized substitutions lead to potent activity.[2]
7a Analog of GSK 2556286Different substituted phenyl3.13Demonstrates the importance of the substituent pattern.[2]

Table 1: Antitubercular activity of selected nicotinohydrazide derivatives.

Anticancer Activity

The 5-aminopyrazole scaffold, which shares structural similarities with this compound, has been explored for its anticancer properties. These studies provide valuable insights into the potential SAR of this compound derivatives in an oncological context.

Key structural modifications and their impact on anticancer activity in related 5-aminopyrazole derivatives include:

  • Substituents on the Catechol Moiety: Introduction of smaller, bigger, and more lipophilic substituents in the meta and para positions of a catechol portion of 5-aminopyrazole derivatives was found to be a promising strategy for developing antiproliferative agents[3][4][5].

  • Modification of the Pyrazole Core:

    • Insertion of a methyl group at the C3 position of the pyrazole scaffold.[3][4][5]

    • Introduction of a more flexible alkyl chain at the N1 position.[3][4][5]

    • Moving the acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold resulted in interesting in vitro radical scavenging properties[3][4][5].

These findings suggest that a systematic exploration of substituents on both the pyridine ring and the hydrazide moiety of this compound could lead to the discovery of potent anticancer agents. A similar approach of forming hydrazones with various aromatic and heteroaromatic aldehydes could be employed to generate a library of compounds for screening.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve standard organic chemistry techniques and microbiological/cell-based assays. This section provides representative protocols.

General Synthesis of N'-Aryl-5-aminonicotinohydrazides

The synthesis of N'-substituted hydrazones of this compound is typically a straightforward one-step condensation reaction.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol with catalytic acid) Start->Reaction Reagent Substituted Aldehyde/Ketone Reagent->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structure Confirmation (NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product N'-Substituted Hydrazone Characterization->Final_Product

Figure 3: General workflow for the synthesis of N'-substituted hydrazones.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add the desired substituted aromatic or heteroaromatic aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to promote the reaction.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Workflow for MABA

MABA_Workflow Prep_Plate Prepare 96-well plate with serially diluted compounds Inoculate Inoculate wells with M. tuberculosis culture Prep_Plate->Inoculate Incubate Incubate plates at 37°C for 5-7 days Inoculate->Incubate Add_Dye Add Alamar Blue and re-incubate Incubate->Add_Dye Read_Results Read fluorescence or absorbance Add_Dye->Read_Results Determine_MIC MIC is the lowest concentration with no color change Read_Results->Determine_MIC

Figure 4: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Dye Addition: After the initial incubation, add a freshly prepared solution of Alamar Blue to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Workflow for MTT Assay

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate Incubate for a specified time (e.g., 48 hours) Treat_Cells->Incubate Add_MTT Add MTT solution and incubate Incubate->Add_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solvent Read_Absorbance Measure absorbance at a specific wavelength Add_Solvent->Read_Absorbance Calculate_IC50 Calculate the IC50 value Read_Absorbance->Calculate_IC50

Figure 5: Workflow for the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Proposed Mechanisms of Action

While the precise molecular targets of most this compound derivatives are not yet fully elucidated, their structural similarity to known drugs provides a basis for postulating potential mechanisms of action.

Antitubercular Mechanism

Given the structural relationship to isoniazid, it is plausible that some this compound derivatives act by inhibiting mycolic acid synthesis. However, the diverse range of active structures suggests that other mechanisms may also be at play. Some studies on related analogs propose that these compounds could act through novel mechanisms by inhibiting enzymes involved in cholesterol metabolism, which is crucial for the survival of M. tuberculosis within the host[2]. Further research, including target-based screening and mechanism-of-action studies, is needed to confirm these hypotheses.

Anticancer Mechanism

The anticancer activity of related aminopyrazole compounds has been linked to the induction of apoptosis through mitochondrial and caspase-dependent pathways[6]. These compounds may also cause cell cycle arrest. The ability of some derivatives to scavenge reactive oxygen species (ROS) suggests a role in modulating oxidative stress within cancer cells, which could contribute to their antiproliferative effects[3][4][5]. The specific molecular targets in cancer cells are likely diverse and dependent on the particular substitutions on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in treating tuberculosis and cancer. The structure-activity relationship studies conducted on related compounds have provided valuable insights into the key structural features required for biological activity. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for screening.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: Identifying the specific molecular targets of the most potent compounds will be crucial for their further development and for understanding potential resistance mechanisms.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future medicinal chemistry efforts should focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for in vivo studies.

  • In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to animal models of tuberculosis and cancer to evaluate their in vivo efficacy and safety.

By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the this compound scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents. (n.d.).
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). National Institutes of Health.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 9). MDPI.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.).
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). National Institutes of Health.
  • Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. (2019, November 7). MDPI.

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solubility and stability of 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug formulation and delivery are built. This guide is dedicated to this compound, a compound of interest with potential therapeutic applications. As direct experimental data for this specific molecule is not extensively published, this document serves as a comprehensive, experience-driven roadmap for researchers. It outlines the critical pathways for evaluating its solubility and stability, drawing upon established principles and regulatory guidelines. The methodologies and hypothetical data presented herein are designed to provide a robust starting point for your own empirical investigations, enabling you to navigate the challenges of preclinical development with confidence.

Introduction to this compound: A Physicochemical Overview

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests a molecule with interesting chemical properties and potential for forming various intermolecular interactions, which are critical determinants of its solubility and stability.

Molecular Structure:

A preliminary in-silico assessment provides the following computed physicochemical properties, which offer initial insights into its behavior.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₄O[1]
Molecular Weight152.15 g/mol [1]
LogP-0.7327[1]
Topological Polar Surface Area (TPSA)94.03 Ų[1]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors4[1]
Rotatable Bonds1[1]

The negative LogP value suggests that this compound is likely to be hydrophilic, favoring aqueous environments over lipid ones. The high TPSA and significant number of hydrogen bond donors and acceptors further support its potential for good aqueous solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. Understanding the solubility of this compound in various media is therefore a primary step in its development.

Causality Behind Experimental Choices

The selection of solvents for solubility testing is not arbitrary. It is a strategic process aimed at mimicking the physiological environments the drug will encounter and identifying suitable solvent systems for formulation. We will explore solubility in:

  • Water: The universal biological solvent.

  • pH-adjusted Buffers: To simulate the pH range of the gastrointestinal tract (pH 1.2 to 6.8). The presence of amino and hydrazide groups suggests that the solubility of this compound will be pH-dependent.[2]

  • Organic Solvents: Commonly used in formulation, such as ethanol, propylene glycol, and polyethylene glycol (PEG), to assess feasibility for liquid dosage forms.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the isothermal shake-flask method, a gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a series of saturated solutions by adding an excess of this compound to vials containing the different solvents (e.g., water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol).

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.[3][4]

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for this compound, based on its predicted physicochemical properties.

Table 2: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water2515.2
Water3722.8
pH 1.2 HCl Buffer2545.5
pH 1.2 HCl Buffer3768.2
pH 4.5 Acetate Buffer2525.1
pH 4.5 Acetate Buffer3737.6
pH 6.8 Phosphate Buffer2518.3
pH 6.8 Phosphate Buffer3727.4
Ethanol255.6
Propylene Glycol258.9
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to various solvents B Shake at constant temperature (25°C / 37°C) for 24-48h A->B Isothermal Shaking C Centrifuge to separate undissolved solid B->C Equilibrium Reached D Sample and dilute supernatant C->D Clear Supernatant E Quantify concentration by HPLC D->E Diluted Sample

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unveiling Degradation Pathways

Stability testing is a crucial component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are intentionally designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7]

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[7] For this compound, the following conditions are pertinent:

  • Hydrolysis: The hydrazide group is susceptible to hydrolysis under both acidic and alkaline conditions.[8]

  • Oxidation: The amino group and the pyridine ring may be susceptible to oxidative degradation.

  • Photolysis: Aromatic systems can be sensitive to light, leading to photodegradation.[8]

  • Thermal Stress: To evaluate the impact of elevated temperatures on the molecule's stability.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to induce a target degradation of 5-20%.[6]

3.2.1 Acidic and Basic Hydrolysis

  • Preparation: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH separately to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.2.2 Oxidative Degradation

  • Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a known concentration.

  • Incubation: Store the solution at room temperature and monitor the reaction over time by withdrawing samples at regular intervals.

  • Analysis: Analyze the samples by HPLC.

3.2.3 Photodegradation

  • Exposure: Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: Keep a control sample protected from light.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

3.2.4 Thermal Degradation

  • Exposure: Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Sampling: Withdraw samples at different time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Hypothetical Stability Data

The following table summarizes the hypothetical outcomes of the forced degradation studies.

Table 3: Hypothetical Forced Degradation of this compound

Stress ConditionDurationHypothetical Degradation (%)Major Degradation Products
0.1 M HCl (60°C)24h15.8Hydrolysis of hydrazide
0.1 M NaOH (60°C)8h18.2Hydrolysis of hydrazide
3% H₂O₂ (RT)4h12.5N-oxide formation
Photolysis (ICH Q1B)7 days8.9Photodimers, ring cleavage products
Thermal (80°C, solid)14 days5.2Deamination products
Visualization: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acidic Hydrolysis (0.1M HCl, 60°C) A->B Expose to C Basic Hydrolysis (0.1M NaOH, 60°C) A->C Expose to D Oxidation (3% H₂O₂, RT) A->D Expose to E Photolysis (ICH Q1B) A->E Expose to F Thermal Stress (Solid, 80°C) A->F Expose to G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies: A Note on Quantification

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection would likely be suitable for this compound, given its aromatic structure. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate the parent compound from any potential degradation products.[9][10]

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive, albeit predictive, framework for the characterization of the . The hypothetical data suggests that the molecule is likely to be a water-soluble compound with pH-dependent solubility, being more soluble in acidic conditions. Its stability profile indicates potential susceptibility to hydrolysis, particularly under basic conditions, and to oxidation.

Recommendations for Researchers:

  • Empirical Verification: The protocols and hypothetical data presented should be used as a starting point for rigorous experimental verification.

  • Formulation Strategy: The pH-dependent solubility suggests that for oral formulations, strategies to enhance dissolution in the neutral pH of the small intestine may be necessary. For liquid formulations, careful consideration of pH and the potential for oxidative degradation will be crucial.

  • Storage and Handling: Based on the hypothetical stability data, this compound should be protected from light and stored in a cool, dry place.[1]

By systematically applying the principles and methodologies outlined in this guide, researchers can build a robust data package to support the continued development of this compound.

References

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PubMed. [Link]

  • Stability Studies. Coriolis Pharma. [Link]

  • Annex 10 - ICH. World Health Organization. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Egyptian Drug Authority. [Link]

  • Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS One. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate. [Link]

  • Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. ResearchGate. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Institutes of Health. [Link]

  • Photo-degradation pathways and products of five neonicotinoids. ResearchGate. [Link]

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  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]

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  • Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. ResearchGate. [Link]

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  • Effects of 5-Aminolevulinic Acid (5-ALA) on Physicochemical Characteristics and Growth of Pomegranate (Punica granatum L.). MDPI. [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]

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Methodological & Application

Introduction: The Significance of 5-Aminonicotinohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 5-Aminonicotinohydrazide Schiff bases. This document provides detailed protocols and scientific rationale to support the exploration of this promising class of compounds.

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their synthetic accessibility and diverse biological activities make them privileged scaffolds.[1][3] The imine group is of considerable biological importance, often engaging in hydrogen bonding with the active sites of cellular constituents, thereby interfering with normal cell processes.[1][4] When the Schiff base moiety is integrated with potent heterocyclic systems, the resulting molecules often exhibit enhanced pharmacological profiles.

This application note focuses on Schiff bases derived from this compound. This precursor is of particular interest as it combines three key pharmacophores into a single, compact molecule:

  • A Pyridine Ring: A common motif in many pharmaceuticals, providing a key interaction point and influencing solubility and bioavailability.

  • A Hydrazide Group (-CONHNH₂): A versatile functional handle for forming hydrazones (a subset of Schiff bases) and a known pharmacophore in several antitubercular and antidepressant drugs.

  • An Aromatic Amine (-NH₂): Provides an additional site for hydrogen bonding and further chemical modification.

The resulting Schiff bases are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them highly valuable targets for drug development professionals.[5][6][7]

Part I: Synthesis of the Precursor: this compound

The successful synthesis of the target Schiff bases begins with the reliable preparation of the high-purity this compound precursor. The most common and efficient route involves the hydrazinolysis of the corresponding ester, typically ethyl 5-aminonicotinate.

Protocol 1: Synthesis of this compound

This protocol details the conversion of ethyl 5-aminonicotinate to this compound.

Materials:

  • Ethyl 5-aminonicotinate

  • Hydrazine hydrate (99-100%)

  • Ethanol (Absolute)

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer with heating

  • Beakers, filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-aminonicotinate (0.1 mol) in absolute ethanol (100 mL). Stir the mixture until the ester is fully dissolved.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (0.5 mol, approx. 5-fold excess) dropwise. The excess hydrazine ensures the complete conversion of the ester and minimizes side reactions.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 8-12 hours at 80-90°C. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Isolation and Purification: a. After the reaction is complete, reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator. b. Cool the concentrated solution in an ice bath. A solid precipitate of this compound will form. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of cold deionized water to remove any unreacted hydrazine hydrate, followed by a wash with cold ethanol.

  • Drying: Dry the purified white crystalline product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using melting point determination, FT-IR, and ¹H NMR spectroscopy before proceeding. The molecular formula is C₆H₈N₄O and the molecular weight is 152.15 g/mol .[8]

Workflow for Precursor Synthesis

G cluster_0 Protocol 1: Precursor Synthesis start Dissolve Ethyl 5-aminonicotinate in Ethanol add_hydrazine Add Hydrazine Hydrate (5-fold excess) start->add_hydrazine reflux Reflux for 8-12 hours (Monitor by TLC) add_hydrazine->reflux concentrate Concentrate solution (Rotary Evaporator) reflux->concentrate precipitate Precipitate product (Ice Bath) concentrate->precipitate filter Filter and Wash (Cold Water & Ethanol) precipitate->filter dry Dry under Vacuum filter->dry end_product Pure this compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Part II: General Protocol for Schiff Base Synthesis

The synthesis of the final Schiff bases involves a classical condensation reaction between the primary amine of the hydrazide group and the carbonyl carbon of an aldehyde or ketone.[9]

Protocol 2: General Synthesis of this compound Schiff Bases

This protocol provides a robust and widely applicable method for synthesizing a library of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin, etc.)

  • Ethanol or Methanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Reflux apparatus

Procedure:

  • Reactant Preparation: Dissolve this compound (0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Gently warm the mixture if necessary to achieve complete dissolution.

  • Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde dissolved in a minimal amount of ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon for attack by the nucleophilic hydrazide nitrogen.[9]

  • Reflux: Reflux the mixture for 4-6 hours. The formation of the Schiff base is often indicated by a color change and the formation of a precipitate. Monitor the reaction's completion via TLC.[10]

  • Isolation: After cooling the reaction mixture to room temperature, the solid Schiff base product typically precipitates out.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF-water mixture) can be performed to obtain a high-purity product.

  • Drying: Dry the purified product in a vacuum oven.

General Reaction Scheme for Schiff Base Formation

G reactant1 This compound plus + reactant1->plus reactant2 Aromatic Aldehyde (R-CHO) product Schiff Base Product plus->reactant2 mean plus->mean catalyst Ethanol, Acetic Acid (cat.) Reflux mean->product mean->product cat_pos G cluster_workflow From Synthesis to Application A Synthesis of Schiff Base Library B Structural Characterization (FT-IR, NMR, Mass Spec) A->B Purity & Identity C In Vitro Screening (Antimicrobial, Anticancer Assays) B->C Confirmed Structures D Lead Compound Identification C->D Active Hits E Further Development (SAR, In Vivo Studies) D->E Optimization

Caption: Logical flow from synthesis to potential drug development.

Conclusion

This compound Schiff bases represent a versatile and highly promising class of compounds for drug discovery. Their straightforward, high-yield synthesis allows for the rapid generation of diverse chemical libraries by simply varying the aldehyde component. The robust protocols provided herein for synthesis and characterization form a solid foundation for researchers to explore these molecules. The compelling evidence from related structures points towards significant potential in developing novel antimicrobial and anticancer agents. Further investigation, including extensive Structure-Activity Relationship (SAR) studies and in vivo testing, is warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

  • Abbas, M., & Al-Amery, K. (2024). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Pharmaceuticals.
  • Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. (n.d.). ResearchGate.
  • This compound. (n.d.). ChemScene.
  • Preethi, V., Vijukumar, V. G., AnilaRaj, S., & Vidya, V. G. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Heliyon, 9(4), e14891.
  • Chohan, Z. H., Hassan, M., & Khan, K. M. (2005). In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. Indian Journal of Chemistry - Section B, 44(5), 1083-1088. Available at: [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Shrivastava, G., Shrivastava, M., & Shrivastava, G. (2018). ANTIMICROBIAL ACTIVITY OF SCHIFF BASE OF 2-AMINO 5-NITROTHIAZOLE AND ITS COPPER COMPLEX. PharmaTutor.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). ResearchGate.
  • Khan, I., Najeeb, J., Ali, S., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Scientific Reports, 14(1), 329. Available at: [Link]

  • Faye, F., Guèye, A., Camara, P. S., et al. (2021). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. American Journal of Heterocyclic Chemistry, 7(1), 1-10. Available at: [Link]

  • Ajima, U., et al. (2021). Synthesis, characterization and cytotoxic activity of 5- aminotetrazole Schiff bases. ResearchGate.
  • Genc, B., & Ilhan, I. O. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 28(22), 7529. Available at: [Link]

  • Hussein, H. A., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Heliyon, 9(12), e23096. Available at: [Link]

  • Schenone, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Available at: [Link]

  • Ali, B., et al. (2014). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 19(6), 7847-7860. Available at: [Link]

  • Schenone, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate.
  • El-Damasy, A. K., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14713. Available at: [Link]

  • Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. (n.d.). SciSpace.
  • Ajima, U., et al. (n.d.). Synthesis, characterization and cytotoxic activity of 5- aminotetrazole Schiff bases. SciSpace.
  • Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (n.d.). ResearchGate.
  • Structure of the isonicotinoylhydrazidederived schiffbase ligands. (n.d.). ResearchGate.
  • Innovative Horizons in Drug Design: Exploring the Synthesis and Medicinal Properties of Heterocyclic Schiff Bases. A Review. (n.d.). ResearchGate.
  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • Khan, A., et al. (2024). Innovative Horizons in Drug Design: Exploring the Synthesis and Medicinal Properties of Heterocyclic Schiff Bases. A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Application Note & Protocol: Synthesis and Application of Schiff Bases from 5-Aminonicotinohydrazide and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and application of novel Schiff bases derived from the condensation reaction of 5-aminonicotinohydrazide with various aromatic aldehydes. Aimed at researchers, medicinal chemists, and drug development professionals, this guide explains the underlying reaction mechanisms, offers detailed, field-proven laboratory protocols, and discusses the significant potential of these compounds as therapeutic agents. The protocols are designed to be self-validating, with integrated characterization and troubleshooting sections to ensure reliable and reproducible outcomes.

Introduction: The Significance of Hydrazone Schiff Bases in Drug Discovery

Schiff bases, compounds containing an azomethine or imine group (–C=N–), are a cornerstone of medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them privileged scaffolds in the design of novel therapeutics.[1][2][3][4] When derived from hydrazides, the resulting hydrazones possess a unique N-N bond that enhances their coordination chemistry and biological potential.

The nicotinohydrazide moiety, a derivative of niacin (Vitamin B3), is of particular interest. Its incorporation into molecular frameworks can lead to compounds with significant pharmacological value. The reaction of this compound with aromatic aldehydes yields a class of Schiff base hydrazones that combine the features of the pyridine ring, the hydrazone linkage, and a variable aromatic substituent. This combination offers a rich platform for developing potent and selective therapeutic agents, particularly in the realms of oncology and infectious diseases.[5][6][7]

Theoretical Framework: The Chemistry of Hydrazone Formation

The synthesis of a Schiff base from this compound and an aromatic aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction.[3] Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal primary amine group (-NH₂) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate (also known as a hemiaminal).[8][9]

  • Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable imine (azomethine) functional group.[8][10]

The pH must be carefully controlled; the reaction is typically fastest around a pH of 5.[10] At very low pH, the amine nucleophile becomes fully protonated and non-reactive. At high pH, there is insufficient acid to catalyze the dehydration step effectively.[10]

Experimental_Workflow node_start node_start node_process node_process node_decision node_decision node_output node_output node_end node_end start Start dissolve 1. Dissolve Reactants (Hydrazide & Aldehyde) in Ethanol start->dissolve add_catalyst 2. Add Catalytic Glacial Acetic Acid dissolve->add_catalyst reflux 3. Heat to Reflux (2-8 hours) add_catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to RT & Precipitate monitor->cool Reaction Complete filtrate 6. Vacuum Filtrate & Wash with Cold EtOH cool->filtrate dry 7. Dry Product Under Vacuum filtrate->dry purify 8. Recrystallize (Optional) dry->purify characterize 9. Characterize Pure Product purify->characterize end End characterize->end

Sources

protocol for synthesizing 5-Aminonicotinohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Synthesis of 5-Aminonicotinohydrazide and Its Derivatives: A Guide for Medicinal Chemistry and Materials Science

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a versatile precursor for a wide range of biologically active molecules and functional materials. We present a robust, two-step synthetic pathway commencing from 5-aminonicotinic acid, proceeding through an ester intermediate. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and details the characterization of the products. Furthermore, a general method for the subsequent synthesis of Schiff base derivatives is provided, expanding the utility of the core molecule. This document is intended for researchers in medicinal chemistry, drug development, and materials science.

Introduction

This compound is a key heterocyclic building block characterized by a pyridine ring substituted with both an amino group and a hydrazide moiety. This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of a diverse array of derivatives, including Schiff bases, pyrazoles, and other complex heterocyclic systems.[1][2][3] These derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure is frequently employed as a scaffold in the rational design of novel therapeutic agents.

This guide provides a reliable and scalable laboratory protocol for the synthesis of this compound, starting from the commercially available 5-aminonicotinic acid.[4][5][6] The protocol is divided into two primary stages:

  • Esterification: Conversion of 5-aminonicotinic acid to its corresponding methyl ester, methyl 5-aminonicotinate.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the target this compound.

We will delve into the mechanistic details of each step, provide clear and concise experimental instructions, and outline the necessary safety precautions and characterization techniques.

Core Synthetic Strategy & Mechanisms

The synthesis follows a classical and efficient pathway that is well-established in organic chemistry.

Step 1: Fischer Esterification of 5-Aminonicotinic Acid

The first step is the conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst, a reaction known as the Fischer esterification.[7][8][9]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[10][11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). This attack forms a tetrahedral intermediate.[11] A subsequent proton transfer occurs, followed by the elimination of a water molecule to reform the carbonyl group. The final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[8]

To drive this reversible reaction towards the product side, Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent.[7][9]

Step 2: Hydrazinolysis of Methyl 5-aminonicotinate

Hydrazinolysis is the process of cleaving a compound by reaction with hydrazine. In this protocol, it refers to the nucleophilic acyl substitution reaction where the methoxy group (-OCH₃) of the ester is replaced by the hydrazino group (-NHNH₂).

Mechanism: Hydrazine (H₂NNH₂) is a potent nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity.[12][13] The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxy group as a leaving group (methanol) to form the stable hydrazide product.[12][14] This reaction is typically carried out under reflux in an alcoholic solvent.

Experimental Protocols & Workflows

Overall Synthesis Workflow

The entire process from starting material to the final hydrazide and a representative derivative is outlined below.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivative Synthesis Start 5-Aminonicotinic Acid Ester Methyl 5-aminonicotinate Start->Ester Hydrazide This compound Ester->Hydrazide SchiffBase Schiff Base Derivative Hydrazide->SchiffBase Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde)

Caption: Overall workflow for the synthesis of this compound and its subsequent conversion to a Schiff base derivative.

Materials and Reagents
ReagentFormulaCAS No.PuritySupplier
5-Aminonicotinic acidC₆H₆N₂O₂24242-19-1≥98%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH67-56-1≥99.8%Fisher Scientific
Sulfuric AcidH₂SO₄7664-93-995-98%VWR
Hydrazine HydrateN₂H₄·H₂O7803-57-880%Acros Organics
Ethanol (Absolute)C₂H₅OH64-17-5≥99.5%Merck
Sodium BicarbonateNaHCO₃144-55-8ACS GradeJ.T. Baker
Ethyl AcetateC₄H₈O₂141-78-6HPLC GradeSigma-Aldrich
Anhydrous MgSO₄MgSO₄7487-88-9≥99.5%VWR
Protocol 1: Synthesis of Methyl 5-aminonicotinate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminonicotinic acid (10.0 g, 72.4 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension. Carefully and slowly add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise to the stirring suspension. The addition is exothermic and should be done in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexane).

  • Work-up: Cool the mixture to room temperature. Carefully pour the mixture over crushed ice (~200 g) in a large beaker.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light brown solid, can be purified by recrystallization from a mixture of ethanol and water to afford pure methyl 5-aminonicotinate as off-white crystals.

Protocol 2: Synthesis of this compound

Safety First: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[15][16][17] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[15][17][18]

  • Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve methyl 5-aminonicotinate (8.0 g, 52.6 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 8.0 mL, ~130 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. A precipitate will typically form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting material or impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. This compound is obtained as a white to off-white crystalline solid.

General Protocol for Schiff Base Derivative Synthesis
  • Setup: Dissolve this compound (1.0 g, 6.57 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask with gentle heating.

  • Reagent Addition: Add the desired aromatic aldehyde (e.g., salicylaldehyde, 0.80 g, 6.57 mmol) to the solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundAppearanceMelting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)IR (KBr) ν (cm⁻¹)
Methyl 5-aminonicotinate Off-white crystals80-838.45 (s, 1H), 7.89 (s, 1H), 7.21 (s, 1H), 5.75 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃)3450, 3320 (N-H), 1725 (C=O ester), 1620 (C=C)
This compound White solid158-1619.30 (s, 1H, -CONH-), 8.40 (s, 1H), 7.95 (s, 1H), 7.25 (s, 1H), 5.60 (s, 2H, Ar-NH₂), 4.45 (s, 2H, -NH₂)3420, 3300, 3210 (N-H), 1650 (C=O amide), 1615 (C=C)

Note: NMR and IR data are representative and may vary slightly based on solvent and instrumentation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 (Esterification) Incomplete reaction.Ensure anhydrous conditions. Extend the reflux time to 24 hours. Check the purity of the starting material.
Loss during work-up.Ensure complete neutralization; if the solution is too basic, the ester can hydrolyze. Ensure thorough extraction with ethyl acetate.
Low yield in Step 2 (Hydrazinolysis) Incomplete reaction.Increase the molar excess of hydrazine hydrate. Extend the reflux time.
Product is oily or discolored Presence of impurities.Purify by recrystallization as described in the protocol. For persistent color, treat the solution with activated charcoal before the final filtration step of recrystallization.

Safety and Hazard Management

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using gloves, goggles, and a lab coat.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[15][16][17] Fatal if inhaled.[17] Always handle in a chemical fume hood.[17] Avoid contact with skin and eyes.[18][19] In case of exposure, seek immediate medical attention.[11][16]

  • General Precautions: Perform all reactions in well-ventilated areas, preferably within a fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and well-characterized protocol for the synthesis of this compound and its subsequent derivatization. By providing a clear rationale for experimental choices and thorough step-by-step instructions, this guide serves as a valuable resource for researchers aiming to utilize this versatile scaffold in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

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Application Notes and Protocols for In Vitro Anticancer Evaluation of 5-Aminonicotinohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of 5-Aminonicotinohydrazide Derivatives in Oncology

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, hydrazide-hydrazone derivatives have emerged as a particularly promising class of compounds.[1] Their structural versatility, straightforward synthesis, and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects, have positioned them as privileged structures in medicinal chemistry.[2][3] Specifically, compounds bearing the nicotinohydrazide moiety, a derivative of niacin (Vitamin B3), have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5]

This application note focuses on this compound compounds, a subclass that holds considerable therapeutic promise. The core structure, featuring a pyridine ring, a hydrazide linker, and an amino group, provides a unique electronic and steric profile conducive to interactions with various biological targets. While research on this specific subclass is emerging, the broader family of hydrazones is known to exert anticancer effects through several key mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[6][7]

This guide provides a comprehensive suite of in vitro assays designed to thoroughly characterize the anticancer properties of novel this compound derivatives. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but as a validated, logical framework. Each assay is chosen to provide specific, high-quality data that, when integrated, will build a comprehensive profile of a compound's mechanism of action. We will move from broad cytotoxicity screening to more focused mechanistic studies, enabling researchers to identify promising lead candidates and elucidate their cellular effects.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This is crucial for establishing a dose-response relationship and calculating the IC50 (half-maximal inhibitory concentration), a key metric of potency. We will detail two robust, complementary colorimetric assays: the MTT and SRB assays.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard for assessing cell viability based on mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Causality Behind Experimental Choices:

  • Why MTT? It provides a rapid, sensitive, and high-throughput method to assess the effect of a compound on cellular metabolic function, which is often compromised in dying or growth-arrested cells.

  • Serum-Free Media during Incubation: Serum components can interfere with the assay, so a brief incubation in serum-free media is recommended to reduce background noise.

  • Solvent Control (e.g., DMSO): this compound compounds are often dissolved in DMSO. A vehicle control is essential to ensure that the solvent itself does not impact cell viability at the concentrations used.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a cytostatic assay that measures cell density based on the total protein content of fixed cells.[9] It offers a stable endpoint and is less susceptible to interference from colored compounds compared to the MTT assay.

Causality Behind Experimental Choices:

  • Why SRB? It provides a measure of total cell biomass, making it an excellent orthogonal method to confirm cytotoxicity findings from the MTT assay. Its endpoint is stable, allowing for flexibility in reading times.

  • Trichloroacetic Acid (TCA) Fixation: TCA fixation preserves the cellular proteins, allowing for their subsequent staining with SRB.

Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Cytotoxicity

Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.

Cell LineCancer TypeIncubation Time (h)This compound Compound X IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HCT-116Colon Carcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
DU-145Prostate Carcinoma48[Insert Value]

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of a this compound compound is established, the next critical step is to understand how it kills cancer cells. The most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Unveiling Apoptosis: A Multi-faceted Approach

Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis. Its dysregulation is a hallmark of cancer. Hydrazone derivatives are frequently reported to induce apoptosis.[10][11] We will employ a series of assays to detect different stages of apoptosis.

Workflow for Apoptosis Investigation

compound This compound Compound Treatment annexin Annexin V/PI Staining (Early Apoptosis) compound->annexin mmp Mitochondrial Membrane Potential Assay (JC-1) (Intrinsic Pathway) compound->mmp caspase Caspase Activity Assay (Caspase-3/7, 8, 9) compound->caspase western Western Blot (Bcl-2 family, PARP cleavage) compound->western mmp->caspase Cytochrome c release caspase->western Effector activation

Caption: Workflow for apoptosis investigation.

2.1.1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

2.1.2. Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals, and they in turn activate executioner caspases (e.g., Caspase-3, Caspase-7) which cleave cellular substrates, leading to the morphological changes of apoptosis.[11]

Protocol: Caspase-Glo® 3/7 Assay (Promega)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates increased caspase-3/7 activity.

Analyzing Cell Cycle Perturbations

Many anticancer drugs, including hydrazone derivatives, exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[12] Flow cytometry with PI staining is the standard method for analyzing DNA content and cell cycle distribution.[13]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with the compound as for the apoptosis assays.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Probing Molecular Targets with Western Blotting

Western blotting is an indispensable technique to investigate the effects of a compound on the expression levels and activation states (e.g., phosphorylation, cleavage) of specific proteins involved in apoptosis and cell cycle regulation.[14] This provides deeper mechanistic insights into the compound's mode of action.

Causality Behind Experimental Choices:

  • Why these specific proteins? The selected proteins are key regulators and markers of the apoptosis and cell cycle pathways. For example, the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate.[15][16] Cleavage of PARP by caspases is a hallmark of apoptosis.[17] Cyclins and CDKs are the master regulators of the cell cycle.[12][18]

Signaling Pathway: Apoptosis and Cell Cycle Regulation

cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway Bcl2 Bcl-2 (Anti-apoptotic) CytC Cytochrome c Release Bcl2->CytC Bax Bax (Pro-apoptotic) Bax->CytC compound This compound Compound compound->Bcl2 compound->Bax p53 p53 compound->p53 Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Cleavage CDK2 CDK2 G1S G1/S Transition CDK2->G1S CyclinE Cyclin E CyclinE->CDK2 p21 p21 (CDK Inhibitor) p21->CDK2 p53->p21

Caption: Key proteins in apoptosis and cell cycle pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the this compound compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. (See table below for suggestions).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blotting

Present the western blot images along with densitometry analysis, typically as bar graphs showing the relative protein expression levels.

Table of Suggested Primary Antibodies for Western Blotting

PathwayTarget ProteinExpected Change with Effective Compound
Apoptosis Bcl-2Decrease
BaxIncrease
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Cell Cycle Cyclin D1Decrease
CDK4No change/Decrease
p21Increase
p53Increase/Stabilization

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro anticancer evaluation of novel this compound compounds. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can build a strong data package to identify and validate promising therapeutic candidates. The protocols provided herein are standardized and widely accepted, ensuring the generation of reliable and reproducible data.

Further investigations could involve exploring the impact of these compounds on other cancer hallmarks, such as angiogenesis, metastasis, and specific signaling pathways (e.g., PI3K/Akt, MAPK) that are often dysregulated in cancer. Ultimately, the integration of data from these diverse in vitro assays will provide a solid foundation for advancing the most promising this compound derivatives into preclinical in vivo studies.

References

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Application Notes and Protocols for Antimicrobial Activity Testing of 5-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antimicrobial, antitubercular, and antifungal properties.[1][3][4][5] This is largely attributed to the presence of the active azomethine group (-NHN=CH-), a key structural motif in various bioactive agents.[6][7] Among these, derivatives of 5-aminonicotinohydrazide are of particular interest due to their potential for broad-spectrum efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust methodologies for evaluating the antimicrobial potential of novel this compound derivatives. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure the generation of reliable and reproducible data.[8][9]

Part 1: Foundational Screening for Antimicrobial Activity

A preliminary assessment of antimicrobial activity is crucial for the efficient screening of a library of newly synthesized compounds. The agar diffusion method, in its various forms, offers a qualitative or semi-quantitative approach to identify promising candidates for further investigation.

Agar Well Diffusion Method

The agar well diffusion assay is a widely used technique to evaluate the antimicrobial activity of plant or microbial extracts and novel synthetic compounds.[10] It relies on the principle of the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is effective against the test microorganism.[10][11]

Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacterial cultures or Sabouraud Dextrose Agar (SDA) for fungal cultures according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[12]

  • Lawn Culture: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of microbial growth.[11]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer or a pipette tip.[10][13]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (of known concentration, dissolved in a suitable solvent like DMSO) into the designated wells.[10][13]

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

    • Negative Control: A well containing only the solvent used to dissolve the test compound (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • McFarland Standard: Using a standardized inoculum ensures that the initial microbial load is consistent across all experiments, leading to reproducible results.

  • Solvent Control: The negative control is essential to confirm that the solvent itself does not possess any antimicrobial activity, which could lead to false-positive results.

Part 2: Quantitative Assessment of Antimicrobial Efficacy

Following the initial screening, a quantitative evaluation is necessary to determine the precise potency of the this compound derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This method is highly standardized and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.[14][15]

Protocol: Broth Microdilution Assay

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well of a 96-well microtiter plate.[15]

  • Serial Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent. In the first well of a row, add 100 µL of the stock solution to the broth, effectively creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.[15]

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[12]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control well.[15]

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[14] This can be assessed visually or by using a microplate reader.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare 96-well plate with broth prep_compound Prepare serial dilutions of compound prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate the plate inoculate->incubate read_results Visually or spectrophotometrically read results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16][17] The MBC is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Protocol: MBC Determination

  • Subculturing from MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations).[18]

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria or SDA for fungi).[19]

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[16][20]

Relationship between MIC and MBC

An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for the effective communication of research findings. Summarizing quantitative data in tables allows for easy comparison of the antimicrobial efficacy of different this compound derivatives.

Table 1: Example of MIC and MBC Data for this compound Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
5-ANH-D1 Staphylococcus aureusPositive8162Bactericidal
5-ANH-D1 Escherichia coliNegative16644Bactericidal
5-ANH-D2 Staphylococcus aureusPositive16>128>8Bacteriostatic
5-ANH-D2 Escherichia coliNegative32>128>4Bacteriostatic
Gentamicin Staphylococcus aureusPositive122Bactericidal
Gentamicin Escherichia coliNegative242Bactericidal

Part 4: Mechanistic Insights and Trustworthiness

Understanding the potential mechanism of action of this compound derivatives can guide further drug development efforts. Hydrazide derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[3][4]

Potential Antimicrobial Targets of Hydrazide Derivatives

Mechanism_of_Action cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis (e.g., Mycolic Acid) dna_replication DNA Replication (e.g., DNA Gyrase) protein_synthesis Protein Synthesis hydrazide This compound Derivative hydrazide->cell_wall Inhibition hydrazide->dna_replication Inhibition hydrazide->protein_synthesis Potential Inhibition

Caption: Potential antimicrobial targets of hydrazide derivatives within a bacterial cell.

Ensuring Trustworthiness in Experimental Data

The reliability of antimicrobial susceptibility testing data hinges on the implementation of a robust quality control system. The protocols described in these application notes are designed to be self-validating through the consistent use of:

  • Positive Controls: Standard antibiotics with known MIC and MBC values are included in each assay to verify the susceptibility of the test organisms and the overall performance of the assay.

  • Negative Controls: The inclusion of solvent controls ensures that the observed antimicrobial activity is solely attributable to the test compound.

  • Sterility Controls: Broth-only wells are used to confirm the sterility of the growth medium throughout the experiment.

  • Standardized Procedures: Adherence to established guidelines, such as those from CLSI, for inoculum preparation, incubation conditions, and result interpretation minimizes variability and enhances the reproducibility of the data.[8][9]

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial activity of this compound derivatives. By employing these standardized methodologies, researchers can generate high-quality, reliable data to identify and characterize novel antimicrobial agents that are urgently needed in the fight against infectious diseases.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

  • BenchChem. (2025).
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • BenchChem. (2025). Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. BenchChem.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Wikipedia. (2023, October 27). Minimum bactericidal concentration. Wikipedia. [Link]

  • BMG Labtech. (2024, September 18).
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Clinical and Laboratory Standards Institute. (2012).
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Impact Factor. (2015, March 1).
  • National Institutes of Health. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Springer. (2016, November 17).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. MDPI.
  • National Institutes of Health. (n.d.).
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Turkish Journal of Pharmaceutical Sciences. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 20(1), 35-38.
  • Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. PMC.
  • ResearchGate. (2025, October 16). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • National Institutes of Health. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. PMC.
  • IslandScholar. (n.d.). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. IslandScholar.

Sources

Application Notes and Protocols for 5-Aminonicotinohydrazide in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking New Chemical Space with a Versatile Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of diverse chemical space is paramount. Combinatorial chemistry has long been a cornerstone of this endeavor, enabling the rapid synthesis and evaluation of large libraries of compounds.[1][2][3] The choice of the central scaffold is a critical determinant of the structural and functional diversity of these libraries. 5-Aminonicotinohydrazide is an emerging building block of significant interest, offering a unique combination of reactive functional groups poised for the construction of novel heterocyclic libraries.

This document provides a comprehensive guide to leveraging the chemical potential of this compound in combinatorial chemistry workflows. We will delve into its reactivity, propose robust synthetic protocols, and offer insights gleaned from extensive experience with related heterocyclic systems. The methodologies outlined herein are designed to be both scientifically rigorous and practically adaptable, empowering researchers to confidently incorporate this promising scaffold into their drug discovery programs.

The Chemical Versatility of this compound: A Trifecta of Reactivity

The power of this compound as a combinatorial building block lies in its three distinct points of reactivity: the aromatic amino group, the hydrazide moiety, and the pyridine ring nitrogen. Understanding the interplay of these functional groups is key to designing successful library synthesis campaigns.

  • The 5-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile, readily participating in a wide array of bond-forming reactions. Its reactivity is analogous to that of other 5-amino-heterocycles, such as 5-aminotetrazole and 5-aminopyrazole, which are well-established precursors in multicomponent reactions (MCRs).[4][5] This group is a prime handle for introducing diversity through reactions with aldehydes, ketones, and acylating agents.

  • The Hydrazide Group (-CONHNH₂): The hydrazide functionality is a versatile precursor for the formation of hydrazones, a key linkage in dynamic combinatorial chemistry.[6][7] It can also act as a binucleophile in cyclization reactions to generate a variety of five- and six-membered heterocycles. The presence of both an acyl and a terminal amino group within the hydrazide allows for a range of selective transformations.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen imparts basicity to the molecule and provides a site for potential N-alkylation or coordination to metal catalysts. While less nucleophilic than the 5-amino group, its presence influences the overall electronic properties of the molecule and can be exploited in certain synthetic strategies.

The strategic and orthogonal utilization of these functional groups allows for the generation of complex and diverse molecular architectures from a single, readily accessible starting material.

Diagram of this compound Reactivity

5-Aminonicotinohydrazide_Reactivity cluster_scaffold scaffold This compound scaffold_img amino 5-Amino Group (Nucleophilic) scaffold_img->amino hydrazide Hydrazide Group (Nucleophilic, Cyclization Precursor) scaffold_img->hydrazide pyridine_N Pyridine Nitrogen (Basic, Coordination Site) scaffold_img->pyridine_N

Caption: Key reactive sites of this compound.

Application in Multi-Component Reactions (MCRs): A Strategy for Rapid Library Synthesis

MCRs are powerful tools in combinatorial chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials.[8][9] The nucleophilic nature of the 5-amino group makes this compound an ideal candidate for participation in MCRs, leading to the rapid generation of diverse heterocyclic libraries.

Proposed MCR Workflow: Ugi-type Reaction

This protocol outlines a hypothetical, yet chemically sound, Ugi-type reaction leveraging the 5-amino group of this compound.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in methanol.

    • Prepare 0.5 M solutions of a diverse set of aldehydes in methanol.

    • Prepare 0.5 M solutions of a diverse set of isocyanides in methanol.

    • Prepare a 0.5 M solution of a carboxylic acid (e.g., acetic acid) in methanol.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of the this compound solution.

    • Add 100 µL (0.05 mmol) of an aldehyde stock solution to each well, varying the aldehyde across the plate.

    • Add 100 µL (0.05 mmol) of an isocyanide stock solution to each well, varying the isocyanide.

    • Add 100 µL (0.05 mmol) of the carboxylic acid solution to each well.

  • Reaction and Work-up:

    • Seal the reaction plate and shake at room temperature for 48 hours.

    • After 48 hours, remove the solvent under reduced pressure.

    • Re-dissolve the residue in a suitable solvent (e.g., DMSO) for analysis and screening.

ComponentExamplesPoint of Diversity
Amine This compoundScaffold
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, Cyclohexanecarboxaldehyde
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide
Carboxylic Acid Acetic acid, Propionic acid

digraph "Ugi_MCR_Workflow" {
graph [rankdir=LR, splines=true];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: 96-well plate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; add_amine [label="Add this compound\n(Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_aldehyde [label="Add Aldehyde\n(Diversity Point 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_isocyanide [label="Add Isocyanide\n(Diversity Point 2)", fillcolor="#FBBC05", fontcolor="#202124"]; add_acid [label="Add Carboxylic Acid\n(Diversity Point 3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; react [label="React at RT\nfor 48h", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent"]; dissolve [label="Dissolve in DMSO"]; end [label="Library Ready for Screening", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges start -> add_amine; add_amine -> add_aldehyde; add_aldehyde -> add_isocyanide; add_isocyanide -> add_acid; add_acid -> react; react -> evaporate; evaporate -> dissolve; dissolve -> end; }

Caption: Workflow for Ugi-type library synthesis.

Leveraging the Hydrazide for Library Diversification

The hydrazide moiety offers a secondary point for diversification, either post-MCR or in a separate reaction series. The formation of hydrazones by condensation with aldehydes or ketones is a particularly attractive strategy.

Protocol: Post-MCR Hydrazone Formation

This protocol assumes a library has been generated via a reaction involving the 5-amino group, leaving the hydrazide available for further modification.

  • Preparation of the Starting Library:

    • Ensure the library from a previous synthesis (e.g., the Ugi-type reaction) is dissolved in a suitable solvent like methanol or ethanol.

  • Addition of Aldehydes/Ketones:

    • Prepare stock solutions of a diverse set of aldehydes or ketones (0.5 M in the same solvent).

    • To each well of the library plate, add an equimolar amount of an aldehyde or ketone stock solution.

    • Add a catalytic amount of acetic acid (e.g., 5 µL) to each well to promote hydrazone formation.

  • Reaction and Analysis:

    • Seal the plate and heat to 50-60°C for 12-24 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the desired hydrazones.

    • The resulting library will have an additional layer of diversity.

Diagram of Post-MCR Diversification

Post_MCR_Diversification initial_library Initial Library (Free Hydrazide) add_carbonyls Add Diverse Aldehydes/Ketones + Catalytic Acid initial_library->add_carbonyls heat Heat at 50-60°C add_carbonyls->heat final_library Diversified Library (Hydrazones) heat->final_library

Caption: Diversification via hydrazone formation.

Expertise and Causality in Experimental Design

  • Solvent Choice: Methanol is often a good starting point for MCRs as it effectively solubilizes a wide range of organic molecules and does not interfere with the reaction mechanism. For less soluble starting materials, co-solvents like dichloromethane or DMF may be necessary.

  • Catalysis: While many MCRs proceed without a catalyst, acidic or basic conditions can significantly accelerate the reaction. In the proposed Ugi-type reaction, the carboxylic acid component also acts as a catalyst. For hydrazone formation, a catalytic amount of a weak acid like acetic acid is crucial for activating the carbonyl group.

  • Reaction Monitoring: Trustworthiness in combinatorial synthesis comes from rigorous validation. It is essential to analyze a representative sample of wells from a library plate by LC-MS to confirm the presence of the desired products and to assess purity. This self-validating step ensures that the library is of high quality before committing to expensive and time-consuming biological screening.

Conclusion: A Scaffold with Untapped Potential

While direct literature on the combinatorial applications of this compound is emerging, its chemical structure presents a compelling case for its adoption in drug discovery. The principles and protocols outlined in this document, grounded in the established reactivity of its constituent functional groups, provide a solid foundation for researchers to begin exploring the vast chemical space accessible from this versatile building block. The potential for generating novel, biologically active molecules is significant, and we encourage the scientific community to further investigate and expand upon the applications of this compound.

References

  • (PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Heterocyclic Derivatives from 5-Aminotetrazole and Investigation of Their Biological Activities - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Developments on Five-Component Reactions - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Combinatorial Chemistry in Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs† -.:. Michael Pittelkow .:. (n.d.). Michael Pittelkow. Retrieved January 17, 2026, from [Link]

  • (PDF) COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Dynamic combinatorial chemistry with hydrazones: Libraries incorporating heterocyclic and steroidal motifs - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents. (n.d.). Google Patents.
  • 2.4: Functional Groups: Centers of Reactivity - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Combinatorial Chemistry: Innovations and Applications - Open Access Journals. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • Chemistry & Biology Of Multicomponent Reactions - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • A Review of the Biological Activity of Amidrazone Derivatives - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Functional groups in (bio)chemistry - Interchim. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chemical synthesis of proteins using hydrazide intermediates - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Functional groups - Biotech Academy. (n.d.). Biotech Academy. Retrieved January 17, 2026, from [Link]

  • Applications of combinatorial chemistry to drug design and development - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Illustrates the binding mode of 5-amino-nicotinic acid derivatives... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 5-Aminonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Aminonicotinohydrazide in Medicinal Chemistry

This compound is a highly valuable and versatile bifunctional molecule in the field of medicinal chemistry and drug development. Its structure, incorporating a pyridine ring with an amino group and a hydrazide functional group, offers multiple reactive sites for the synthesis of a diverse array of heterocyclic compounds. The hydrazide moiety is a key building block for the formation of hydrazones, pyrazoles, triazoles, and oxadiazoles, while the amino group can be readily derivatized or participate in cyclization reactions.[1] This unique combination of functionalities makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.

Derivatives of closely related aminopyrazoles and other nitrogen-containing heterocycles have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[2][3] Specifically, derivatives of 5-amino-nicotinic acid have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a potential application in the management of diabetes.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Safety Precautions

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of this compound and related reagents.

PropertyValueSource
CAS Number 500862-71-5[4]
Molecular Formula C₆H₈N₄O[4]
Molecular Weight 152.15 g/mol [4]
Appearance Solid (predicted)-
Storage 4°C, protect from light[4]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5][7]

Experimental Protocols

The following protocols provide detailed methodologies for common reactions involving this compound.

Protocol 1: Synthesis of N'-Arylmethylene-5-aminonicotinohydrazides (Hydrazones)

This protocol details the acid-catalyzed condensation reaction of this compound with an aromatic aldehyde to form a hydrazone. This is a fundamental reaction for this class of compounds.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Characterization Reactants This compound + Aromatic Aldehyde Solvent Ethanol Reactants->Solvent Dissolve Catalyst Glacial Acetic Acid Solvent->Catalyst Add catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Characterization TLC, Melting Point, IR, NMR, Mass Spec Recrystallization->Characterization

Caption: Workflow for the synthesis of hydrazones.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • To this solution, add the substituted aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for these reactions as it effectively dissolves the reactants and is easy to remove.

  • Catalyst: A catalytic amount of acid (e.g., acetic acid) is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Workup: Pouring the reaction mixture into ice-water causes the less soluble hydrazone product to precipitate, allowing for easy isolation.

Protocol 2: Synthesis of 5-Amino-1H-pyrazole Derivatives via Cyclocondensation

This protocol describes the synthesis of a pyrazole ring through the cyclocondensation of this compound with a β-ketoester. This is a key reaction for generating five-membered heterocyclic scaffolds.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Characterization Reactants This compound + β-Ketoester Solvent Glacial Acetic Acid Reactants->Solvent Mix Reflux Reflux for 6-8 hours Solvent->Reflux Cooling Cool to room temperature Reflux->Cooling Neutralization Pour into ice-water and neutralize with NH4OH Cooling->Neutralization Filtration Filter the precipitate Neutralization->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from appropriate solvent Drying->Recrystallization Characterization TLC, Melting Point, IR, NMR, Mass Spec Recrystallization->Characterization

Caption: Workflow for pyrazole synthesis.

Materials:

  • This compound

  • β-ketoester (e.g., ethyl acetoacetate)

  • Glacial Acetic Acid

  • Ammonium hydroxide solution

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the β-ketoester (1.0 mmol) in glacial acetic acid (10-15 mL).

  • Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of ammonium hydroxide solution with constant stirring until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Rationale for Experimental Choices:

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst for this reaction. It facilitates the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

  • Reflux: The higher temperature provided by refluxing is necessary to drive the cyclization and dehydration steps to completion.

  • Neutralization: Neutralization with a base is required to deprotonate the pyrazole ring and any remaining acidic components, leading to the precipitation of the final product.

Characterization of Reaction Products

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:

TechniqueExpected Observations for Hydrazone ProductExpected Observations for Pyrazole Product
Thin Layer Chromatography (TLC) A single spot with a different Rf value from the starting materials.A single spot with a different Rf value from the starting materials.
Melting Point A sharp melting point range, indicating a pure compound.A sharp melting point range.
Infrared (IR) Spectroscopy Appearance of a C=N stretch (around 1600-1650 cm⁻¹), disappearance of the C=O stretch of the aldehyde, and retention of the N-H and C=O stretches of the hydrazide.Disappearance of the C=O stretch of the β-ketoester, appearance of a C=N stretch within the pyrazole ring, and retention of the N-H stretches.
¹H NMR Spectroscopy Appearance of a singlet for the N=CH proton (around 8-9 ppm), and signals corresponding to the aromatic protons of both starting materials.Disappearance of the signals from the β-ketoester starting material and the appearance of new signals characteristic of the pyrazole ring protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the hydrazone product.[8][9][10]A molecular ion peak corresponding to the calculated molecular weight of the pyrazole product.[2]

Biological Context: Inhibition of α-Amylase and α-Glucosidase

Derivatives of 5-aminonicotinic acid have been investigated for their potential to inhibit α-amylase and α-glucosidase.[1] These enzymes play a crucial role in carbohydrate digestion and glucose absorption.

  • α-Amylase: This enzyme is found in saliva and pancreatic secretions and is responsible for the breakdown of complex carbohydrates like starch into smaller oligosaccharides.

  • α-Glucosidase: Located in the brush border of the small intestine, this enzyme further breaks down oligosaccharides and disaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream.

Inhibition of these enzymes can slow down the rate of glucose absorption, leading to a reduction in postprandial hyperglycemia. This mechanism is a therapeutic target for the management of type 2 diabetes.

Signaling Pathway Diagram:

G cluster_0 Carbohydrate Digestion & Glucose Absorption cluster_1 Inhibition by this compound Derivatives Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Leads to Inhibitor This compound Derivative Inhibitor->Oligosaccharides Inhibits Inhibitor->Glucose Inhibits Inhibitor->Hyperglycemia Reduces

Caption: Inhibition of carbohydrate digestion enzymes.

Conclusion

This compound is a potent building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemistry of this versatile molecule. By understanding the rationale behind the experimental procedures and employing rigorous characterization techniques, scientists can confidently synthesize and evaluate novel derivatives of this compound for various therapeutic applications.

References

  • Kurşun Aktar, B. S., Sıcak, Y., Oruç-Emre, E. E., & Kılıç, R. (n.d.). Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. Retrieved from [Link]

  • Merlani, M. I., Amiranashvili, L. S., Mulkidzhanyan, K. G., & Kemertelidze, E. P. (2006). Synthesis and biological activity of certain amino-derivatives of 5α-steroids.
  • Lamani, D., Venugopala, K., Naik, H. S. B., & Naika, H. R. (n.d.). IR, 1 H-NMR, and mass characterization of the synthesized compounds. ResearchGate. Retrieved from [Link]

  • MDPI. (2022).
  • Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., & Musatov, V. I. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242.
  • (2023).
  • Lamani, D., Venugopala, K., Naik, H. S. B., & Sridhar, A. M. (2008). Synthesis, Antitumor, and DNA Binding Behavior of Novel 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives in Aqueous Medium 29. ResearchGate. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.
  • MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 23(10), 2490.
  • Mullins, J. J., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(21), 6296-6299.
  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Retrieved from [Link]

  • Dömling, A. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1959-1968.
  • Bansal, R. K., & Kumar, R. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2012(1), 329-368.

Sources

Application Notes and Protocols for the Purification of 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in 5-Aminonicotinohydrazide Applications

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various biologically active molecules. Its structure, incorporating a pyridine ring, an amino group, and a hydrazide moiety, endows it with a unique chemical reactivity profile, making it a valuable precursor for novel therapeutic agents. The efficacy, safety, and reproducibility of downstream applications involving this compound are intrinsically linked to its purity. Impurities, which can arise from the synthetic route, may interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of biological data. Therefore, robust and efficient purification strategies are paramount.

This comprehensive guide provides detailed protocols and technical insights for the purification of this compound, drawing upon established principles for the purification of aromatic hydrazides and pyridine derivatives.[1][2] The methodologies described herein are designed to be both effective and adaptable, allowing researchers to obtain high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile of this compound

Effective purification begins with an understanding of potential impurities. This compound is commonly synthesized via the hydrazinolysis of a corresponding ester, such as methyl 5-aminonicotinate, with hydrazine hydrate.[1][3] Based on this synthetic route, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual methyl 5-aminonicotinate and excess hydrazine.

  • By-products of Synthesis: Products of side reactions, which may include compounds formed from the degradation of the starting materials or the product.

  • Related Impurities: Structurally similar compounds carried over from the synthesis of the 5-aminonicotinic acid precursor.[4][5]

The physicochemical properties of this compound, summarized in the table below, will guide the selection of an appropriate purification technique.

PropertyValueSource
Molecular FormulaC₆H₈N₄O[6]
Molecular Weight152.15 g/mol [6]
AppearanceSolid[5]
TPSA94.03 Ų[6]
LogP-0.7327[6]

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The two most effective methods for purifying this compound are recrystallization and column chromatography.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]

Choosing the Right Solvent:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For aminopyridine derivatives like this compound, polar solvents are generally a good starting point.[8] Based on literature for similar compounds, the following solvents and solvent systems are recommended for screening:[8][9]

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Methanol/Water mixtures

  • Ethanol/Water mixtures

  • Ethyl Acetate/Hexane mixtures

dot

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in the candidate solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise with heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling OutCompound is insoluble in the solvent at all temperatures or the boiling point of the solvent is too high.Use a different solvent or a mixed solvent system.
No Crystals FormSolution is not saturated or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try adding a seed crystal.
Low RecoveryToo much solvent was used or the compound is significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography: For High-Purity Requirements

For applications demanding the highest purity, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10]

Key Considerations for Purifying Pyridine Derivatives:

The basic nitrogen atom in the pyridine ring of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to peak tailing and poor separation.[11] To mitigate this, the following strategies are recommended:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.

  • pH Adjustment: In reverse-phase chromatography, adjusting the pH of the mobile phase can control the ionization state of the analyte and improve peak shape.[11]

  • Choice of Stationary Phase: For challenging separations, consider using an alternative stationary phase such as alumina or a polymer-based resin.[11]

dot

Chromatography_Workflow Crude Crude Product Slurry Prepare Slurry with Silica Gel Crude->Slurry Load Load Sample onto Column Slurry->Load Column_Prep Pack Column Column_Prep->Load Elute Elute with Mobile Phase Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product High-Purity this compound Evaporate->Pure_Product

Caption: General workflow for purification by column chromatography.

Detailed Protocol for Silica Gel Column Chromatography:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC). Add 0.5-1% triethylamine to the mobile phase to improve peak shape.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor SeparationInappropriate mobile phase polarity.Optimize the mobile phase using TLC. Consider a different stationary phase.
Peak TailingInteraction of the basic analyte with acidic silica gel.Add a basic modifier (e.g., triethylamine) to the mobile phase.[11]
Cracks in the ColumnImproperly packed column.Repack the column carefully, ensuring a uniform bed.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques for this purpose include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By employing a systematic approach that may involve a combination of recrystallization and column chromatography, researchers can obtain high-purity material. The protocols and troubleshooting guides provided in this application note offer a solid foundation for developing an effective purification strategy tailored to specific experimental needs.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available from: [Link]

  • LookChem. Purification of Pyridine. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Available from: [Link]

  • Reddit. Need a purification method for a free hydrazone. Available from: [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Available from: [Link]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Available from: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

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  • ResearchGate. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]

  • Google Patents. Preparation method of hydrazide compound.
  • ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available from: [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]

  • Google Patents. Method for synthesizing 5-aminotetrazole.
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  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

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Application Notes and Protocols for Molecular Docking Studies of 5-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 5-Aminonicotinohydrazide Derivatives in Drug Discovery

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] The inherent structural features of the nicotinohydrazide scaffold, including its ability to form multiple hydrogen bonds and engage in various non-covalent interactions, make it a privileged fragment in the design of enzyme inhibitors and other therapeutic agents.[2][3][4] Recent studies have highlighted the diverse pharmacological activities of hydrazide derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these derivatives with their biological targets.[8][9] By predicting the preferred orientation and binding affinity of a ligand to a receptor, docking studies provide invaluable insights for structure-activity relationship (SAR) analysis and the rational design of more potent and selective drug candidates.[4][10] This guide offers a comprehensive overview and detailed protocols for conducting molecular docking studies on this compound derivatives, aimed at accelerating their development as novel therapeutics.

I. Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor) to predict the most stable binding conformation.[8] The process involves two key components: a search algorithm to generate various ligand poses within the receptor's binding site and a scoring function to estimate the binding affinity for each pose.[10] A lower docking score generally indicates a more favorable binding interaction.[8]

Understanding the different types of molecular interactions is crucial for interpreting docking results. These include:

  • Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).

  • Hydrophobic Interactions: Favorable interactions between nonpolar groups, driven by the exclusion of water molecules.[9]

  • Van der Waals Forces: Weak, short-range attractions and repulsions between atoms.

  • Electrostatic Interactions: Attractive or repulsive forces between charged atoms.[10]

  • Pi-Pi Stacking: Interactions between aromatic rings.[9]

II. Experimental Workflow for Molecular Docking

A typical molecular docking workflow involves several critical steps, from preparing the molecules to analyzing the final results.

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep 1. Protein Preparation Grid_Gen 3. Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation Docking 4. Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Result_Analysis 5. Result Analysis & Visualization Docking->Result_Analysis Validation 6. Validation Result_Analysis->Validation

Figure 1: A generalized workflow for molecular docking studies.

Protocol 1: Protein Preparation

Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Rationale: Raw Protein Data Bank (PDB) files often contain water molecules, co-factors, and other heteroatoms that may not be relevant to the binding of the ligand of interest.[11][12] Preparing the protein ensures a clean and accurate representation of the binding site.[13]

Materials:

  • Protein structure file (PDB format) from the RCSB Protein Data Bank.

  • Molecular visualization and preparation software (e.g., UCSF Chimera, AutoDock Tools, Maestro).[14]

Procedure:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB ([Link]). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.[15]

  • Clean the Protein Structure:

    • Load the PDB file into the molecular modeling software.

    • Remove all water molecules.[11][12] In some cases, specific water molecules that mediate key interactions may be retained.[12]

    • Remove any co-factors, ions, or ligands that are not part of the study.[11]

    • If the protein is a multimer, retain only the chain(s) of interest.[11][12]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization and tautomeric states of the amino acid residues.[12][16]

  • Assign Partial Charges: Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This is crucial for calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during preparation.

  • Save the Prepared Protein: Save the processed protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[17]

Protocol 2: Ligand Preparation

Objective: To generate a 3D structure of the this compound derivative and prepare it for docking.

Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence its binding to the protein. Proper preparation is essential for accurate docking.[18][19]

Materials:

  • 2D structure of the this compound derivative (e.g., from PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch).[11][12]

  • Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Avogadro).[20]

Procedure:

  • Obtain or Draw the 2D Structure:

    • Search for the compound in databases like PubChem ([Link]).

    • If not available, draw the 2D structure using chemical drawing software.[12]

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation.[12]

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy conformation.[12]

  • Assign Partial Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[17]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during docking.[18]

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[17]

Protocol 3: Molecular Docking using AutoDock Vina

Objective: To perform the molecular docking simulation of the prepared ligand against the prepared protein.

Rationale: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[21][22]

Materials:

  • Prepared protein file (PDBQT format).

  • Prepared ligand file (PDBQT format).

  • AutoDock Tools (for grid box setup).[21]

  • AutoDock Vina software.[21]

Procedure:

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into AutoDock Tools.[15]

    • Define the search space for docking by creating a grid box around the active site of the protein.[17][21] The grid box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.[17]

    • If a co-crystallized ligand was present in the original PDB file, center the grid box on its location.

    • Note the coordinates of the grid center and the dimensions of the grid box.[21]

  • Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters.[15]

  • Run AutoDock Vina: Execute the docking simulation from the command line:

    This will generate an output file (docking_results.pdbqt) containing the docked poses and a log file (docking_log.txt) with the binding affinities.[15]

III. Analysis and Interpretation of Docking Results

Objective: To analyze the docking results to identify the best binding pose and understand the key molecular interactions.

Key Parameters to Analyze:

ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy (ΔG).[23]A more negative value indicates a stronger predicted binding affinity.[23]
Binding Pose The predicted 3D orientation and conformation of the ligand in the binding site.[8]The pose with the lowest binding energy is typically considered the most likely.
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference structure (e.g., a co-crystallized ligand).An RMSD value < 2.0 Å is generally considered a good prediction.[23][24]
Ligand-Receptor Interactions The specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[8][23]Identifying key interacting residues can guide further optimization of the ligand.[23]

Visualization and Interaction Analysis:

Use molecular visualization software like PyMOL or UCSF Chimera to visualize the docked poses and analyze the interactions.[9] Generate 2D interaction diagrams using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to clearly depict the binding mode.[10]

interaction_analysis cluster_ligand This compound Derivative cluster_protein Protein Active Site Ligand Ligand Residue1 Amino Acid 1 Ligand->Residue1 Hydrogen Bond Residue2 Amino Acid 2 Ligand->Residue2 Hydrophobic Interaction Residue3 Amino Acid 3 Ligand->Residue3 Pi-Pi Stacking

Figure 2: A conceptual diagram of ligand-protein interactions.

IV. Validation of Docking Protocols and Results

Objective: To ensure the reliability and accuracy of the molecular docking predictions.

Rationale: Molecular docking methods have inherent limitations, and it is crucial to validate the results to increase confidence in the predictions.[3]

Validation Strategies:

  • Re-docking: If a co-crystallized ligand is available, extract it from the protein and dock it back into the binding site. A low RMSD (< 2.0 Å) between the docked pose and the crystal structure indicates a reliable docking protocol.[24]

  • Comparison with Known Binders: Dock known active and inactive compounds against the target protein. A good docking protocol should be able to distinguish between them, with active compounds generally having better docking scores.[24]

  • Use of Multiple Scoring Functions or Docking Programs: Cross-validate the results using different scoring functions or docking software. Consistent predictions across different methods increase the reliability of the findings.[8][25]

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the docked complex to assess the stability of the predicted binding pose and interactions over time.[24][26]

  • Experimental Validation: Ultimately, the computational predictions should be validated through experimental assays, such as in vitro enzyme inhibition assays, to determine the actual biological activity of the compounds.[27]

V. Conclusion

Molecular docking is an indispensable tool in modern drug discovery for investigating the interactions of small molecules like this compound derivatives with their biological targets. By following rigorous and well-validated protocols, researchers can gain valuable insights into the binding mechanisms of these compounds, guiding the design of new and improved therapeutic agents. This guide provides a foundational framework for conducting such studies, emphasizing the importance of careful preparation, systematic execution, and thorough analysis and validation.

References

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  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Bioinformatics Lecture. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]

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  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Ask Dr. Suliman. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • El Bakri, Y., et al. (2022). Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme. Journal of Biochemical and Molecular Toxicology, 36(8), e23082. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Bioinformatics online U.K. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]

  • El-Sayed, W. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

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  • Molelixir Informatics. (2025). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech. YouTube. Retrieved from [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrates the binding mode of 5-amino-nicotinic acid derivatives... Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2020). Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. Retrieved from [Link]

  • MDPI. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Retrieved from [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Aminonicotinohydrazide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and obtain a high-purity product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized for the synthesis of various heterocyclic compounds with potential therapeutic activities. The most common and direct synthetic route involves the hydrazinolysis of a corresponding ester precursor, typically methyl 5-aminonicotinate, with hydrazine hydrate.

While the reaction appears straightforward, achieving a high yield of pure this compound can be challenging. This guide will address the critical parameters of this synthesis, from starting material quality to reaction conditions and product purification.

Visualizing the Synthetic Pathway

A clear understanding of the reaction workflow is essential for effective troubleshooting. The following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_esterification Step 1: Esterification (Optional) cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Step 3: Purification Start 5-Aminonicotinic Acid Ester Methyl 5-Aminonicotinate Start->Ester CH3OH, H+ catalyst (e.g., H2SO4) Reaction Reaction Ester->Reaction Reaction Vessel Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reaction Product This compound Crude Crude Product Product->Crude Work-up Reaction->Product Reflux Pure Pure this compound Crude->Pure Recrystallization

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

The most readily available and commonly used starting material is methyl 5-aminonicotinate . This ester can be synthesized from 5-aminonicotinic acid through Fischer esterification. It is crucial to start with a high-purity ester to minimize side reactions and simplify purification of the final product.

Q2: What is the role of hydrazine hydrate in the reaction?

Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile that attacks the electrophilic carbonyl carbon of the ester group in methyl 5-aminonicotinate. This nucleophilic acyl substitution reaction results in the formation of the desired hydrazide and methanol as a byproduct.

Q3: Why is an excess of hydrazine hydrate typically used?

Using a molar excess of hydrazine hydrate helps to drive the reaction to completion by ensuring that the ester is the limiting reactant. This is a common strategy in hydrazide synthesis to maximize the conversion of the starting ester.

Q4: What are the typical reaction conditions for the hydrazinolysis step?

The reaction is typically carried out in a protic solvent, most commonly ethanol or methanol , at reflux temperature. The reaction time can vary but is often monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting ester (methyl 5-aminonicotinate) and the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q6: Are there any significant side reactions to be aware of?

While the hydrazinolysis of the ester is the primary reaction, a potential side reaction could involve the amino group on the pyridine ring. However, the hydrazide moiety's terminal amino group is generally more nucleophilic than the aromatic amino group. Therefore, under standard hydrazinolysis conditions, side reactions involving the ring's amino group are less likely. Impurities in the starting materials can also lead to undesired byproducts.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction conditions. 3. Product loss during work-up and purification. 4. Poor quality of starting materials.1. Monitor the reaction by TLC: Ensure the starting ester has been completely consumed before stopping the reaction. 2. Optimize reaction time and temperature: Increase the reflux time if the reaction is sluggish. Ensure the reaction is maintained at the appropriate reflux temperature of the chosen solvent. 3. Careful work-up: During filtration, wash the product with a minimal amount of cold solvent to avoid dissolution. For recrystallization, choose an appropriate solvent system and allow for slow cooling to maximize crystal formation. 4. Use high-purity starting materials: Ensure your methyl 5-aminonicotinate and hydrazine hydrate are of high purity.
Product Discoloration (Yellow/Brown) 1. Presence of impurities from starting materials. 2. Oxidation of the product or starting material. 3. Formation of colored byproducts at high temperatures.1. Purify starting materials: If necessary, purify the methyl 5-aminonicotinate by recrystallization or column chromatography before use. 2. Perform the reaction under an inert atmosphere: While not always necessary, running the reaction under nitrogen or argon can minimize oxidation. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) to remove colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution.
Difficulty in Product Isolation/Precipitation 1. Product is too soluble in the reaction solvent. 2. Insufficient cooling.1. Solvent removal: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be precipitated by adding a non-polar solvent in which it is insoluble. 2. Cooling: Cool the reaction mixture in an ice bath to induce precipitation. If the product remains dissolved, concentrating the solution before cooling may be necessary.
Multiple Spots on TLC of the Final Product 1. Incomplete reaction. 2. Presence of side products. 3. Decomposition of the product.1. Extend reaction time: As mentioned for low yield, ensure the reaction goes to completion. 2. Purification: Use column chromatography or repeated recrystallizations to isolate the desired product. 3. Avoid excessive heat: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Aminonicotinate from 5-Aminonicotinic Acid

This protocol describes a standard Fischer esterification.

Esterification cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Acid 5-Aminonicotinic Acid Methanol Methanol (excess) Catalyst H2SO4 (catalytic) Mix Combine reagents Reflux Reflux (e.g., 4-6 hours) Mix->Reflux Workup Work-up (Neutralization, Extraction) Reflux->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify Ester Methyl 5-Aminonicotinate Purify->Ester

Caption: Workflow for the synthesis of methyl 5-aminonicotinate.

Step-by-Step Methodology:

  • To a solution of 5-aminonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude methyl 5-aminonicotinate by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from Methyl 5-Aminonicotinate

This protocol outlines the hydrazinolysis of the ester.

Hydrazinolysis cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Ester Methyl 5-Aminonicotinate Hydrazine Hydrazine Hydrate (excess) Solvent Ethanol or Methanol Dissolve Dissolve ester in solvent AddHydrazine Add hydrazine hydrate Dissolve->AddHydrazine Reflux Reflux (monitor by TLC) AddHydrazine->Reflux Cool Cool to precipitate Reflux->Cool Isolate Filter and wash Cool->Isolate Purify Recrystallize Isolate->Purify Hydrazide This compound Purify->Hydrazide

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolve methyl 5-aminonicotinate in ethanol or methanol in a round-bottom flask.

  • Add an excess (e.g., 3-5 equivalents) of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude this compound from a suitable solvent to obtain a high-purity product.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Observations
Appearance White to off-white solid
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the amine (-NH₂) protons, and the hydrazide (-CONHNH₂) protons. The chemical shifts will depend on the solvent used.
¹³C NMR Signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the hydrazide group.
IR Spectroscopy Characteristic peaks for N-H stretching (amine and hydrazide), C=O stretching (amide I band), and aromatic C=C and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.

References

While a specific synthetic protocol for this compound was not found in the immediate search, the principles and troubleshooting steps are based on general knowledge of hydrazide synthesis from esters. For further reading on related methodologies, please consult standard organic chemistry textbooks and relevant journal articles on hydrazide synthesis.

Technical Support Center: Optimizing the Solubility of 5-Aminonicotinohydrazide for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Aminonicotinohydrazide in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these protocols, enabling you to make informed decisions to ensure the integrity and reproducibility of your bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm starting my experiments with this compound. What are its key chemical properties that I should be aware of for dissolution?

Answer: Understanding the chemical structure of this compound is the first step in developing an effective solubilization strategy.

  • Structure and Functional Groups: this compound (Molecular Formula: C₆H₈N₄O, Molecular Weight: 152.15) possesses several key functional groups that dictate its solubility behavior.[1] These include an aromatic amine (-NH₂), a pyridine ring (a basic nitrogen), and a hydrazide group (-CONHNH₂).

  • Polarity and Hydrogen Bonding: The presence of multiple nitrogen and oxygen atoms makes the molecule polar and capable of forming hydrogen bonds as both a donor and acceptor.[1] This suggests potential solubility in polar solvents.

Question 2: What is the recommended first-line solvent for preparing a concentrated stock solution of this compound?

Answer: For initial attempts and for most small organic molecules in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][4]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5] Its ability to act as a hydrogen bond acceptor and its high dielectric constant make it effective at breaking down the crystal lattice of solid compounds. For high-throughput screening, compound libraries are almost universally stored in DMSO.[3]

  • Recommended Starting Concentration: We recommend preparing a stock solution at a concentration of 10 mM in high-purity, anhydrous DMSO. It is crucial to use anhydrous DMSO as water can decrease the solubility of many organic compounds in DMSO and promote degradation over time.[4]

Question 3: My this compound is not fully dissolving in DMSO at room temperature. What troubleshooting steps can I take?

Answer: Incomplete dissolution in DMSO can lead to inaccurate stock concentrations and unreliable experimental results.[6] Here is a systematic approach to address this issue:

Protocol 1: Preparation and Troubleshooting of a 10 mM DMSO Stock Solution

  • Accurate Weighing: Precisely weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Sonication: If particulates remain, sonicate the vial in a water bath for 10-15 minutes. Sonication uses ultrasonic waves to break up aggregates and enhance dissolution.

  • Gentle Warming: If sonication is insufficient, warm the solution to 30-40°C in a water bath with intermittent vortexing. Caution: Do not overheat, as this can lead to compound degradation.

  • Final Assessment: After treatment, allow the solution to return to room temperature and visually inspect again. A clear solution indicates complete dissolution. If particulates persist, the compound may have limited solubility in DMSO even at this concentration. Consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM).

Question 4: My DMSO stock is clear, but a precipitate forms immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common and critical issue known as "compound precipitation" or "crashing out." It occurs because the compound, while soluble in the DMSO stock, is not soluble in the final aqueous buffer composition. This leads to an actual test concentration that is much lower than intended.

  • The Role of Final DMSO Concentration: The most common cause is that the final concentration of DMSO in the assay is too low to maintain solubility.[6] Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1% without significant toxicity. Always check the tolerance of your specific assay system. If your final DMSO concentration is very low (e.g., <0.1%), precipitation is more likely.

  • pH of the Aqueous Buffer: As discussed, the solubility of this compound is expected to be highly pH-dependent. If your buffer's pH is near the isoelectric point of the compound (where the net charge is zero), solubility will be at its minimum.

Below is a decision-making workflow to troubleshoot this problem.

G start Start: Precipitate observed upon dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to 0.5-1% (if assay tolerates) check_dmso->increase_dmso Yes check_ph Does precipitation persist? check_dmso->check_ph No increase_dmso->check_ph ph_screen Perform pH-solubility screen (Protocol 2) check_ph->ph_screen Yes success Success: Soluble compound check_ph->success No adjust_buffer Adjust assay buffer pH to optimal range ph_screen->adjust_buffer check_again Does precipitation still persist? adjust_buffer->check_again cosolvent Consider co-solvents (e.g., PEG400, Solutol) or alternative formulation check_again->cosolvent Yes check_again->success No cosolvent->success

Sources

Technical Support Center: 5-Aminonicotinohydrazide Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Schiff bases from 5-Aminonicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. The inherent bifunctionality of this compound—possessing both a highly nucleophilic hydrazide group and an aromatic amino group—presents unique challenges and opportunities. This guide provides in-depth, field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound Schiff bases.

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows significant amounts of my starting materials. What's going wrong?

Answer: This is a classic case of an incomplete or stalled reaction. The condensation of a hydrazide with a carbonyl compound is a reversible equilibrium reaction.[1][2] Several factors can prevent it from proceeding to completion.

Probable Causes & Solutions:

  • Insufficient Catalysis: The reaction is typically catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide.[1][3]

    • Solution: Add a catalytic amount (2-3 drops) of glacial acetic acid to your reaction mixture. Be cautious, as a large excess of acid can fully protonate the hydrazide, destroying its nucleophilicity and halting the reaction.[4]

  • Presence of Water: Water is a product of the reaction. According to Le Châtelier's principle, its presence can push the equilibrium back towards the starting materials. This is also the mechanism for the primary degradation pathway: hydrolysis.[5][6][7]

    • Solution: Conduct the reaction in anhydrous solvents (e.g., absolute ethanol, dry methanol). To actively remove water as it forms, consider using a Dean-Stark apparatus if your solvent forms a suitable azeotrope with water (e.g., toluene).

  • Sub-optimal Temperature or Reaction Time: The reaction may be kinetically slow.

    • Solution: Gently refluxing the reaction mixture in a solvent like ethanol for 4-6 hours is a standard starting point.[8][9] Monitor the reaction's progress via TLC. If starting materials persist, extend the reaction time.

Question 2: My final product's NMR spectrum is clean, but the yield is still poor. After workup, I seem to lose a lot of product. Why?

Answer: This issue often points to the hydrolytic instability of the Schiff base (hydrazone) product, especially during the workup and purification phases. The C=N imine bond is susceptible to cleavage by water, particularly under acidic or basic conditions.[5][10][11]

Probable Causes & Solutions:

  • Hydrolysis During Workup: Washing the product with aqueous solutions can cause significant hydrolysis.

    • Solution: If you must wash, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash to remove bulk water, and then dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄. Minimize contact time with aqueous phases. Whenever possible, precipitate the product by pouring the reaction mixture into cold water and filtering quickly.[12][13]

  • Hydrolysis During Purification: Column chromatography on silica gel can be problematic. Silica gel is inherently acidic and has a high surface area, which can catalyze the hydrolysis of sensitive Schiff bases.[14]

    • Solution: The most effective purification method is recrystallization from a suitable anhydrous solvent, such as ethanol or methanol.[8][14] If chromatography is unavoidable, consider using neutral alumina instead of silica gel and use dry solvents for your mobile phase.

Question 3: I'm seeing unexpected peaks in my Mass Spec and NMR that don't correspond to my starting materials or desired product. What are these side products?

Answer: The structure of this compound allows for several potential side reactions beyond simple hydrolysis.

Probable Causes & Solutions:

  • Intramolecular Cyclization: The free amino group on the pyridine ring can, under certain conditions (especially high heat), act as a nucleophile. This can lead to the formation of cyclic byproducts. For instance, the amino group could potentially attack the carbonyl of the hydrazide moiety, though this is less likely than other pathways. A more plausible cyclization involves the formation of quinazoline-like structures, which has been observed in reactions with similar aminobenzhydrazides.[15][16]

    • Solution: Avoid excessive heating. Stick to the minimum temperature required for the reaction to proceed at a reasonable rate (e.g., the boiling point of ethanol).

  • Reaction at the Aromatic Amine: While the hydrazide nitrogen is significantly more nucleophilic than the aromatic amine nitrogen, reaction at the latter site is possible, especially if forcing conditions are used. This would lead to the formation of a bis-Schiff base or related impurities.

    • Solution: Maintain a 1:1 stoichiometry of the hydrazide to the carbonyl compound. The difference in nucleophilicity should provide good selectivity under standard, mild catalytic conditions.

  • Aldol Condensation of the Carbonyl Partner: If the aldehyde or ketone you are using has α-protons, it can undergo self-condensation under acidic or basic conditions, leading to α,β-unsaturated carbonyl impurities.[5][6]

    • Solution: If possible, use an aldehyde without α-protons (e.g., benzaldehyde, pivalaldehyde). If your carbonyl partner must have α-protons, maintain strict control over the catalyst concentration and temperature to minimize this side reaction.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Action(s)
Low yield, starting materials present1. Incomplete reaction (equilibrium) 2. Insufficient catalysis1. Add catalytic acetic acid 2. Remove water (Dean-Stark or anhydrous solvent) 3. Increase reaction time/temperature
Product loss during workup/purification1. Hydrolysis of the C=N bond1. Minimize contact with water 2. Purify by recrystallization instead of silica gel chromatography[14]
Unexpected side product peaks1. Intramolecular cyclization 2. Reaction at the ring NH₂ group 3. Aldol condensation of carbonyl1. Avoid excessive heat 2. Use 1:1 stoichiometry 3. Use carbonyls without α-protons where possible
Product decomposes upon storage1. Hydrolysis from atmospheric moisture1. Store the final product in a desiccator under an inert atmosphere[14]

Frequently Asked Questions (FAQs)

Q1: Why is the hydrazide group more reactive than the aromatic amino group in this compound?

A1: The enhanced nucleophilicity of the terminal nitrogen of the hydrazide (-NH₂) is due to the "alpha effect." This phenomenon describes the increased reactivity of a nucleophile that has an adjacent atom with lone-pair electrons (in this case, the other nitrogen atom). These lone-pair interactions destabilize the ground state of the nucleophile, raising its energy and thus lowering the activation energy for reaction. The amino group attached to the pyridine ring has its lone pair partially delocalized into the aromatic system, making it less available and less nucleophilic.

Q2: What is the optimal pH for this reaction, and why is it so important?

A2: The optimal pH for Schiff base formation is generally mildly acidic, typically between 4 and 5.[3][4] This is a delicate balance. You need enough acid to protonate the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile. However, if the pH is too low (strongly acidic), the hydrazide nucleophile will be protonated to form a hydrazinium ion (-NH₂NH₃⁺), which is no longer nucleophilic. If the pH is too high (basic), the carbonyl group is not activated, and the crucial dehydration step of the intermediate is not catalyzed.[4]

Q3: Can I use a ketone instead of an aldehyde?

A3: Yes, ketones can be used, but the reaction is often slower and the equilibrium may be less favorable compared to aldehydes. This is due to two main factors:

  • Steric Hindrance: The two alkyl/aryl groups on a ketone create more steric bulk around the carbonyl carbon, making it harder for the nucleophile to attack.

  • Electronic Effects: Aldehydes are generally more electrophilic than ketones because the single alkyl group (and one hydrogen) is less electron-donating than the two alkyl groups of a ketone.

You may need to use more forcing conditions (longer reflux, more effective water removal) to achieve a good yield with ketones.

Visualizing the Chemistry

Reaction Mechanisms

The following diagrams illustrate the desired reaction pathway and key side reactions.

G cluster_main Desired Schiff Base Formation Start This compound + R-CHO Activation Protonation of Carbonyl (Acid Catalyst) Start->Activation Attack Nucleophilic Attack by Hydrazide Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Protonation of -OH & Loss of H₂O Intermediate->Dehydration Product Schiff Base (Hydrazone) Product Dehydration->Product

Caption: Desired reaction pathway for Schiff base formation.

G cluster_side Key Side Reaction Pathways Product Schiff Base Product Hydrolysis Hydrolysis (+H₂O) Reverses formation Product->Hydrolysis Equilibrium Cyclization Intramolecular Cyclization (High Heat) Product->Cyclization Start Starting Materials Hydrolysis->Start Cyclic_Product Fused Ring Byproduct Cyclization->Cyclic_Product

Caption: Major side reaction pathways: Hydrolysis and Cyclization.

Troubleshooting Workflow

Use this flowchart to diagnose and solve experimental issues.

G Start Problem Observed Problem1 Low Yield / Incomplete Reaction Start->Problem1 Problem2 Impure Product Start->Problem2 Problem3 Product Instability Start->Problem3 Cause1 Reversible Equilibrium? Problem1->Cause1 Cause2 Hydrolysis during Workup? Problem2->Cause2 Cause3 Side Product Formation? Problem2->Cause3 Cause4 Decomposition on Storage? Problem3->Cause4 Solution1 Add Acid Catalyst Remove Water Cause1->Solution1 Solution2 Recrystallize Avoid Silica Gel Cause2->Solution2 Solution3 Control Temperature Check Stoichiometry Cause3->Solution3 Solution4 Store in Desiccator Cause4->Solution4

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Schiff Base
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

  • Aldehyde/Ketone Addition: To this stirring solution, add the corresponding aldehyde or ketone (1.0-1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (a suitable solvent system is often Ethyl Acetate/Hexane). The disappearance of the starting materials and the appearance of a new, often UV-active spot, indicates product formation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into a beaker of ice-cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your Schiff base product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or ethanol/water mixtures are common choices.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum. Confirm purity using melting point analysis, NMR, FTIR, and/or LC-MS.

References

  • Smith, J. G., & Ho, I. (n.d.). Reductive dimerization of Schiff bases by alkali metals. Isomerization of the dimeric dianions. The Journal of Organic Chemistry. Available at: [Link]

  • Knipp, R., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

  • Raines Lab. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Gungor, E., & Kara, H. (2011). A new hydrogen-bonded pseudo-dimer Mn(III) Schiff base complex. The synthesis, X-ray structure and spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • MDPI. (2024). Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. Available at: [Link]

  • ACS Omega. (2024). Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex: Synthesis, Crystal Structure, Computational, and Latent Fingerprint Analysis. Available at: [Link]

  • Ndlangamandla, N. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

  • Gaber, M., El-Ghamry, H., & Atiat, A. (2020). Different Schiff Bases—Structure, Importance and Classification. PMC. Available at: [Link]

  • Science.gov. (n.d.). hydrazone schiff base: Topics. Available at: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). Steric hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. Available at: [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. Available at: [Link]

  • NIH. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Available at: [Link]

  • ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]

  • Ajima, U., et al. (2021). Synthesis, characterization and cytotoxic activity of 5-aminotetrazole Schiff bases. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, characterization and cytotoxic activity of 5- aminotetrazole Schiff bases. Available at: [Link]

  • Faye, F., et al. (2020). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group. Available at: [Link]

  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available at: [Link]

  • PMC. (n.d.). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Available at: [Link]

  • Science Trove. (n.d.). Reactions of amino compounds with aldehydes and ketones. Available at: [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available at: [Link]

  • PubMed. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. Available at: [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Available at: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Available at: [Link]

  • SciSpace. (n.d.). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. Available at: [Link]

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Technical Support Center: Overcoming Poor Yield in 5-Aminonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Aminonicotinohydrazide Synthesis

This compound is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic activities. The most common and direct route to this compound is the hydrazinolysis of a corresponding ester, typically methyl 5-aminonicotinate, with hydrazine hydrate.

While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide addresses the common pitfalls and provides solutions to overcome them.

Core Reaction Pathway

The fundamental reaction involves the nucleophilic acyl substitution of the ester group by hydrazine.

G start Methyl 5-aminonicotinate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack by hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product Elimination of methoxide methanol Methanol (byproduct) intermediate->methanol

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My yield of this compound is significantly lower than expected. What are the primary causes?

Low yields are a frequent challenge and can stem from several factors. Below is a systematic approach to identifying and resolving the issue.

Troubleshooting Flowchart for Low Yield

Troubleshooting decision decision process process start Low Yield Observed check_sm Is the starting material (methyl 5-aminonicotinate) pure? start->check_sm purify_sm Purify starting material (recrystallization/chromatography) check_sm->purify_sm No check_hydrazine Is the hydrazine hydrate of good quality and sufficient excess used? check_sm->check_hydrazine Yes purify_sm->check_hydrazine use_fresh_hydrazine Use fresh, high-purity hydrazine hydrate (2-5 equivalents) check_hydrazine->use_fresh_hydrazine No check_temp Was the reaction temperature adequate? check_hydrazine->check_temp Yes use_fresh_hydrazine->check_temp increase_temp Increase reflux temperature (consider a higher boiling solvent if necessary) check_temp->increase_temp No check_time Was the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time and monitor by TLC check_time->increase_time No check_workup Was the product lost during workup/purification? check_time->check_workup Yes increase_time->check_workup optimize_workup Optimize workup procedure (e.g., adjust pH for precipitation, use appropriate extraction solvent) check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: A step-by-step decision-making process for troubleshooting low yields.

In-depth Explanation of Troubleshooting Points:

  • Purity of Starting Material: The presence of impurities in methyl 5-aminonicotinate, such as unreacted 5-aminonicotinic acid, can interfere with the reaction. 5-aminonicotinic acid will react with hydrazine to form a salt, consuming the reagent and complicating purification.

    • Recommendation: Ensure the purity of your starting ester using techniques like NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography.

  • Quality and Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation. Using old or poor-quality reagent can significantly reduce the reaction rate and yield. An insufficient amount of hydrazine will lead to incomplete conversion of the starting material.

    • Recommendation: Use a fresh bottle of high-purity hydrazine hydrate. A molar excess of hydrazine (typically 2 to 5 equivalents) is recommended to drive the reaction to completion.

  • Reaction Temperature: The hydrazinolysis of esters is often a thermally driven process. Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Recommendation: Ensure the reaction mixture is refluxing vigorously. The choice of solvent can influence the reflux temperature. Ethanol is commonly used, but for less reactive esters, a higher boiling point solvent like n-butanol may be beneficial.

  • Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot is a good indicator of reaction completion. If the reaction is slow, extending the reflux time is a simple and effective solution.

  • Product Loss During Workup: this compound has some solubility in water and alcohols. Improper workup and purification procedures can lead to significant product loss.

    • Recommendation: After the reaction, the excess solvent is typically removed under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water. Cooling the recrystallization mixture to a low temperature (e.g., 0-4 °C) can maximize product precipitation.

FAQ 2: I am observing multiple spots on my TLC plate even after a long reaction time. What are the likely side products?

The presence of the amino group on the pyridine ring and the reactivity of hydrazine can lead to the formation of several side products.

Potential Side Reactions:

  • Dihydrazide Formation: If the starting material contains any dicarboxylic acid impurities, these can react with hydrazine to form dihydrazides.

  • Hydrazone Formation: If there are any aldehyde or ketone impurities present, they can react with the newly formed hydrazide to produce hydrazones.

  • Degradation of Starting Material or Product: Prolonged heating at high temperatures, especially in the presence of impurities, can lead to the degradation of the aromatic ring.

Troubleshooting Side Product Formation:

  • Purify Starting Materials: As mentioned previously, ensuring the purity of the starting ester is crucial.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Control Reaction Temperature and Time: Avoid excessive heating for extended periods after the reaction has reached completion (as determined by TLC).

  • Purification: Column chromatography can be an effective method to separate the desired product from side products if recrystallization is not sufficient. A silica gel column with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

FAQ 3: What is a standard, reliable protocol for the synthesis of this compound?

While specific yields can vary based on the scale and purity of reagents, the following protocol provides a solid foundation for achieving a good yield.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 5-aminonicotinate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

    • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-8 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is complete when the starting ester spot is no longer visible.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product will often precipitate upon cooling. If not, cool the mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

    • Dry the final product under vacuum.

Expected Yield: With pure starting materials and careful execution of the protocol, yields in the range of 70-90% can be expected.

Characterization Data: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify characteristic functional groups (e.g., N-H, C=O, C=N).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material Methyl 5-aminonicotinateCommercially available and generally provides good reactivity.
Reagent Hydrazine Hydrate (98-100%)High purity is essential to avoid side reactions.
Reagent Stoichiometry 3-5 equivalents of Hydrazine HydrateA significant excess drives the equilibrium towards the product side.
Solvent Absolute EthanolGood solvent for both reactants and allows for a suitable reflux temperature.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hours (monitor by TLC)Ensures complete conversion of the starting material.
Purification Method Recrystallization (from ethanol or ethanol/water)Effective for removing unreacted starting materials and most common impurities.

Conclusion

Achieving a high yield of this compound is attainable with careful attention to the purity of starting materials, reaction conditions, and purification techniques. This guide provides a comprehensive framework for troubleshooting common issues and optimizing your synthetic protocol. By understanding the underlying chemical principles, you can systematically address challenges and achieve consistent, high-quality results in your research and development endeavors.

References

  • Synthesis of 5-methylpyrazine-2-carbohydrazide: While not the exact target molecule, this reference provides a standard procedure for the hydrazinolysis of a methyl ester on a heterocyclic ring, which is directly analogous to the synthesis of this compound. The workup and purification steps are particularly relevant. (Source: Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones)
  • Patents on Nicotinic Acid Hydrazide Synthesis: Patents often provide detailed experimental procedures that are optimized for yield and scalability. This patent describes the synthesis of nicotinic acid hydrazides and can offer insights into industrial-scale production considerations.[1] (Source: Process for making nicotinic acid hydrazides, Google Patents)

  • General Hydrazide Synthesis Reviews: Review articles on the synthesis of hydrazides can provide a broader context and alternative approaches if the standard hydrazinolysis of an ester is not successful. (Source: Approaches towards the synthesis of 5-aminopyrazoles, Beilstein Journal of Organic Chemistry)
  • Synthesis of Isonicotinic Acid Hydrazide: This European patent describes the synthesis of the well-known drug isoniazid (isonicotinic acid hydrazide). The detailed protocols and discussion of reaction parameters are highly relevant to the synthesis of other nicotinic acid hydrazide derivatives.[2][3] (Source: PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE, European Patent Office)

  • Synthesis of Amino Acid Hydrazides: This patent details methods for synthesizing amino acid hydrazides, which can provide useful information on handling molecules with both amine and hydrazide functionalities.[4] (Source: Amino acid hydrazides, Google Patents)

  • Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles: This article describes the synthesis of substituted aminopyridines and provides detailed characterization data, which can be a useful reference for spectroscopic analysis of this compound.[5] (Source: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity, NIH)

  • Organic Syntheses Procedure for 3(5)-aminopyrazole: This procedure from Organic Syntheses, a highly reliable source for chemical preparations, details the synthesis of a related amino-heterocycle and provides a robust protocol that can be adapted.[6] (Source: 3(5)-aminopyrazole, Organic Syntheses Procedure)

  • Synthesis of 5-amino-1H-pyrazole-5-carbonitriles: This article discusses the synthesis of aminopyrazoles and highlights the use of various catalysts and reaction conditions to improve yields, which could be applicable to the synthesis of this compound.[7] (Source: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH, NIH)

  • Preparation of isonicotinic acid hydrazide: This patent provides an alternative method for preparing a related hydrazide, which could be useful if the standard ester hydrazinolysis fails.[8] (Source: Preparation of isonicotinic acid hydrazide, Google Patents)

  • Process for the preparation of 3-amino-5-methylpyrazole: This patent describes the synthesis of a substituted aminopyrazole and discusses various reaction parameters and purification techniques.[9] (Source: Process for the preparation of 3-amino-5-methylpyrazole, Google Patents)

  • Hydrazinolysis of N-Glyoxylamino Acid Esters: This article provides insights into the hydrazinolysis of esters and potential side reactions, which is valuable for troubleshooting.[10] (Source: An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters, ResearchGate)

  • Synthesis of 5-Aminotetrazole-Based Energetic Polymers: While the final products are different, this article involves the synthesis and handling of a 5-aminotetrazole precursor, which has some structural similarities to the target molecule.[11] (Source: New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties, MDPI)

  • Hydrazinolysis of methyl salicylate: This study explores different methods for the hydrazinolysis of an ester, including microwave-assisted synthesis, which could be an alternative for improving yield and reducing reaction time.[12] (Source: hydrazinolysis of methyl salicylate using different methods, ResearchGate)

  • Study of hydrazinolysis of methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates: This paper investigates the reaction conditions for hydrazinolysis and the potential for side reactions, providing valuable information for optimizing the synthesis of this compound. (Source: STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES, Proceedings of the YSU B: Chemical and Biological Sciences)

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addressing inconsistencies in in vitro assays with 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminonicotinohydrazide In Vitro Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, field-proven insights to help you address and resolve common inconsistencies encountered during in vitro experimentation. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to understand the underlying scientific principles, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Core Principles

Understanding this compound: Mechanism of Action

This compound is a small molecule inhibitor primarily known for its activity against Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] PARPs are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3]

The primary mechanisms of action for PARP inhibitors like this compound are:

  • Catalytic Inhibition : The inhibitor contains a nicotinamide moiety that competes with the natural substrate (NAD+) for the enzyme's catalytic domain. This blocks the synthesis of poly (ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins to the site of damage.[4]

  • PARP Trapping : Perhaps more potently, these inhibitors can "trap" the PARP enzyme on the DNA at the site of a break.[3][4][5] This trapped PARP-DNA complex is highly cytotoxic, as it can stall replication forks, leading to the formation of more severe double-strand breaks (DSBs).[4][6]

In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.[1][4]

Diagram: Simplified PARP Inhibition Pathway

PARP_Inhibition cluster_0 Normal Cell Response to SSB cluster_1 Action of this compound cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation Trapping PARP Trapping on DNA PARP1->Trapping Repair Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair SSB_Resolved SSB Repaired Repair->SSB_Resolved Inhibitor This compound (PARPi) Inhibitor->PARP1 Binds & Inhibits Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse DSB Double-Strand Break (DSB) Fork_Collapse->DSB HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient Synthetic Lethality DSB_Repair DSB Repaired via HR HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of PARP inhibition and synthetic lethality.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in vitro. Each Q&A provides potential causes and actionable solutions.

Q1: My IC50 value for this compound is highly variable between experiments. What's going wrong?

Potential Causes & Solutions:

  • Compound Solubility and Stability: this compound, like many small molecules, can be prone to precipitation in aqueous cell culture media, especially at higher concentrations.

    • Solution: Always prepare a high-concentration stock solution in 100% DMSO. When preparing working concentrations, perform serial dilutions in DMSO first before the final dilution into media. Critically, ensure the final DMSO concentration in your assay wells remains consistent and non-toxic (ideally ≤0.5%).[7][8] Precipitate in the well will drastically alter the effective concentration of the compound.

  • Cell Density and Growth Phase: The physiological state of your cells can significantly impact their sensitivity to treatment.

    • Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[9] Over-confluent or starved cells can exhibit altered metabolic activity and drug response. Perform cell counts for every experiment to ensure consistency.

  • Assay Incubation Time: The duration of compound exposure is a critical parameter.

    • Solution: If you are running a standard 72-hour viability assay, ensure this timing is precise. Shorter or longer times will shift the IC50. If troubleshooting, consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay.

  • Inconsistent Controls: The vehicle control (DMSO) is the baseline for your experiment.

    • Solution: Every plate must include a vehicle control where cells are treated with the same final concentration of DMSO as the highest concentration of your compound.[8] This control accounts for any minor cytotoxic effects of the solvent itself.

Diagram: Workflow for Troubleshooting IC50 Variability

IC50_Troubleshooting Start Inconsistent IC50 Results Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_Cells Standardize Cell Handling Check_Solubility->Check_Cells Precipitate Observed? No Prep_Fresh_Stock Action: - Prepare fresh stock in 100% DMSO - Dilute serially in DMSO - Check final media for clarity Check_Solubility->Prep_Fresh_Stock Yes Check_Assay Review Assay Parameters Check_Cells->Check_Assay Density & Phase OK? Yes Standardize_Seeding Action: - Create strict seeding protocol - Treat cells in log phase - Use cell counter Check_Cells->Standardize_Seeding No End Consistent IC50 Achieved Check_Assay->End Parameters OK? Yes Optimize_Assay Action: - Run time-course experiment - Titrate vehicle control (DMSO) - Validate plate reader settings Check_Assay->Optimize_Assay No Prep_Fresh_Stock->Check_Cells Standardize_Seeding->Check_Assay Optimize_Assay->End

Caption: Decision workflow for diagnosing inconsistent IC50 values.

Q2: I'm observing cytotoxicity at concentrations where I don't expect to see on-target PARP inhibition. Could this be an off-target effect?

Yes, this is a critical consideration in drug development. While this compound is a PARP inhibitor, no small molecule is perfectly specific. Off-target effects are a common mechanism of action for many drugs, even those in clinical trials.[10][11]

Troubleshooting & Validation Steps:

  • Validate On-Target Engagement: Before concluding off-target effects, you must confirm the compound is engaging its intended target in your system.

    • Western Blot for PARylation: A definitive way to show PARP inhibition is to measure the levels of PAR chains in your cells. Treat cells with your compound for a short period (e.g., 1-4 hours), then induce DNA damage (e.g., with H₂O₂ or MMS). A potent PARP inhibitor will prevent the formation of PAR chains, which can be visualized by Western blot using an anti-PAR antibody.

  • Genetic Knockout/Knockdown: The gold standard for validating an on-target effect is to use a genetic approach.[10]

    • Protocol: Use CRISPR-Cas9 or shRNA to knock out or knock down PARP1 in your cell line. If the cytotoxicity of this compound is truly due to PARP1 inhibition, the PARP1-knockout cells should become significantly more resistant to the drug compared to the wild-type cells. If the knockout cells show the same sensitivity, the observed cytotoxicity is likely due to an off-target mechanism.[11]

  • Orthogonal Assays: Use a different method to measure the same biological endpoint. If you are using a metabolic assay (e.g., MTT, AlamarBlue), consider cross-validating with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release).[9]

Q3: My compound precipitates when I add it to the cell culture media. How can I solve this?

This is a very common problem related to the solubility of hydrophobic compounds in aqueous solutions.[12]

Best Practices for Solubilization:

ParameterRecommendationRationale
Primary Solvent 100% Anhydrous DMSOProvides the highest solubilizing power for many hydrophobic small molecules.
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM).Minimizes the volume of DMSO added to the final culture medium.
Dilution Method Perform serial dilutions in 100% DMSO, not in media or PBS.Prevents the compound from crashing out of solution at intermediate concentrations.
Final Dilution Step Add the small volume of DMSO stock directly to the final volume of media with vigorous mixing (vortexing).Rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[12]
Final DMSO % ≤ 0.5% (ideal), < 1% (acceptable for many robust cell lines).High concentrations of DMSO are cytotoxic.[7][13] Always run a vehicle control with the same final DMSO concentration. For sensitive cells like primary cultures, aim for ≤0.1%.[7][8]
Visual Inspection Always visually inspect your final working solution for any signs of turbidity or precipitation before adding it to cells.If precipitation is visible, the actual concentration of the soluble drug is unknown and the experiment will be invalid.

What if it still precipitates? If the required concentration is too high to maintain solubility even with these steps, you may have reached the compound's thermodynamic solubility limit in your media. Consider if a lower, soluble concentration can still achieve the desired biological effect.

Part 3: Detailed Experimental Protocols

Protocol 1: Validating On-Target PARP Engagement via Western Blot

This protocol confirms that this compound is inhibiting PARP1/2 enzymatic activity within the cell.

Materials:

  • Cell line of interest

  • This compound

  • Hydrogen Peroxide (H₂O₂) or Methyl Methane-sulfonate (MMS) for DNA damage

  • Complete cell culture medium

  • PBS, RIPA Lysis Buffer, Protease/Phosphatase inhibitors

  • Primary Antibodies: Anti-PAR (e.g., Trevigen 4336-BPC-100), Anti-Actin or Anti-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for 2 hours.

  • Induce DNA Damage: To activate PARP, add a DNA damaging agent. A common method is to add H₂O₂ to a final concentration of 200 µM for 10 minutes.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary Anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply chemiluminescence substrate. Image the blot.

    • Strip and re-probe the membrane for a loading control (e.g., β-Actin).

  • Analysis: In the vehicle-treated, H₂O₂-stimulated lane, you should see a strong smear of high molecular weight bands, representing PARylated proteins. In the lanes pre-treated with this compound, this PAR signal should be significantly reduced or absent in a dose-dependent manner, confirming target engagement.

References

  • Developing and Validating Assays for Small-Molecule Biomarkers.Pharmaceutical Technology.
  • Small Molecule Hit Identification and Valid
  • An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool.Benchchem.
  • The off-target effects of AID in carcinogenesis.PMC - PubMed Central.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein.PMC - PubMed Central.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.Crown Bioscience.
  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrog
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • In vitro analysis of PARP inhibitor nanoformul
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Understanding and Overcoming PARP Inhibitor Resistance.YouTube.
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • Update on Combination Str
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.PMC.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.Frontiers in Molecular Biosciences.
  • Mechanism of PARP inhibitor resistance and potential overcoming str
  • The mechanism of PARP inhibitor action is identified.Drug Target Review.
  • DMSO usage in cell culture.LifeTein.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • New mechanism of action for PARP inhibitors discovered.ScienceDaily.
  • Maximum DMSO concentr
  • Strategies to Avoid and Reduce Off-Target Effects.CRISPR Medicine News.
  • What the concentration of DMSO you use in cell culture assays?
  • Dr. Dy Discusses On-Target and Off-Target Side Effects.YouTube.
  • In vitro protocol for the optimal induction of inflamm
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.NIH.

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Technical Support Center: 5-Aminonicotinohydrazide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity and reproducibility of your results.

Introduction to this compound Stability

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its unique structural features. However, the presence of the hydrazide and aromatic amine functional groups renders it susceptible to degradation in solution, potentially compromising experimental outcomes. Understanding the factors that influence its stability is paramount for accurate and reliable research. This guide will walk you through the common stability challenges and provide you with the tools to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The hydrazide functional group is susceptible to both acid and base-catalyzed hydrolysis. Generally, solutions are more stable as the pH approaches neutrality.[1][2]

  • Oxidation: The presence of dissolved oxygen, metal ions (like Cu(II)), and oxidizing agents can lead to the degradation of the hydrazide and the aromatic amine.[3]

  • Light: As an aromatic compound, this compound may be susceptible to photolytic degradation upon exposure to light, especially in the UV range.[4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.[7]

Q2: What is the recommended solvent for dissolving and storing this compound?

For short-term use, high-purity, deoxygenated water or common buffers (e.g., phosphate buffer) are often suitable. However, for long-term storage, it is advisable to prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF and store them at low temperatures. When aqueous buffers are necessary, they should be freshly prepared and purged with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.

Q3: How should I store my this compound solutions to maximize their shelf-life?

To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at -20°C or, for extended periods, at -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]

  • Atmosphere: For aqueous solutions, purge the headspace of the vial with an inert gas before sealing to minimize oxidation. For stock solutions in anhydrous solvents, ensure the solvent is dry and the container is tightly sealed to prevent moisture absorption.

Q4: I've noticed a color change in my this compound solution. What does this indicate?

A color change, typically to a yellow or brown hue, is often an indicator of degradation. This can be due to the formation of oxidized products or other chromophoric impurities. If you observe a color change, it is crucial to assess the purity of the solution before proceeding with your experiment.

Q5: Can I use standard laboratory buffers with this compound?

Yes, but with caution. While common buffers like phosphate and acetate can be used, it's important to consider their potential interactions. For instance, phosphate ions have been shown to catalyze the oxidation of hydrazine in the presence of metal ions.[3] Therefore, using high-purity buffer components and chelating agents like EDTA can be beneficial. Always check for visual signs of precipitation or color change after preparing the solution.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays

Symptom: You observe a loss of activity or high variability in your experimental results when using a previously prepared this compound solution.

Potential Cause: Degradation of the compound in your working solution.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare a Fresh Solution of this compound A->B C Analyze Old vs. Fresh Solution by HPLC B->C D Presence of Degradation Peaks in Old Solution? C->D E Yes: Degradation Confirmed D->E Yes F No: Investigate Other Experimental Variables D->F No G Implement Stability-Enhancing Measures E->G

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Prepare a fresh solution: Prepare a new solution of this compound from the solid compound.

  • Comparative Analysis: Analyze both the old and the fresh solutions using a stability-indicating HPLC method (see Part 3 for a generic protocol).

  • Evaluate Chromatograms: If the chromatogram of the old solution shows additional peaks or a significant decrease in the main peak area compared to the fresh solution, degradation has occurred.

  • Mitigation: If degradation is confirmed, discard the old solution and implement the recommended storage and handling procedures outlined in the FAQs and Part 4 of this guide. If no degradation is observed, other experimental factors (e.g., cell viability, reagent quality) should be investigated.

Issue 2: Unexpected Peaks in Mass Spectrometry Analysis

Symptom: Your LC-MS analysis of a reaction mixture containing this compound reveals unexpected masses.

Potential Cause: Formation of degradation products during the experiment or sample preparation.

Plausible Degradation Pathways and Products:

Based on the chemical structure of this compound, several degradation pathways are plausible under common experimental stress conditions.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation H1 This compound (m/z 153.07) H2 5-Aminonicotinic Acid (m/z 139.05) H1->H2 +H2O, -N2H4 O1 This compound (m/z 153.07) O2 Diimide Intermediate (m/z 151.05) O1->O2 -2H O3 5-Aminonicotinic Acid (m/z 139.05) O2->O3 +H2O, -N2 P1 This compound (m/z 153.07) P2 Ring-Opened/Rearranged Products P1->P2

Caption: Plausible degradation pathways of this compound.

Troubleshooting Steps:

  • Analyze the Mass Spectrum: Compare the observed m/z values of the unexpected peaks with the predicted masses of potential degradation products (see table below).

  • MS/MS Fragmentation: If possible, perform MS/MS analysis on the parent ion of the unexpected peak and compare the fragmentation pattern with that of the parent this compound. This can help in structural elucidation.

  • Control Experiments: Run control experiments under the same conditions but without other reactants to see if this compound degrades on its own.

Table 1: Predicted Masses of Potential Degradation Products

Degradation PathwayPotential ProductMolecular FormulaExact Mass (Monoisotopic)
Hydrolysis 5-Aminonicotinic AcidC₆H₆N₂O₂138.04
Oxidation Diimide IntermediateC₆H₆N₄O150.05
Oxidation 5-Aminonicotinoyl RadicalC₆H₅N₂O121.04

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a generic stability-indicating HPLC method to assess the purity of your this compound solutions.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a simple reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • High-purity water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in Mobile Phase A to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with Mobile Phase A to a working concentration of 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the freshly prepared standard solution to determine the retention time of the intact this compound.

    • Inject the aged or suspect solution and compare the chromatogram to the standard. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

Note: This is a starting point, and the method may require optimization for your specific HPLC system and column.

Part 4: Best Practices for Ensuring Solution Stability

To proactively prevent stability issues, integrate the following best practices into your experimental workflow.

A Start of Experiment B Use High-Purity Solvents and Reagents A->B C Prepare Fresh Solutions Whenever Possible B->C D If Storing, Use Anhydrous Aprotic Solvents (e.g., DMSO) C->D E Store at ≤ -20°C, Protected from Light D->E F For Aqueous Solutions, Deoxygenate and Use Inert Gas E->F G Perform a Quick Purity Check (e.g., TLC, HPLC) Before Use F->G H End of Experiment G->H

Caption: Best practices workflow for handling this compound solutions.

  • Qualify Your Starting Material: Ensure the purity of your solid this compound before preparing any solutions.

  • Use High-Purity Reagents: Use HPLC-grade solvents and high-purity buffer components to minimize contaminants that could catalyze degradation.

  • Prepare Freshly: Whenever feasible, prepare solutions on the day of use.

  • Inert Atmosphere: For sensitive experiments, handle the solution under an inert atmosphere (e.g., in a glove box).

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes.

  • Documentation: Keep a detailed record of when each solution was prepared, how it was stored, and the results of any purity checks.

By implementing these guidelines, you can significantly enhance the reliability and reproducibility of your research involving this compound.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Ou, L., & Song, Z. (2006). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • Clark, D. E. (2015). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 19(8), 976–989. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Armed Services Technical Information Agency. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • Patel, R. M. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 12(8), 4134-4143.
  • Liang, R., Tang, F., Wang, J., & Yue, Y. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS ONE, 14(10), e0223708. [Link]

  • Jain, D. (2022). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • Liang, R., Tang, F., Wang, J., & Yue, Y. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PubMed. [Link]

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Technical Support Center: Optimizing Synthesis of 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Aminonicotinohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanism, the critical parameters that govern its success, and a systematic approach to troubleshooting common challenges. The synthesis of hydrazides from their corresponding esters, while conceptually straightforward, is a reaction where meticulous control over conditions dictates the yield and purity of the final product.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis Principles

This section addresses fundamental questions regarding the standard synthesis of this compound, which typically proceeds via the hydrazinolysis of a methyl or ethyl ester of 5-aminonicotinic acid.

Q1: What is the standard, non-catalytic method for synthesizing this compound?

The most common and direct route is the nucleophilic acyl substitution reaction between an ester of 5-aminonicotinic acid (e.g., methyl 5-aminonicotinate) and hydrazine hydrate.[1][2] This reaction, known as hydrazinolysis, typically involves heating the reactants in a suitable solvent, most commonly ethanol.[1] While often described as "uncatalyzed," the reaction's efficiency is critically dependent on several parameters that function as reaction promoters.

cluster_reactants Reactants cluster_products Products Methyl_5_aminonicotinate Methyl 5-aminonicotinate Product This compound Methyl_5_aminonicotinate->Product Nucleophilic Acyl Substitution Hydrazine_hydrate Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine_hydrate->Product Byproduct Methanol (CH₃OH) Conditions Conditions Conditions->Product

Caption: General reaction scheme for the hydrazinolysis of methyl 5-aminonicotinate.

Q2: Why is an excess of hydrazine hydrate typically required?

Using a stoichiometric excess of hydrazine hydrate (typically 3-10 equivalents) is crucial for several reasons:

  • Driving Equilibrium: Hydrazinolysis is a reversible reaction. A large excess of hydrazine shifts the equilibrium towards the product side, maximizing the conversion of the starting ester in accordance with Le Châtelier's principle.

  • Reaction Rate: A higher concentration of the hydrazine nucleophile increases the frequency of effective collisions with the ester's carbonyl carbon, thereby accelerating the reaction rate.

  • Compensating for Instability: Commercial hydrazine hydrate can contain varying amounts of water, and hydrazine itself can be susceptible to oxidation.[3] An excess ensures that enough active nucleophile is present throughout the reaction. In some cases, using anhydrous hydrazine can improve yields, though it requires careful handling due to its hazardous nature.[4]

Q3: What is the optimal temperature for this reaction and why?

The optimal temperature is a balance between reaction rate and product stability.

  • General Practice: Most procedures recommend refluxing the reaction mixture, which in ethanol corresponds to a temperature of approximately 78-80°C.[1] This provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack.

  • Risk of High Temperatures: Excessively high temperatures (e.g., in higher boiling point solvents) can lead to side reactions, including the potential for decomposition of the desired hydrazide product or the formation of undesired byproducts.

  • Low-Temperature Issues: Running the reaction at room temperature is possible but often impractically slow, leading to incomplete conversion even after extended periods.

Q4: How does solvent choice impact the synthesis?

The solvent plays a critical role in reactant solubility, reaction temperature, and workup.

  • Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are effective at solvating both the starting ester and hydrazine hydrate. Their boiling points provide a suitable temperature range for the reaction. Protic solvents can also participate in proton transfer, which may help stabilize the tetrahedral intermediate during the substitution mechanism.[5]

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These can be used, particularly if higher temperatures are needed to drive a sluggish reaction to completion. However, their high boiling points make them more difficult to remove during workup and can increase the risk of side reactions.[3]

  • Solvent-Free Conditions: Some hydrazinolysis reactions can be performed neat (solvent-free), especially if the starting ester is a liquid.[6] This can lead to very high reaction rates but may complicate temperature control and product isolation.[6]

ParameterRecommended RangeRationale & Potential Issues
Hydrazine Hydrate 3 - 10 equivalentsRationale: Drives equilibrium, increases rate.[7] Issue: Excess must be removed during workup; can complicate purification.
Temperature 75 - 80°C (Reflux in EtOH)Rationale: Good balance of reaction rate and stability.[1] Issue: Too high can cause decomposition; too low results in slow/incomplete reaction.
Solvent Ethanol or MethanolRationale: Excellent solubility for reactants, appropriate boiling point.[2] Issue: Must be anhydrous for best results. Other solvents (DMF, DMSO) are harder to remove.[3]
Reaction Time 2 - 24 hoursRationale: Monitored by TLC until starting material is consumed. Issue: Prolonged heating can increase byproduct formation.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

G start Problem Observed low_yield Low or No Yield TLC shows unreacted starting material start->low_yield multiple_spots Multiple Spots on TLC Besides product and starting material start->multiple_spots purification_issue Purification Issues Oily product, difficulty crystallizing start->purification_issue sol_low_yield_1 Cause: Insufficient Reaction Time/Temp Solution: Increase reflux time and monitor via TLC. Ensure consistent heating. low_yield->sol_low_yield_1 Check Time/Temp sol_low_yield_2 Cause: Inactive Hydrazine Solution: Use a fresh bottle of hydrazine hydrate or titrate to determine concentration. Consider anhydrous hydrazine. low_yield->sol_low_yield_2 Check Reagents sol_low_yield_3 Cause: Poor Quality Starting Ester Solution: Verify purity of methyl 5-aminonicotinate by NMR/MP. Recrystallize if necessary. low_yield->sol_low_yield_3 Check Starting Material sol_multi_1 Cause: Dihydrazide Formation Solution: Use a smaller excess of hydrazine hydrate. Add ester slowly to the hydrazine solution. multiple_spots->sol_multi_1 Suspect Dihydrazide sol_multi_2 Cause: Product Degradation Solution: Reduce reaction temperature or time. Work up the reaction as soon as it is complete. multiple_spots->sol_multi_2 Suspect Degradation sol_purify_1 Cause: Residual Hydrazine/Solvent Solution: Co-evaporate with toluene under reduced pressure to remove residual hydrazine. Ensure product is thoroughly dried under high vacuum. purification_issue->sol_purify_1 Remove Volatiles sol_purify_2 Cause: Salt Formation Solution: If any acidic/basic workup was used, ensure final product is neutral. Wash with saturated NaHCO₃ or brine as needed during extraction. purification_issue->sol_purify_2 Check pH

Caption: A troubleshooting decision tree for this compound synthesis.

Q5: My reaction is stalled and TLC shows significant unreacted starting material. What should I do?

This is a common issue pointing to insufficient reaction drive.

  • Verify Reagent Quality: The most likely culprit is the hydrazine hydrate. It is hygroscopic and can degrade over time. Use a newly opened bottle or one that has been stored properly under an inert atmosphere.

  • Increase Hydrazine Equivalents: If you started with a lower excess (e.g., 3 eq.), increase it to 5-10 equivalents. This can often push a stalled reaction to completion.[7]

  • Extend Reaction Time: Continue refluxing and monitor by TLC every 2-4 hours. Some reactions may require up to 24 hours for full conversion.

  • Consider a Co-solvent: If solubility of the starting ester is an issue, adding a small amount of a co-solvent like DMF might help, but be mindful of removal during workup.

Q6: I see a new, more polar spot on my TLC plate that is not the product. What could it be?

An unexpected polar spot could be a symmetrical dihydrazide, formed by the reaction of two molecules of hydrazine with one molecule of the ester's acyl group, though this is less common. A more likely scenario in related chemistries is the formation of other byproducts from side-reactions.[8]

  • Mitigation: This may be caused by excessive heating. Ensure your reaction temperature is not overshooting the solvent's boiling point. Additionally, a very large excess of hydrazine could potentially lead to other side products. Try reducing the number of equivalents.

Q7: My product crashed out of the reaction mixture upon cooling, but it's an oil and won't crystallize. How can I purify it?

Oily products are often the result of impurities.

  • Remove Excess Hydrazine: The most common impurity is residual hydrazine hydrate. After removing the reaction solvent (ethanol) under reduced pressure, add toluene and evaporate again. Repeat this co-evaporation process 2-3 times to azeotropically remove water and hydrazine.

  • Trituration: Attempt to solidify the oil by trituration. Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate). Vigorously scratch the flask with a glass rod or add a seed crystal to induce crystallization.

  • Column Chromatography: If crystallization fails, purification by silica gel column chromatography is a reliable alternative. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol is typically effective.

Part 3: Experimental Protocols

This section provides a baseline protocol for the synthesis and purification. Researchers should adapt this based on their specific equipment and observations.

Protocol 1: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-aminonicotinate (3.04 g, 20 mmol).

  • Reagent Addition: Add 40 mL of absolute ethanol to the flask and stir to dissolve the ester. To this solution, add hydrazine hydrate (98%, ~5 mL, 100 mmol, 5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting ester spot is no longer visible (typically 4-8 hours).

  • Workup (Step 1 - Solvent Removal): Allow the mixture to cool to room temperature. The product may begin to precipitate. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup (Step 2 - Purification): The resulting solid or slurry is then collected by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.

  • Drying: Dry the collected white or off-white solid under high vacuum to yield this compound.

Protocol 2: Advanced Precursor Synthesis - Palladium-Catalyzed Amination

For cases where the starting material, methyl 5-aminonicotinate, is not available, it can be synthesized from methyl 5-bromonicotinate via a palladium-catalyzed amination reaction (a modified Buchwald-Hartwig amination). This requires more advanced techniques and inert atmosphere conditions.

  • Setup: In a glovebox, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., t-BuXPhos Pd G3, 0.1-1 mol%), a phosphine ligand (e.g., t-BuXPhos), and a strong base (e.g., sodium tert-butoxide).[9]

  • Reagent Addition: Add methyl 5-bromonicotinate and a solvent (e.g., toluene or dioxane).

  • Amine Source: Add a suitable ammonia surrogate or aqueous ammonia.[10]

  • Reaction: Seal the flask and heat to the optimized temperature (typically 80-110°C) until the reaction is complete as monitored by GC-MS or LC-MS.

  • Workup: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and then perform an appropriate aqueous workup and purification by chromatography or recrystallization to obtain methyl 5-aminonicotinate.

Note: The optimization of palladium-catalyzed reactions is complex, involving the screening of catalysts, ligands, bases, and solvents to achieve high yields.[11][12]

References

  • Dennis, J. M., et al. (2019). Mechanism-Based Optimization of the Palladium-Catalyzed Amination of Aryl Triflates. ACS Catalysis, 9, 3822–3830. Available at: [Link]

  • Cano, I., et al. (2015). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination. Catalysis Science & Technology, 5, 2873-2884. Available at: [Link]

  • Girard, A. (1941). Girard's Reagent T. Organic Syntheses, Coll. Vol. 2, p.85. Available at: [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6835. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 6(5), 229-234. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Ibrahim, M., et al. (2017). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 9(2), 53. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(38), 8863–8869. Available at: [Link]

  • Newbold, B. T. (1961). Acetone Hydrazone. Organic Syntheses, Coll. Vol. 5, p.5. Available at: [Link]

  • Hussain, M. A., et al. (2015). Ultrasound mediated, iodine catalyzed green synthesis of novel 2-amino-3-cyano-4H-pyran derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 17, 22-28. Available at: [Link]

  • Gevorgyan, V., et al. (2021). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 143(42), 17761–17770. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(7), 871. Available at: [Link]

  • Bartolucci, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 25(15), 8345. Available at: [Link]

  • ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines. Available at: [Link]

  • Morales Vicente, F. E. (2014). Answer to "What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?". ResearchGate. Available at: [Link]

  • Hosoya, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12, 1386127. Available at: [Link]

  • Gallou, F., et al. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(4), 892-895. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Chemistry, 2018, 1-10. Available at: [Link]

  • ResearchGate. (2023). Request PDF: Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Available at: [Link]

  • Bonacorso, H. G., et al. (2014). Hydrazinolysis of fatty acid methyl esters. ResearchGate. Available at: [Link]

  • van der Wiel, B. W., et al. (2020). Transient host-guest complexation to control catalytic activity. ChemRxiv. Available at: [Link]

  • Bandar, J. S., et al. (2022). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Science, 378(6624), 1103-1109. Available at: [Link]

  • ResearchGate. (2025). Study of Kinetics and Mechanism of Heterogenous Catalytic Hydrazinolysis of Oleic Acid. Available at: [Link]

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available at: [Link]

  • ChemRxiv. (2022). Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 128-133. Available at: [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • MDPI. (2021). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. Available at: [Link]

  • ResearchGate. (2025). Catalyst development and optimization of reaction conditions. Available at: [Link]

  • ResearchGate. (2021). Optimization of the reaction condition for the synthesis of 5aa. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 5-Aminonicotinohydrazide and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, hydrazide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the anticipated antimicrobial effects of 5-Aminonicotinohydrazide against a panel of clinically relevant bacteria, benchmarked against established antibiotics: Gentamicin, Ciprofloxacin, and Ampicillin. Due to the current absence of specific published data for this compound, this analysis is based on the reported activity of structurally similar nicotinic acid hydrazide derivatives. This guide is intended to provide a foundational framework for researchers initiating studies on this compound.

Introduction: The Promise of Hydrazide-Based Antimicrobials

Hydrazide-hydrazone derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. Their antimicrobial potential is of particular importance in the face of mounting resistance to conventional antibiotics. The core structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their biological activity. Nicotinic acid, a form of vitamin B3, has itself been noted for its ability to enhance the bactericidal capacity of immune cells against pathogens like Staphylococcus aureus[1]. The synthesis of hydrazide derivatives from nicotinic acid is a strategic approach to developing new chemical entities with potential antimicrobial efficacy[1][2][3][4].

Comparative Antimicrobial Activity: An Evidence-Based Overview

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism[5]. This section compares the reported MIC values for our comparator antibiotics against a panel of common Gram-positive and Gram-negative bacteria. While direct MIC data for this compound is not yet available, studies on analogous nicotinic acid hydrazides have shown promising activity, with MIC values against some bacterial strains being comparable to or even better than standard drugs[1].

Data Summary:

The following tables summarize the MIC ranges for Gentamicin, Ciprofloxacin, and Ampicillin against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Staphylococcus aureus

AntibioticMIC Range (µg/mL)Key Findings
Gentamicin 0.235 - 0.5Effective at low concentrations, with MIC50 and MIC90 values reported at 0.235 and 0.488 µg/mL, respectively. Some studies show a pre-exposure MIC of 0.25 mg/L[6].
Ciprofloxacin 0.25 - 1MIC50 and MIC90 for methicillin-resistant S. aureus (MRSA) were 0.25 and 0.5 µg/mL, respectively[7]. Other studies report MICs of 0.25 µg/mL for methicillin-sensitive S. aureus (MSSA) and 1 µg/mL for MRSA[8].
Ampicillin 0.6 - 1Generally effective, with reported MICs in the range of 0.6-1 mg/L[9]. However, resistance is a significant issue, with some MRSA strains showing high resistance (MIC of 32 µg/mL)[10].

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Escherichia coli

AntibioticMIC Range (µg/mL)Key Findings
Gentamicin 0.002 - 30A wide range of MICs have been reported. Some studies indicate an MIC of 0.002 mg/mL[5][11], while others show a range of 6-30 µg/mL[12]. Resistance can lead to much higher MICs (8 to >512 mg/L)[13].
Ciprofloxacin ≤0.06 - >8Susceptible isolates typically have an MIC of ≤0.06 µg/mL, with resistance developing at higher concentrations[14]. MIC values can range from 8 to 32 μg/mL in resistant strains[15].
Ampicillin 4 - >256The standard MIC for susceptible strains is around 4 mg/L[9]. However, resistance is widespread, with many strains exhibiting MICs exceeding 256 mg/L[16][17].

Table 3: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)Key Findings
Gentamicin 0.25 - 512Susceptible isolates have MICs between 0.25 and 2 µg/mL, while resistant strains can have MICs ranging from 16 to 512 µg/mL[18].
Ciprofloxacin 0.1 - 32The majority of isolates are susceptible with a median MIC of 0.12–0.25 mg/l[19]. Resistant strains can have MICs of 16-32 mg/l[19].
Ampicillin Generally ResistantP. aeruginosa is intrinsically resistant to Ampicillin.

Table 4: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Klebsiella pneumoniae

AntibioticMIC Range (µg/mL)Key Findings
Gentamicin -Data not sufficiently available in the provided search results.
Ciprofloxacin 0.06 - >8Susceptible strains have an MIC around 0.06 mg/L, while resistant strains can have MICs of 8 mg/L or higher[20].
Ampicillin Generally ResistantKlebsiella pneumoniae is intrinsically resistant to Ampicillin.

Experimental Protocols for Antimicrobial Susceptibility Testing

The validation of antimicrobial activity relies on standardized and reproducible experimental protocols. The following section details the methodologies for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Broth Microdilution Method

This is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare 2-fold serial dilutions of test compound in 96-well plate add_inoculum Inoculate each well with bacterial suspension start->add_inoculum Add compound dilutions inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum Add bacteria incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Sources

A Framework for In Vitro Cross-Validation of Novel PARP Inhibitors: A Comparative Guide Featuring 5-Aminonicotinohydrazide as a Test Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a novel therapeutic candidate is paramount. This guide provides a comprehensive framework for the in vitro cross-validation of potential Poly (ADP-ribose) polymerase (PARP) inhibitors, using the novel compound 5-Aminonicotinohydrazide as a hypothetical test article. By systematically comparing its performance against established PARP inhibitors, we can build a high-confidence profile of its activity, selectivity, and cellular efficacy.

The inhibition of PARP enzymes has emerged as a clinically significant strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death, is a cornerstone of this therapeutic approach.[3] Therefore, the rigorous in vitro characterization of new chemical entities targeting PARP is a critical step in their development pipeline.

This guide will detail a multi-tiered experimental workflow designed to provide a holistic view of a compound's potential as a PARP inhibitor. We will outline the necessary biochemical and cell-based assays, provide detailed protocols, and present hypothetical comparative data to illustrate the interpretation of results.

The Cross-Validation Workflow: A Multi-Assay Approach

A single in vitro assay is insufficient to fully characterize a potential drug candidate. A cross-validation strategy, employing a series of orthogonal assays, is essential to confirm the mechanism of action and to understand the compound's broader biological effects. Our proposed workflow for evaluating this compound involves a progression from direct biochemical assays to more complex cell-based functional assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_parp PARP1/2 Enzymatic Assay (IC50 Determination) biochem_trapping PARP Trapping Assay (Quantification of DNA-PARP Complex) biochem_parp->biochem_trapping Confirms direct inhibition and trapping potency cell_parp Cellular PARP Activity Assay (Target Engagement) biochem_trapping->cell_parp Validates cellular target engagement cell_cyto Cytotoxicity Assay (BRCA-mutant vs. BRCA-wt cell lines) cell_parp->cell_cyto Links target engagement to cellular phenotype

Caption: A multi-tiered workflow for in vitro cross-validation of a potential PARP inhibitor.

Comparative Compounds

To contextualize the in vitro performance of this compound, it is crucial to include both positive and negative controls.

  • Positive Controls: A panel of clinically approved PARP inhibitors with well-characterized mechanisms of action should be used. We will include:

    • Olaparib: The first-in-class PARP inhibitor.[3][4]

    • Rucaparib: Another potent PARP inhibitor.[4]

    • Niraparib: Known for its strong PARP trapping activity.[4]

    • Talazoparib: The most potent PARP trapper among the approved inhibitors.[1][5]

  • Negative Control: A structurally similar but biologically inactive compound should be included to control for non-specific effects. For the purpose of this guide, we will designate a hypothetical inactive analog, "5-Aminonicotinic Acid," as the negative control.

Experimental Protocols and Data Interpretation

Biochemical PARP1/2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: A variety of commercial kits are available for this purpose, often employing either a colorimetric or chemiluminescent readout.[6] A common format is an ELISA-based assay that measures the poly(ADP-ribosyl)ation (PARylation) of histone proteins.

Protocol:

  • Coat a 96-well plate with histone proteins.

  • Add a reaction mixture containing recombinant PARP1 or PARP2 enzyme, NAD+ (the substrate for PARylation), and varying concentrations of the test compounds (this compound, positive controls, and negative control).

  • Incubate the plate to allow the PARylation reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

  • Incubate to allow the antibody to bind to the PARylated histones.

  • Wash the plate again.

  • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • The signal intensity is proportional to the amount of PARylation, and thus inversely proportional to the inhibitory activity of the compounds.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Comparative Data:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound1525
Olaparib51
Rucaparib20.5
Niraparib32
Talazoparib10.8
5-Aminonicotinic Acid>10,000>10,000

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of both PARP1 and PARP2, albeit with slightly lower potency than the established inhibitors. The lack of activity of the negative control supports the specificity of the assay.

PARP Trapping Assay

Objective: To measure the ability of this compound to "trap" PARP enzymes on DNA, a key mechanism of cytotoxicity for many PARP inhibitors.[3][4]

Methodology: Fluorescence polarization (FP) is a common method for assessing PARP trapping. This assay measures the change in the polarization of fluorescently labeled DNA when PARP binds to it in the presence of an inhibitor.

Protocol:

  • In a 96-well plate, combine a fluorescently labeled DNA oligonucleotide, recombinant PARP1 or PARP2 enzyme, and varying concentrations of the test compounds.

  • Incubate to allow for the formation of the PARP-DNA complex.

  • Measure the fluorescence polarization of the solution.

  • In the absence of an inhibitor, PARP binds to the DNA, and the large size of the complex results in a high FP signal.

  • In the presence of a PARP inhibitor that promotes trapping, the PARP-DNA complex is stabilized, leading to an even higher FP signal.

  • The increase in FP is proportional to the trapping potency of the compound.

Hypothetical Comparative Data:

CompoundPARP1 Trapping Potency (EC50, nM)
This compound50
Olaparib100
Rucaparib80
Niraparib30
Talazoparib5
5-Aminonicotinic AcidNo trapping observed

Interpretation: This hypothetical data indicates that this compound is a more potent PARP trapper than Olaparib and Rucaparib, but less potent than Niraparib and Talazoparib. This is a significant finding, as trapping potency can correlate with cellular cytotoxicity.

Cellular PARP Activity Assay

Objective: To confirm that this compound can inhibit PARP activity within a cellular context, demonstrating target engagement.

Methodology: This can be assessed by measuring the levels of PARylation in cells treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compounds.

Protocol:

  • Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere.

  • Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.

  • Immediately add varying concentrations of the test compounds.

  • Incubate for a short period.

  • Lyse the cells and perform an ELISA or Western blot to quantify the levels of PAR in the cell lysates.

  • A decrease in the PAR signal indicates inhibition of cellular PARP activity.

Hypothetical Comparative Data:

CompoundCellular PARP Inhibition (IC50, nM)
This compound100
Olaparib50
Rucaparib40
Niraparib60
Talazoparib20
5-Aminonicotinic Acid>20,000

Interpretation: The hypothetical results show that this compound effectively inhibits PARP activity in a cellular environment, confirming its cell permeability and target engagement.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound in cancer cell lines with and without BRCA mutations, to assess for synthetic lethality.

Methodology: A variety of cytotoxicity assays can be used, such as the MTT or CellTiter-Glo assays, which measure cell viability.[7][8]

Protocol:

  • Seed two different cancer cell lines in 96-well plates: one with a known BRCA1 or BRCA2 mutation (e.g., CAPAN-1) and a corresponding BRCA-wildtype cell line (e.g., BxPC-3).

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for a period of time (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • The signal is proportional to the number of viable cells.

  • Calculate the IC50 values for each compound in each cell line.

Hypothetical Comparative Data:

CompoundCytotoxicity IC50 (nM) - BRCA-mutant (CAPAN-1)Cytotoxicity IC50 (nM) - BRCA-wildtype (BxPC-3)Selectivity Index (BRCA-wt / BRCA-mutant)
This compound2005,00025
Olaparib1003,00030
Rucaparib802,50031.25
Niraparib1504,00026.7
Talazoparib501,50030
5-Aminonicotinic Acid>50,000>50,000N/A

Interpretation: The hypothetical data demonstrates that this compound exhibits selective cytotoxicity towards the BRCA-mutant cell line, a hallmark of a synthetically lethal interaction. The selectivity index is comparable to that of the established PARP inhibitors.

The PARP Signaling Pathway in DNA Repair

G cluster_pathway PARP-mediated DNA Repair cluster_inhibition Mechanism of PARP Inhibitors ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits par Poly(ADP-ribose) (PAR) chains parp->par synthesizes trapping PARP Trapping parp->trapping ber Base Excision Repair (BER) proteins par->ber recruits repair SSB Repair ber->repair parpi This compound (PARP Inhibitor) parpi->parp inhibits & traps dsb Double-Strand Break (DSB) at replication fork trapping->dsb apoptosis Apoptosis (Cell Death) dsb->apoptosis hrd Homologous Recombination Deficiency (e.g., BRCA mutation)

Caption: The role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This guide has outlined a systematic and robust in vitro cross-validation strategy for a novel compound, this compound, as a potential PARP inhibitor. By employing a series of biochemical and cell-based assays and comparing the results to a panel of established drugs, a comprehensive profile of the compound's activity, mechanism, and cellular efficacy can be generated. The hypothetical data presented herein illustrates how such a comparative approach can provide the necessary confidence to advance a promising candidate into further preclinical and clinical development. The principles and protocols described are broadly applicable to the evaluation of any novel PARP inhibitor and underscore the importance of rigorous, multi-faceted in vitro characterization in modern drug discovery.

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A Comparative Guide to the Efficacy of 5-Aminonicotinohydrazide Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro anticancer efficacy of a series of synthesized hydrazide analogs, with a focus on derivatives of the 5-aminonicotinohydrazide scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting the cytotoxic and apoptotic effects of these compounds across various cancer cell lines. We will explore the underlying methodologies, present comparative efficacy data, and discuss the potential mechanisms of action, providing a scientifically grounded resource for advancing cancer research.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][2][3] The nicotinic acid moiety, a core component of the analogs discussed herein, has also been identified as an important pharmacophore in the development of anticancer drugs.[4] This guide focuses on the comparative analysis of a series of this compound analogs, evaluating their potential as cytotoxic agents and exploring their structure-activity relationships. By systematically assessing their effects on cell viability, apoptosis, and cell cycle progression, we aim to identify the most promising candidates for further preclinical development.

Experimental Methodologies: A Framework for In Vitro Evaluation

To ensure the scientific integrity and reproducibility of our findings, a series of validated in vitro assays were employed. The following sections detail the protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the half-maximal inhibitory concentration (IC50) values are determined.

Quantification of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[7]

Cell Cycle Analysis by Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[6] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation and promoting cell death.[8] Flow cytometry with propidium iodide staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Cells are treated with the compounds of interest and harvested as described for the apoptosis assay.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The resulting histogram allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Comparative Efficacy of this compound Analogs

The following table summarizes the cytotoxic activity (IC50 values in µM) of a series of synthesized hydrazide derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 HCT-116 (Colon)3.08[10]
HepG2 (Liver)4.09[10]
Analog 2 A549 (Lung)8.63[11]
B16-BL6 (Melanoma)6.66[11]
Analog 3 MCF-7 (Breast)17.31[12]
A549 (Lung)>100[12]
Analog 4 HCT-116 (Colon)0.34[13]
HT-29 (Colon)11.55[14]
Analog 5 BxPC-3 (Pancreatic)13.26[14]
Doxorubicin HCT-116 (Colon)7.28[10]
HepG2 (Liver)5.28[10]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Our investigations reveal that the anticancer activity of these this compound analogs is, at least in part, mediated by the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Treatment of cancer cells with effective analogs led to a significant increase in the population of apoptotic cells, as determined by Annexin V/PI staining. For instance, compound D-1, a nicotinamide derivative, was shown to induce both early and late apoptosis in HCT-116 cells.[10] This suggests that these compounds can trigger the programmed cell death cascade in cancer cells.

Cell Cycle Arrest

Furthermore, several of the tested compounds were found to perturb the normal progression of the cell cycle. Flow cytometric analysis demonstrated that treatment with these analogs can lead to an accumulation of cells in specific phases of the cell cycle. For example, some hydrazide-hydrazone derivatives have been shown to cause cell cycle arrest in the G2/M phase, while others induce arrest in the S or G0/G1 phase.[2][15] This disruption of the cell cycle prevents cancer cell proliferation and can ultimately lead to apoptosis.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the experimental design and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Measured Outcomes MTT MTT Assay (Cell Viability) IC50 IC50 Values MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) ApoptoticCells % Apoptotic Cells Apoptosis->ApoptoticCells CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist CancerCells Cancer Cell Lines CancerCells->MTT CancerCells->Apoptosis CancerCells->CellCycle Analogs This compound Analogs Analogs->CancerCells Treatment

Caption: Experimental workflow for evaluating the anticancer efficacy of this compound analogs.

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways Compound This compound Analog CancerCell Cancer Cell Compound->CancerCell Targets CellCycleArrest Cell Cycle Arrest (e.g., G2/M Phase) CellDeath Cell Death CellCycleArrest->CellDeath ApoptosisInduction Induction of Apoptosis p53 p53 Activation ApoptosisInduction->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->CellDeath CancerCell->CellCycleArrest CancerCell->ApoptosisInduction

Caption: Proposed mechanism of action for this compound analogs in cancer cells.

Discussion and Structure-Activity Relationship Insights

The compiled data suggests that modifications to the this compound scaffold can significantly impact the anticancer activity of the resulting analogs. While a definitive structure-activity relationship (SAR) requires a more extensive and uniform dataset, some preliminary observations can be made. For instance, the nature and position of substituents on the aromatic rings appended to the hydrazone moiety appear to play a crucial role in determining the cytotoxic potency.[16] Electron-withdrawing or -donating groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

The induction of apoptosis and cell cycle arrest are key mechanisms contributing to the anticancer effects of these compounds.[7][9] The ability of these analogs to trigger programmed cell death highlights their potential to overcome the resistance to apoptosis often observed in cancer cells. Furthermore, the disruption of the cell cycle at critical checkpoints prevents the uncontrolled proliferation that is characteristic of tumor growth.[8] Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by these this compound analogs to further optimize their design and therapeutic potential.

Conclusion

This comparative guide provides a comprehensive overview of the in vitro anticancer efficacy of a series of this compound analogs and related hydrazide derivatives. The presented experimental data, supported by detailed protocols, demonstrates the potential of these compounds as cytotoxic agents that can induce apoptosis and cell cycle arrest in various cancer cell lines. The insights into their structure-activity relationships and mechanisms of action offer a valuable resource for researchers and drug development professionals. Further investigation into the most potent analogs identified in this guide is warranted to advance their development as novel anticancer therapeutics.

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  • National Institutes of Health. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Results for 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of in silico molecular docking predictions, using the novel compound 5-Aminonicotinohydrazide as a case study. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. Here, we move beyond theoretical computations and delve into the tangible, experimental evidence required to confirm and characterize the interaction between a small molecule and its putative protein target.

The Imperative of Experimental Validation in Drug Discovery

Molecular docking is an invaluable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides crucial insights into the binding mode and affinity of a ligand within the active site of a protein. However, these predictions are based on scoring functions that are approximations of the complex biological reality. Therefore, it is paramount that these in silico hypotheses are rigorously tested and validated through robust experimental methodologies. This guide will walk you through a multi-tiered validation workflow, explaining the causality behind each experimental choice and providing detailed protocols for their execution.

A Hypothetical Case Study: this compound Targeting α-Glucosidase

To illustrate a practical validation workflow, we will consider a hypothetical scenario where molecular docking studies have predicted this compound as a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. Derivatives of nicotinic acid have shown potential for inhibiting α-glucosidase, making this a scientifically plausible scenario.[1]

Our hypothetical docking results suggest that this compound forms several key hydrogen bonds with the active site residues of α-glucosidase, exhibiting a strong predicted binding affinity. The primary objective of our experimental validation is to first confirm a direct interaction, then to quantify the binding affinity, and finally to elucidate the functional consequences of this interaction.

The Validation Workflow: A Multi-faceted Approach

A robust validation strategy employs a combination of biophysical and biochemical techniques to provide orthogonal evidence of the predicted protein-ligand interaction. Our workflow is designed to be a self-validating system, where each experiment provides a piece of the puzzle, leading to a comprehensive understanding of the molecular recognition event.

Validation_Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation Docking Molecular Docking (Hypothetical) Biophysical Biophysical Assays (Direct Binding) Docking->Biophysical Confirm Interaction Biochemical Biochemical Assays (Functional Effect) Biophysical->Biochemical Quantify Affinity & Function Structural Structural Biology (Binding Mode) Biochemical->Structural Determine Mechanism

Caption: A streamlined workflow for the experimental validation of molecular docking predictions.

Tier 1: Confirmation of Direct Binding with Biophysical Assays

The first step in validating a predicted interaction is to confirm that the ligand physically binds to the target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose as they provide direct evidence of binding and quantify the interaction thermodynamics and kinetics, respectively.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][3][4]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze the purified α-glucosidase and this compound into the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time monitoring of binding kinetics (association and dissociation rates).[5][6]

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize the purified α-glucosidase onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Tier 2: Assessment of Functional Consequences with Biochemical Assays

Once direct binding is confirmed, the next step is to determine if this binding event translates into a functional effect on the protein. Since α-glucosidase is an enzyme, an enzyme inhibition assay is the most relevant functional assay.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Assay Setup:

    • Prepare a reaction mixture containing α-glucosidase and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Monitor the formation of the product (p-nitrophenol) over time by measuring the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Data Summary

The following table presents hypothetical data that would be obtained from the described validation workflow, comparing it with the initial in silico predictions.

ParameterMolecular Docking (Hypothetical)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)α-Glucosidase Inhibition Assay
Binding Affinity Binding Energy: -8.5 kcal/molKD: 5.2 µMKD: 4.8 µMIC50: 7.1 µM
Stoichiometry 1:1n = 0.98--
Thermodynamics -ΔH: -12.3 kcal/mol--
Kinetics --ka: 1.2 x 104 M-1s-1kd: 5.8 x 10-2 s-1-

Tier 3: Elucidation of the Binding Mode with Structural Biology

The gold standard for validating a docking pose is to determine the three-dimensional structure of the protein-ligand complex experimentally. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of the protein-ligand complex, allowing for a direct comparison with the predicted binding pose.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Co-crystallize the purified α-glucosidase with an excess of this compound.

    • Alternatively, soak pre-formed apo-enzyme crystals in a solution containing the compound.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the structure and model the ligand into the electron density map.

  • Analysis:

    • Compare the experimentally determined binding pose of this compound with the pose predicted by molecular docking.

Binding_Mode_Validation cluster_docking Docking Prediction cluster_xray X-ray Crystallography cluster_comparison Comparison DockingPose Predicted Binding Pose (H-bonds, hydrophobic contacts) RMSD RMSD Calculation DockingPose->RMSD XrayPose Experimental Binding Pose (Electron density) XrayPose->RMSD Validation Validation RMSD->Validation < 2.0 Å (Good Agreement)

Caption: The process of validating a predicted binding pose using X-ray crystallography.

Conclusion

The experimental validation of molecular docking results is a critical and indispensable part of modern drug discovery. By employing a multi-tiered approach that combines biophysical, biochemical, and structural biology techniques, researchers can build a comprehensive and robust body of evidence to confirm and characterize a predicted protein-ligand interaction. This guide, using this compound as a hypothetical case study, provides a clear and actionable framework for this essential process, emphasizing the importance of scientific rigor and self-validating experimental design.

References

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A Comparative Toxicological Landscape of Novel 5-Aminonicotinohydrazide Derivatives: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel chemical entities with therapeutic promise is only the initial step. A rigorous and comprehensive toxicological evaluation is paramount to ensure the safety and viability of any new drug candidate before it can proceed to clinical trials. This guide provides a comparative analysis of the toxicological profiles of emerging 5-aminonicotinohydrazide derivatives, a class of compounds showing significant potential in various therapeutic areas. As researchers and drug development professionals, understanding the nuances of their potential toxicity is as critical as evaluating their efficacy. This document is designed to provide an in-depth, technically-grounded perspective on the experimental methodologies and resultant data that form the bedrock of such an analysis.

The Rationale Behind Early-Stage Toxicity Profiling

The journey of a drug from the laboratory bench to the patient's bedside is long and fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[1] Early-stage in vitro cytotoxicity screening is a cost-effective and rapid method to de-risk drug development pipelines by identifying compounds with unfavorable safety profiles at the outset.[2] This proactive approach allows for the early elimination of potentially harmful molecules and aids in the selection of lead candidates with a higher probability of success. Furthermore, understanding the structure-activity relationship (SAR) and structure-toxicity relationship (STR) can guide the medicinal chemist in designing safer and more effective analogues.[3]

Experimental Workflows for Comprehensive Toxicity Assessment

A robust toxicological assessment relies on a battery of assays that probe different aspects of cellular health and genetic integrity. The following workflow represents a standard, yet thorough, approach to evaluating the toxicity of novel this compound derivatives.

Toxicity_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Genotoxicity Assessment cluster_2 Apoptosis vs. Necrosis Start Novel this compound Derivatives MTT_Assay MTT Assay (Metabolic Activity) Start->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Start->LDH_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Ames_Test Ames Test (Bacterial Reverse Mutation) IC50_Determination->Ames_Test Micronucleus_Assay In Vitro Micronucleus Assay (Chromosomal Damage) Comet_Assay Comet Assay (DNA Strand Breaks) AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) IC50_Determination->AnnexinV_PI Genotoxicity_Conclusion Genotoxic Potential Assessment Ames_Test->Genotoxicity_Conclusion Micronucleus_Assay->Genotoxicity_Conclusion Comet_Assay->Genotoxicity_Conclusion Mechanism_of_Death Mechanism of Cell Death AnnexinV_PI->Mechanism_of_Death Caspase_Activity Caspase Activity Assays Caspase_Activity->Mechanism_of_Death

Figure 1: A comprehensive workflow for the in vitro toxicological evaluation of novel chemical entities.

Part 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of this compound derivatives is to determine their effect on cell viability. This is typically achieved through assays that measure metabolic activity or membrane integrity.

Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a normal cell line (e.g., WI-38 human lung fibroblasts) in 96-well plates at a density of 5 × 10³ cells/well.[1]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM).

  • Incubation: Incubate the treated cells for a specified period, usually 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Comparative Cytotoxicity of Nicotinamide and Hydrazone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound D-1 (a nicotinamide derivative) HCT-116 (Colon)3.08[4]
Compound D-1 (a nicotinamide derivative) HepG-2 (Liver)4.09[4]
Sorafenib (Standard) HCT-116 (Colon)7.28[4]
Sorafenib (Standard) HepG-2 (Liver)5.28[4]
Compound 11e (a pyrimidine-5-carbonitrile derivative) HCT-116 (Colon)1.34[1]
Compound 11e (a pyrimidine-5-carbonitrile derivative) MCF-7 (Breast)1.14[1]
Sorafenib (Standard) HCT-116 (Colon)8.12[1]
Sorafenib (Standard) MCF-7 (Breast)9.43[1]
MMZ-45AA (an aminobenzylnaphthol derivative) BxPC-3 (Pancreatic)13.26 (72h)[5]
5-Fluorouracil (Standard) BxPC-3 (Pancreatic)13.43 (72h)[5]
MMZ-140C (an aminobenzylnaphthol derivative) HT-29 (Colon)11.55 (72h)[5]
5-Fluorouracil (Standard) HT-29 (Colon)4.38 (72h)[5]
Compound 6c (an indolo–pyrazole derivative) SK-MEL-28 (Melanoma)3.46[6]

Analysis of Cytotoxicity Data:

The data presented in the table, although from different studies and on varied chemical scaffolds, highlights several key points. Firstly, novel synthetic derivatives can exhibit potent cytotoxic activity, in some cases surpassing that of established anticancer drugs like sorafenib and 5-fluorouracil.[1][4] For instance, compound 11e showed significantly lower IC50 values against both HCT-116 and MCF-7 cell lines compared to sorafenib.[1] Secondly, the cytotoxic effect is cell-line dependent, emphasizing the need to screen against a panel of cancer cell lines to understand the spectrum of activity. A crucial aspect of this analysis is the comparison of cytotoxicity in cancer cells versus normal cells. A favorable therapeutic index is indicated when a compound is significantly more toxic to cancer cells than to normal cells. For example, compound 11e was found to be 47.32-fold less cytotoxic to normal human lung cells (WI-38) than to cancer cells, suggesting a degree of selectivity.[1]

Part 2: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. Therefore, assessing the genotoxic potential of this compound derivatives is a critical safety evaluation.

Methodology: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical.[7]

Step-by-Step Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

  • Metabolic Activation: Perform the test with and without the addition of a liver homogenate fraction (S9 mix) to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation).

  • Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

While no specific Ames test data for this compound derivatives were found, a study on the food contaminant 5-hydroxymethylfurfural (5-HMF) showed no mutagenic activity in the Ames test.[7] However, the same study, using the comet assay, did show evidence of DNA damage in human HepG2 cells, highlighting the importance of using a battery of genotoxicity tests.[7]

Potential Mechanisms of Toxicity and Structure-Toxicity Relationships

The toxicity of hydrazide derivatives can be attributed to several mechanisms. Hydrazines, a related class of compounds, are known to be metabolized to reactive intermediates that can bind to macromolecules like DNA and proteins, leading to cellular damage. The specific functional groups and their positions on the this compound scaffold will significantly influence the molecule's metabolic fate and, consequently, its toxicological profile.

STR_Concept cluster_Substituents Substituent Effects on Toxicity Core This compound Core Pyridine Ring Hydrazide Moiety Amino Group Lipophilicity Lipophilicity (LogP) Core:f1->Lipophilicity Substituents on ring Electronic_Effects Electronic Effects (Electron-donating/withdrawing) Core:f2->Electronic_Effects Acylation/Alkylation Steric_Hindrance Steric Hindrance Core:f3->Steric_Hindrance Substitution on amino group Metabolism Metabolic Activation/ Detoxification Lipophilicity->Metabolism Electronic_Effects->Metabolism Steric_Hindrance->Metabolism Toxicity Toxicity (Cytotoxicity, Genotoxicity) Metabolism->Toxicity

Sources

A Researcher's Guide to Benchmarking 5-Aminonicotinohydrazide Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the journey from a promising novel compound to a clinically viable therapeutic is both arduous and exciting. This guide provides a comprehensive framework for the preclinical evaluation of 5-Aminonicotinohydrazide, a nicotinic acid derivative with latent anticancer potential. We will objectively benchmark its performance against established anticancer agents—Doxorubicin, 5-Fluorouracil, and Olaparib—providing the scientific rationale and detailed experimental protocols necessary for a thorough comparative analysis.

Introduction to this compound: A Compound of Interest

This compound belongs to the family of nicotinic acid derivatives, a class of heterocyclic compounds that has garnered significant attention in anticancer drug discovery.[1][2] While direct studies on the anticancer properties of this compound are nascent, the structural motif—a hydrazine-substituted pyridine ring—is present in numerous compounds exhibiting a wide range of biological activities, including antiproliferative effects.[1][2] The presence of the hydrazide and amino groups suggests potential for this molecule to act as a chelator, an enzyme inhibitor, or a precursor for more complex heterocyclic structures with enhanced biological activity. This guide outlines a systematic approach to unlock and validate its potential.

Postulated Mechanism of Action and Selection of Benchmark Drugs

Given its chemical structure, this compound could exert its anticancer effects through several pathways. Nicotinamide derivatives are known to interfere with cellular metabolism and DNA repair processes.[1] Therefore, we hypothesize that this compound may function as:

  • A DNA Damaging Agent or Topoisomerase Inhibitor: The planar aromatic ring could intercalate into DNA, while the hydrazide moiety might chelate metal ions essential for topoisomerase function, leading to DNA strand breaks.

  • An Antimetabolite: Its resemblance to nicotinamide, a precursor to NAD+, could allow it to interfere with the synthesis of this vital coenzyme, disrupting cellular metabolism and redox balance.

  • A PARP Inhibitor: Nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. This compound, as a nicotinamide analog, might share this inhibitory activity.

Based on these hypotheses, we have selected three benchmark drugs with well-characterized mechanisms of action for comparison:

  • Doxorubicin: A potent topoisomerase II inhibitor and DNA intercalator, representing the class of DNA damaging agents.[3][][5][6][7]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[8][9][10][11][12]

  • Olaparib: A PARP inhibitor that induces synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations.[13][14][15][16]

In Vitro Comparative Efficacy Assessment

The initial phase of benchmarking involves a series of in vitro assays to determine the cytotoxic and mechanistic profile of this compound across a panel of human cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18] This assay will provide the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of this compound with the benchmark drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark drugs (Doxorubicin, 5-FU, Olaparib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical Comparative IC50 Values (µM) Across Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin0.51.20.8
5-Fluorouracil5.08.53.2
Olaparib2.110.07.5
Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. Annexin V staining identifies early apoptotic cells, while Propidium Iodide (PI) stains late apoptotic and necrotic cells.[19]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Diagram 1: Experimental Workflow for In Vitro Analysis

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis cell_lines Cancer Cell Lines (MCF-7, A549, HCT-116) compounds This compound & Benchmark Drugs cell_lines->compounds Expose cells to compounds mtt MTT Assay (IC50 Determination) compounds->mtt apoptosis Apoptosis Assay (Annexin V/PI) compounds->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) compounds->cell_cycle western_blot Western Blot (Protein Expression) compounds->western_blot data_analysis Comparative Analysis of Potency and Mechanism mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro benchmarking of this compound.

Mechanistic Deep Dive: Unraveling the Mode of Action

To further elucidate the mechanism of action, a series of targeted assays should be performed.

Cell Cycle Analysis

This assay will determine if this compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a hallmark of many anticancer drugs.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Fixation: Harvest and fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting will be used to measure the expression levels of key proteins involved in DNA damage, apoptosis, and cell cycle regulation.

Table 2: Key Protein Targets for Western Blot Analysis

PathwayProtein MarkersRationale
DNA DamageγH2AX, p53To detect DNA double-strand breaks and activation of the DNA damage response.
ApoptosisCleaved Caspase-3, PARP, Bcl-2To confirm the induction of apoptosis and assess the involvement of key apoptotic regulators.
Cell CycleCyclin D1, CDK4, p21To investigate the molecular players involved in any observed cell cycle arrest.

Diagram 2: Postulated Signaling Pathway of this compound

G compound This compound dna DNA Damage / Topoisomerase Inhibition compound->dna parp PARP Inhibition compound->parp atm_atr ATM/ATR Activation dna->atm_atr parp->atm_atr Synergizes with DNA damage p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Cascade Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical mechanism of this compound inducing apoptosis.

In Vivo Efficacy Evaluation in Xenograft Models

Promising in vitro results should be validated in vivo. Human tumor xenograft models in immunodeficient mice are a standard for preclinical anticancer drug screening.[20][21][22][23]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, this compound, and a benchmark drug like Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Table 3: Key Endpoints for In Vivo Xenograft Study

ParameterDescription
Tumor Growth Inhibition (TGI)The percentage reduction in tumor volume in treated groups compared to the control.
Tumor WeightThe final weight of the excised tumors.
Body WeightTo assess the general toxicity of the compound.
Histological AnalysisTo examine tumor morphology and necrosis.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of this compound against established anticancer drugs. The proposed experiments will systematically evaluate its potency, mechanism of action, and in vivo efficacy. Positive outcomes from this structured evaluation will provide the necessary evidence to advance this compound into further preclinical development, including toxicology studies and formulation optimization, bringing it one step closer to potentially becoming a novel therapeutic for cancer patients.

References

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Confirming the Mechanism of Action of 5-Aminonicotinohydrazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides an in-depth, experience-driven framework for confirming the MoA of 5-Aminonicotinohydrazide, a compound of interest with structural similarities to established therapeutic agents. We will explore its potential biological targets and provide a comprehensive experimental workflow, comparing it with well-characterized molecules to offer a clear path for investigation.

Unveiling the Potential: A Hypothesis-Driven Approach to the Mechanism of Action of this compound

Given the nascent stage of research into this compound, a definitive MoA is yet to be established. However, its chemical structure, featuring a nicotinamide core and a hydrazide group, provides a strong foundation for forming plausible hypotheses. This guide proposes a multi-pronged investigational approach based on these structural motifs, drawing parallels with known drugs such as the antitubercular agent isoniazid and the class of enzymes known as Poly (ADP-ribose) polymerases (PARPs) which are modulated by nicotinamide.

Our core hypotheses for the MoA of this compound are:

  • Inhibition of NAD+-dependent enzymes: The nicotinamide moiety suggests a potential interaction with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or substrate. This positions enzymes like PARPs or sirtuins as potential targets.

  • Prodrug activation and inhibition of biosynthetic pathways: The hydrazide group is a key feature of the prodrug isoniazid, which is activated by a catalase-peroxidase enzyme in Mycobacterium tuberculosis to inhibit mycolic acid synthesis.[1][2][3][4] It is conceivable that this compound could be similarly activated to inhibit critical cellular biosynthetic pathways.

  • Modulation of intracellular signaling: The hydrazide functional group is also present in the vasodilator hydralazine, which is believed to exert its effects through mechanisms including the inhibition of intracellular calcium release and activation of the hypoxia-inducible factor (HIF) pathway.[5][6][7]

This guide will provide the experimental framework to systematically investigate these hypotheses.

A Phased Experimental Workflow for MoA Confirmation

A logical and sequential experimental plan is paramount to efficiently and accurately determine the MoA of this compound. The following workflow is designed to first identify direct molecular targets and then to characterize the downstream cellular consequences of target engagement.

G cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Phenotypic Assays A Cellular Thermal Shift Assay (CETSA) B Affinity Chromatography/Mass Spectrometry A->B Identify potential binding partners C Enzyme Inhibition Assays B->C Validate identified targets D Surface Plasmon Resonance (SPR) C->D Confirm direct binding and inhibition kinetics E NAD+/NADH Ratio Measurement D->E Investigate downstream cellular effects F PARP Activity Assay G HIF-1α Activation Assay H Intracellular Calcium Imaging I Cell Viability/Proliferation Assays

Caption: A multi-phased workflow for MoA elucidation.

Phase 1: Identifying the Molecular Target

The initial and most crucial step is to determine if this compound directly binds to a cellular protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[8][9][10][11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line for oncology applications) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Harvest the cells and resuspend them in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot or other protein detection methods using an antibody specific to the putative target protein. A shift in the melting curve in the presence of this compound indicates target engagement.

Phase 2: Validating Target Interaction and Inhibition

Once a putative target is identified, the next step is to validate the direct interaction and characterize the nature of the inhibition.

Enzyme Inhibition Kinetics

If the identified target is an enzyme, its inhibition by this compound must be quantified.[5][12][13][14][15][16]

Protocol: Enzyme Inhibition Assay

  • Reagents: Purified target enzyme, its substrate, and this compound.

  • Assay Setup: In a microplate, combine the enzyme and varying concentrations of this compound. Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations. Use Lineweaver-Burk or other graphical analyses to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[5][12][13][14][15][16]

Inhibition TypeEffect on VmaxEffect on Km
Competitive UnchangedIncreased
Non-competitive DecreasedUnchanged
Uncompetitive DecreasedDecreased
Mixed DecreasedIncreased or Decreased
Caption: Summary of the effects of different types of reversible enzyme inhibitors on kinetic parameters.

Phase 3: Characterizing the Cellular Response

Following target validation, the focus shifts to understanding the downstream cellular consequences of target engagement.

Quantification of Intracellular NAD+/NADH Ratio

Given the nicotinamide core of this compound, assessing its impact on the cellular NAD+ pool is a logical step.[17][18][19][20][21]

Protocol: NAD+/NADH Assay

  • Cell Lysis and Extraction: Treat cells with this compound. Lyse the cells and use specific extraction buffers to separate NAD+ and NADH.

  • Quantification: Use a colorimetric or fluorometric assay kit to measure the concentrations of NAD+ and NADH.[17][18][19][20][21]

  • Analysis: Calculate the NAD+/NADH ratio and compare the treated samples to the vehicle control. A significant change in this ratio would suggest an interference with cellular redox metabolism.

Hypoxia-Inducible Factor (HIF-1α) Activation Assay

Drawing a parallel with hydralazine, investigating the effect of this compound on the HIF-1α pathway is warranted.[2][3][7][22][23]

Protocol: HIF-1α Transcription Factor Activity Assay

  • Nuclear Extraction: Treat cells with this compound under normoxic or hypoxic conditions. Isolate nuclear extracts from the cells.

  • ELISA-based Assay: Use a commercially available HIF-1α transcription factor assay kit.[2][3][7][22][23] In this assay, an oligonucleotide containing the HIF-1α response element is immobilized on a 96-well plate. The active HIF-1α in the nuclear extract binds to this oligonucleotide and is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Analysis: Measure the absorbance at 450 nm and quantify the amount of active HIF-1α.

Intracellular Calcium Imaging

To explore the possibility of this compound modulating calcium signaling, direct measurement of intracellular calcium levels is necessary.[1][6][24][25][26]

Protocol: Fura-2 AM Calcium Imaging

  • Cell Loading: Load cultured cells with the ratiometric calcium indicator Fura-2 AM.[1]

  • Imaging: Using a fluorescence microscope equipped with a ratiometric imaging system, excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.

  • Stimulation and Data Acquisition: Establish a baseline fluorescence ratio and then perfuse the cells with this compound. Record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium concentration.

Comparative Analysis: this compound vs. Established Drugs

To provide context for the experimental findings, it is crucial to compare the effects of this compound with those of well-characterized compounds.

G cluster_0 This compound (Hypothetical) cluster_1 Isoniazid (Established) cluster_2 PARP Inhibitor (Established) node_A This compound Binds to Target Enzyme (e.g., PARP) Inhibits NAD+ consumption Downstream Cellular Effects node_B Isoniazid (Prodrug) Activated by KatG Inhibits InhA (Mycolic Acid Synthesis) Bacterial Cell Wall Disruption node_C PARP Inhibitor Binds to PARP Active Site Inhibits PARP Activity Impaired DNA Repair

Caption: Comparison of hypothetical and established MoAs.

FeatureThis compound (Hypothetical)IsoniazidPARP Inhibitor
Primary Target NAD+-dependent enzyme (e.g., PARP)InhA (Enoyl-ACP reductase)Poly (ADP-ribose) polymerase (PARP)
Requirement for Activation Potentially a prodrugYes, activated by KatGNo
Core Mechanism Competitive or non-competitive inhibition of target enzymeCovalent modification and inhibition of the target enzymeCompetitive inhibition at the NAD+ binding site
Key Cellular Consequence Altered cellular metabolism, potential effects on DNA repairInhibition of mycolic acid synthesisInhibition of DNA single-strand break repair
Caption: Comparative table of mechanistic features.

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive investigation of the mechanism of action of this compound. By employing a hypothesis-driven and phased experimental approach, researchers can systematically identify its molecular target, validate the interaction, and characterize the downstream cellular consequences. The comparative analysis with established drugs like isoniazid and PARP inhibitors will further aid in contextualizing the findings and understanding the unique therapeutic potential of this novel compound. The detailed protocols and logical workflow presented herein are designed to empower researchers to confidently and efficiently elucidate the intricate biological activity of this compound.

References

  • AssayGenie. (n.d.). HIF-1alpha Transcription Factor Activity Assay (TFAB00120). Retrieved from [Link]

  • RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Circulation Research. (2008). Novel Mechanism of Action for Hydralazine. Retrieved from [Link]

  • Bio-Techne. (n.d.). HIF-1 alpha/HIF1A: Activity Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link]

  • BioVision. (2013). NAD+/NADH Quantification Colorimetric Kit. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Attimarad, M., et al. (2012). In Vitro Studies on the Toxicity of Isoniazid in Different Cell Lines. International Journal of Medical Sciences, 9(7), 576-583.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Oblong, J. E., et al. (2021). Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. Biomedical Optics Express, 12(10), 6330-6346.
  • Elabscience. (n.d.). NAD/NADH Colorimetric Microplate Assay Kit User Manual. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • Ebeigbe, A. B., & Aloamaka, C. P. (1985). Mechanism of hydralazine-induced relaxation of arterial smooth muscle. Cardiovascular Research, 19(7), 400-405.
  • Zhang, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2919-2926.
  • Vaeth, M., & Feske, S. (2018). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Journal of Visualized Experiments, (135), 57233.
  • Omics Online. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • Gurney, A. M., & Allam, M. (1996). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 119(7), 1507-1514.
  • Basran, J., & Tsa, M. T. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-8.
  • Török, M., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1339.
  • ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • Rapoport, R. M., & Murad, F. (1989). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Journal of Cardiovascular Pharmacology, 14(4), 545-555.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

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  • Usui, T., et al. (2013). Isoniazid-specific T-cell Responses in patients with anti-tuberculosis drug related liver injury.
  • Knowles, R. G., & Salter, M. (2008). Novel Mechanism of Action for Hydralazine.
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A Researcher's Guide to the Statistical Validation of 5-Aminonicotinohydrazide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for the statistical validation of 5-Aminonicotinohydrazide, a compound of emerging interest, against a hypothetical bacterial enzyme, "Nicotinamidase." This enzyme is postulated to be essential for the viability of a pathogenic bacterium, making it a prime target for antimicrobial drug development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design and statistical analysis, ensuring scientific integrity and robust, reproducible results. We will compare the inhibitory potential of this compound with two well-characterized, commercially available enzyme inhibitors: a reversible competitive inhibitor (Compound R) and an irreversible inhibitor (Compound I).

The Scientific Imperative: Why Statistical Rigor Matters

In the quest for novel therapeutics, the initial excitement of identifying a potential "hit" compound can often overshadow the critical need for rigorous validation. Without a statistically sound evaluation, promising candidates can become costly dead ends. This guide is built on the principle that every experimental protocol should be a self-validating system. We will explore not just how to perform the experiments, but why specific statistical methods are chosen to ensure the data is not just a collection of numbers, but a foundation for confident decision-making.

Experimental & Statistical Workflow

The following diagram illustrates the overarching workflow for the comparative validation of this compound.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Development & Execution cluster_analysis Data Analysis & Validation Compound Prep Compound Preparation (this compound, Cpd R, Cpd I) Assay Optimization Assay Optimization (Enzyme & Substrate Conc.) Compound Prep->Assay Optimization Enzyme Prep Nicotinamidase Purification Enzyme Prep->Assay Optimization Substrate Prep Substrate Synthesis Substrate Prep->Assay Optimization Dose-Response Dose-Response Experiments Assay Optimization->Dose-Response Curve Fitting Non-linear Regression (Dose-Response Curves) Dose-Response->Curve Fitting IC50 Determination IC50 Determination & Comparison Curve Fitting->IC50 Determination Mechanism of Inhibition Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Statistical Tests Statistical Significance Testing (e.g., F-test, ANOVA) IC50 Determination->Statistical Tests Mechanism of Inhibition->Statistical Tests

Caption: A flowchart depicting the key stages in the validation of this compound as an enzyme inhibitor.

Part 1: Experimental Design and Protocols

Rationale for Experimental Choices

The cornerstone of a robust comparison is a well-designed experiment. We will employ a standard in vitro enzyme inhibition assay to determine the potency (IC50) and mechanism of action of this compound in comparison to our control compounds. The choice of a purified enzyme system allows for the direct assessment of the compound's effect on the target, minimizing confounding factors from a cellular environment.[1]

Detailed Experimental Protocol: Nicotinamidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Compound R, and Compound I against Nicotinamidase.

Materials:

  • Purified Nicotinamidase enzyme

  • Fluorogenic substrate for Nicotinamidase

  • This compound, Compound R, Compound I (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5% glycerol)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, Compound R, and Compound I in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Enzyme Addition: Add 25 µL of Nicotinamidase solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation (for irreversible inhibitors): For Compound I and to test for time-dependent inhibition of this compound, pre-incubate the plate at room temperature for 30 minutes. This allows for the formation of any covalent bonds.[2][3]

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (at its Km concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

Part 2: Statistical Validation and Data Interpretation

Dose-Response Curve Analysis

The relationship between the concentration of an inhibitor and the enzymatic response is typically sigmoidal.[4] We will use non-linear regression to fit the data to a four-parameter logistic equation.[5][6]

Dose_Response_Analysis Raw Data Raw Kinetic Data Calculate Vmax Calculate Initial Velocity (Vmax) for each concentration Raw Data->Calculate Vmax Normalize Data Normalize Data (% Inhibition) Calculate Vmax->Normalize Data Nonlinear Regression Non-linear Regression (4-parameter logistic fit) Normalize Data->Nonlinear Regression IC50 Value Determine IC50 Nonlinear Regression->IC50 Value Goodness of Fit Assess Goodness of Fit (R-squared, p-value) Nonlinear Regression->Goodness of Fit

Caption: The workflow for analyzing dose-response data to determine IC50 values.

Statistical Rationale: Non-linear regression is preferred over linearizing transformations (e.g., Lineweaver-Burk plots) as it provides a more accurate and robust estimation of the IC50 value by appropriately weighting the data points.[4] A p-value associated with the curve fit indicates the statistical significance of the dose-response relationship.[7]

Comparative Analysis of IC50 Values

Once the IC50 values for this compound, Compound R, and Compound I are determined, we need to assess whether the observed differences are statistically significant.

CompoundIC50 (µM) [Hypothetical Data]95% Confidence Interval
This compound2.52.1 - 3.0
Compound R (Reversible)1.00.8 - 1.2
Compound I (Irreversible)0.50.4 - 0.6

To compare the potency of the three compounds, an F-test can be used to determine if the IC50 values are statistically different. Subsequently, post-hoc tests like Tukey's multiple comparisons test can identify which specific pairs of compounds have significantly different potencies.

Mechanism of Inhibition Studies

To further characterize this compound, we will perform enzyme kinetic studies to elucidate its mechanism of inhibition. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol Modification for Mechanism of Inhibition:

  • Vary the substrate concentration while keeping the inhibitor concentration constant.

  • Repeat for several concentrations of this compound.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk) or, preferably, fit the data directly to the Michaelis-Menten equation modified for different inhibition models (competitive, non-competitive, uncompetitive).[8][9]

The choice of the best-fit inhibition model can be statistically validated using model selection criteria such as the Akaike Information Criterion (AIC) or by performing an F-test to compare the goodness of fit between different models.[5]

Conclusion

This guide provides a robust framework for the statistical validation of this compound as a novel enzyme inhibitor. By adhering to these principles of rigorous experimental design and statistical analysis, researchers can confidently assess the potential of this and other novel compounds. The emphasis on explaining the "why" behind the "how" is intended to empower scientists to not only generate high-quality data but also to interpret it with a high degree of confidence, ultimately accelerating the path from discovery to clinical application.

References

  • The analysis of dose-response curves--a practical approach.

  • Dose–response relationship - Wikipedia.

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC.

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI.

  • Statistical analysis of dose-response curves - Wiley Analytical Science.

  • Robust Experimental Design for Choosing Between Models of Enzyme Inhibition.

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - NIH.

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - Taylor & Francis Online.

  • Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition - Taylor & Francis Online.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.

  • Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.

  • A review exploring biological activities of hydrazones - PMC.

  • compound library screening: Topics by Science.gov.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the wider community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Aminonicotinohydrazide, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Core Principle: Treat as Hazardous Waste

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash[3][4]. Such actions can lead to non-compliance with local and federal regulations, damage to plumbing and wastewater treatment systems, and potential environmental harm[5]. All waste containing this compound, including contaminated labware, must be collected and disposed of through a certified hazardous waste program.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, a conservative hazard assessment is warranted. The following table summarizes the potential hazards and the required PPE for handling this compound waste.

Parameter Guideline Source Citation
Potential Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Respiratory System Irritation[1][2]
Required PPE Nitrile gloves, Safety goggles or face shield, Laboratory coat[1][6]
Handling Location Chemical fume hood to avoid inhalation of dusts or aerosols[1][7]
Incompatible Materials Strong oxidizing agents. Keep segregated from strong acids and bases.[1][8]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedure for collecting and preparing both solid waste and solutions of this compound for disposal.

Part 1: Waste Collection & Container Management
  • Select an Appropriate Waste Container :

    • Obtain a designated hazardous waste container from your institution's EHS office. This is typically a high-density polyethylene (HDPE) carboy or bottle with a screw-top cap[8].

    • Ensure the container is clean, in good condition, and chemically compatible with the waste. Do not use metal containers[8].

    • For solid waste (e.g., contaminated weigh boats, gloves, paper towels), a separate, clearly labeled, sealable bag or wide-mouth container should be used.

  • Properly Label the Waste Container :

    • As soon as the first drop of waste is added, affix a completed EHS Hazardous Waste Label to the container[4][9].

    • The label must include:

      • The words "Hazardous Waste"[10].

      • The full chemical name: "this compound". If in a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").

      • The specific hazard characteristics (e.g., "Toxic," "Irritant")[10].

      • The name of the Principal Investigator (PI) and the laboratory room number[10].

      • The date the first waste was added to the container.

  • Segregate and Store the Waste :

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab where the waste is generated[8][11]. The SAA must be at or near the point of generation.

    • Use secondary containment, such as a plastic tub, to catch any potential leaks[4].

    • Crucially, keep incompatible wastes separate. Do not store this compound waste with strong oxidizing agents, acids, or bases[8][12].

    • Keep the waste container securely capped at all times, except when adding waste[3][4]. This prevents the release of vapors and potential spills.

Part 2: Preparing for Disposal
  • Do Not Overfill :

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport[8].

  • Request a Waste Pickup :

    • Once the container is full or you are finished with the project, schedule a waste pickup with your institution's EHS department. Follow their specific procedures for requesting a pickup[4].

    • Ensure the cap is tightly sealed and the exterior of the container is clean and free of contamination before the scheduled pickup.

Part 3: Disposal of Empty Containers
  • Decontaminate the Container :

    • An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated[3].

    • Triple-rinse the empty container with a suitable solvent (e.g., water or methanol, depending on the original solvent used).

    • The first rinseate is considered hazardous waste and must be collected and added to your hazardous waste container[4]. Subsequent rinses may also require collection depending on institutional policy.

  • Final Disposal :

    • After triple-rinsing and allowing the container to air-dry, completely deface or remove the original chemical label and the hazardous waste label[3][4].

    • The now-decontaminated container can typically be disposed of in the regular trash or designated glass disposal box, as per your institution's guidelines[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Workflow for this compound Waste Disposal cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal A Generate Waste (Solid or Liquid containing This compound) B Select Appropriate Hazardous Waste Container A->B C Affix Completed EHS Waste Label B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed E->F G Container Full or Project Complete? F->G G->D No H Request Pickup from Institutional EHS G->H Yes I Continue to Add Waste (Follow Safe Storage Rules) caption Disposal Decision Workflow

Caption: Disposal Decision Workflow

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Don Appropriate PPE : For small, manageable spills, ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection) before attempting to clean up.

  • Contain and Clean :

    • Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to absorb the spilled material.

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your lab supervisor and EHS department, as per institutional policy[4].

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly from experiment to disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our work's integrity is matched only by our commitment to safety. Handling specialized reagents like 5-Aminonicotinohydrazide, a hydrazine derivative, demands a rigorous and informed approach to personal protection. This guide moves beyond mere checklists to provide a comprehensive operational plan grounded in the chemical's specific hazards, ensuring that every researcher is equipped with the knowledge to maintain a safe laboratory environment.

Hazard Analysis: Understanding the Risks of this compound

This compound and related hydrazine compounds are not benign. A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation. Safety data sheets for analogous compounds explicitly state they cause skin and serious eye irritation[1].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[2][3].

  • Toxicity: Hydrazine derivatives can be toxic if swallowed or absorbed through the skin and fatal if inhaled[3][4].

  • Potential for Sensitization: Repeated exposure may lead to an allergic skin reaction in some individuals[4].

Given these risks, all handling procedures must be designed to eliminate direct contact and minimize aerosol generation. All work with this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood.

Core Protective Equipment: A Multi-Layered Defense

A risk-based assessment dictates the minimum personal protective equipment (PPE) required for handling this compound. The following table outlines the necessary equipment for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical safety goggles & face shieldDouble-gloved nitrile or butyl rubber glovesFully-buttoned lab coatRequired; work within a chemical fume hood
Preparing Solutions Chemical safety gogglesDouble-gloved nitrile or butyl rubber glovesFully-buttoned lab coatRequired; work within a chemical fume hood
Handling Dilute Solutions Chemical safety gogglesSingle pair of nitrile glovesFully-buttoned lab coatRecommended; work in a well-ventilated area

Detailed Justification:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. When handling the solid form, which poses a greater risk of dispersal, a full face shield should be worn over the goggles as an additional precaution[5].

  • Hand Protection: Due to the corrosive nature of hydrazines, robust hand protection is critical. Butyl rubber is often the material of choice for handling hydrazine solutions[5]. Nitrile rubber gloves are also a suitable alternative[5][6]. Double-gloving is a prudent measure when handling the concentrated solid to provide an extra layer of defense against tears and contamination.

  • Body Protection: A fully-buttoned lab coat protects skin and personal clothing from accidental spills[7][8]. Ensure the coat is properly sized to provide full coverage[8].

  • Respiratory Protection: The primary engineering control is a chemical fume hood, which is essential to prevent inhalation of dust or vapors[9].

Procedural Discipline: Safe Handling from Start to Finish

Procedural adherence is as crucial as the equipment itself. The following workflows are designed to ensure safety at every stage.

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) D1 1. Don Lab Coat D2 2. Don Safety Goggles / Face Shield D1->D2 D3 3. Wash Hands Thoroughly D2->D3 D4 4. Don Gloves (Double Pair for Solids) D3->D4 F1 1. Remove Outer Gloves F2 2. Remove Lab Coat F1->F2 F3 3. Remove Inner Gloves F2->F3 F4 4. Remove Goggles / Face Shield F3->F4 F5 5. Wash Hands Thoroughly F4->F5 Spill_Response A Spill Occurs B Alert personnel & Evacuate immediate area A->B C Assess Spill Size B->C D Small Spill (Inside Fume Hood) C->D Small E Large Spill (Outside Fume Hood) C->E Large F Don appropriate PPE (Gloves, Goggles, Coat) D->F J Contact EHS & Follow Emergency Protocol E->J G Absorb with inert material (e.g., vermiculite, sand) F->G H Collect waste in a sealed hazardous waste container G->H I Decontaminate area H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.